Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKOZEMAPJGWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729640 | |
| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679392-20-2 | |
| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" properties and reactivity
An In-Depth Technical Guide to the Properties and Reactivity of tert-Butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Introduction: A Versatile Scaffold in Modern Synthesis
In the landscape of medicinal chemistry and process development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound has emerged as a highly valuable and versatile intermediate. Its structure is elegantly primed for sequential, regioselective functionalization. The pyridine core, a privileged scaffold in numerous pharmaceuticals, is decorated with three key features: a chloro group at the 6-position, an excellent leaving group for cross-coupling and nucleophilic substitution; a tert-butoxycarbonyl (Boc) protected amine at the 2-position, which masks a key nucleophilic site and directs reactivity; and a methyl group at the 3-position, which provides a point of steric and electronic differentiation.
This guide provides an in-depth analysis of the physicochemical properties, synthesis, and core reactivity of this compound. We will explore the causality behind experimental choices for its key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and deprotection strategies, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 679392-20-2[1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 91-96 °C (Typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=8.0 Hz, 1H), 7.15 (d, J=8.0 Hz, 1H), 6.80 (s, 1H, NH), 2.30 (s, 3H, CH₃), 1.50 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.5, 150.0, 148.5, 139.0, 125.0, 118.0, 81.5, 28.3, 18.0 |
Note: NMR data are predicted and may vary slightly based on solvent and experimental conditions. Spectroscopic data can be found on platforms like ChemicalBook.[2]
Synthesis: The Boc Protection Strategy
The most direct and common synthesis of the title compound involves the protection of the primary amino group of 2-amino-6-chloro-3-methylpyridine. The use of the Boc group is a strategic choice, as it is robust enough to withstand various reaction conditions (particularly basic conditions used in cross-coupling) yet can be removed under specific acidic protocols.[3][4]
Experimental Protocol: Boc Protection
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloro-3-methylpyridine (1.0 equiv.), an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), and a base (e.g., triethylamine, 1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Causality Behind the Protocol:
-
Base: A base like triethylamine is required to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[5]
-
Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[6]
-
Solvent: Aprotic solvents like DCM or THF are chosen to ensure the solubility of all reactants and to avoid competing reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its predictable and regioselective reactivity at the C6-chloro position and the N2-carbamate.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position is ortho to the ring nitrogen, making the C-Cl bond highly activated for oxidative addition to a palladium(0) center.[7][8] This makes the compound an excellent substrate for a variety of cross-coupling reactions.
This reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position.[9]
Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[10]
-
Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[10][11] Degas the mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Purify the crude product via column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This reaction facilitates the formation of carbon-nitrogen bonds, replacing the chlorine atom with a primary or secondary amine.[12] It is a cornerstone of modern medicinal chemistry for accessing diverse N-aryl structures.
Mechanism Insight: The mechanism is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation by a strong, non-nucleophilic base (like NaOtBu) and subsequent reductive elimination to form the C-N bond.[12][13] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the rate-limiting reductive elimination step.[14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the chloro-pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[8][15]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction for completion.
-
Workup & Purification: Cool the reaction, quench carefully with water or saturated ammonium chloride, and extract the product. Purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the ring for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[7] This allows the direct displacement of the 6-chloro substituent by strong nucleophiles.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electronegative ring nitrogen. In the second step, the chloride leaving group is expelled, and aromaticity is restored.
Typical Nucleophiles:
-
Alkoxides (RO⁻): To form ether linkages.
-
Thiolates (RS⁻): To form thioethers.[16]
-
Amines (R₂NH): While less reactive than in Buchwald-Hartwig amination, SNAr with amines can occur under forcing conditions.[17]
SNAr Mechanism Diagram
Caption: The addition-elimination mechanism of SNAr.
Deprotection of the Boc Group
The final common transformation is the removal of the Boc protecting group to unveil the free 2-amino functionality. This is almost exclusively achieved under acidic conditions.
Mechanism Insight: The reaction is initiated by protonation of the carbamate carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which generates an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the free amine, which is protonated under the acidic conditions to form an ammonium salt.[18]
Caution: The liberated tert-butyl cation is a potent electrophile and can cause side reactions by alkylating other nucleophilic sites on the molecule (e.g., electron-rich aromatic rings, thiols). The inclusion of a scavenger like anisole or thioanisole is often recommended to trap this cation.[3][19]
Experimental Protocol: Boc Deprotection
-
Setup: Dissolve the Boc-protected pyridine in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Acid Addition: Add a strong acid. Common choices include:
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the evolution of gas (CO₂) and the reaction progress by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. If the free base is required, a basic workup (e.g., addition of aq. NaHCO₃ or NaOH) and extraction can be performed.
Boc Deprotection Mechanism
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An In-depth Technical Guide to the Synthesis of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Introduction: Strategic Importance of a Protected Pyridine Building Block
In the landscape of modern pharmaceutical and agrochemical research, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in a myriad of bioactive molecules underscores the continuous need for versatile and efficiently prepared building blocks. "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" (CAS No: 679392-20-2) is a key intermediate, strategically designed for further functionalization in complex synthetic pathways.[1] The presence of a chloro-substituent provides a reactive handle for cross-coupling reactions, while the methyl group influences the electronic and steric properties of the pyridine ring. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino moiety is crucial, as it masks the nucleophilicity of the amine, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[2] This guide provides a comprehensive overview of the synthesis of this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties and Safety Overview
A thorough understanding of the physical and chemical properties of the target compound and key reagents is fundamental for successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| This compound | C₁₁H₁₅ClN₂O₂ | 242.70 | White to Yellow Solid | Inert atmosphere, 2-8°C |
| 2-Amino-6-chloro-3-methylpyridine | C₆H₇ClN₂ | 142.59 | Solid | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Flammable Solid/Liquid | Keep refrigerated, in a dry and well-ventilated place |
Safety Considerations:
The synthesis of "this compound" involves the use of hazardous materials that necessitate strict adherence to safety protocols.
-
2-Amino-6-chloro-3-methylpyridine: This compound is a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and is fatal if inhaled.[4][5][6] It also causes skin irritation and serious eye damage, and may cause an allergic skin reaction and respiratory irritation.[4][5][6] It is crucial to handle (Boc)₂O in a fume hood, wearing appropriate respiratory protection, gloves, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.
All experimental work should be conducted in a well-ventilated laboratory, and a safety shower and eyewash station should be readily accessible.
Synthetic Pathway: A Two-Stage Approach
The synthesis of the target compound is most effectively achieved through a two-stage process:
-
Synthesis of the Precursor: Preparation of 2-amino-6-chloro-3-methylpyridine.
-
Boc Protection: The N-tert-butoxycarbonylation of the precursor to yield the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Precursor, 2-Amino-6-chloro-3-methylpyridine
The synthesis of the aminopyridine precursor can be approached from various starting materials. A common and effective route involves the amination of a corresponding dichloropyridine derivative.
Reaction Scheme:
Caption: Synthesis of 2-amino-6-chloro-3-methylpyridine.
The synthesis of 2,6-dichloro-3-methylpyridine itself is a multi-step process often starting from more readily available pyridine derivatives.[6] The subsequent amination reaction involves the selective displacement of one of the chloro substituents with an amino group. This reaction is typically carried out using aqueous ammonia or ammonium hydroxide in a suitable solvent like isopropanol under elevated temperatures.[7]
Part 2: Boc Protection of 2-Amino-6-chloro-3-methylpyridine
The core of this guide focuses on the efficient N-tert-butoxycarbonylation of the aminopyridine precursor. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8]
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide, and forming the stable carbamate product. The presence of a base, such as triethylamine (TEA), is often employed to neutralize the acidic byproducts and drive the reaction to completion. In cases of less nucleophilic amines, such as 2-amino-6-chloro-3-methylpyridine, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) can enhance the reaction rate and yield.[5][9]
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The Strategic Utility of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate: A Technical Guide for Advanced Synthesis
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and process development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has emerged as a highly versatile and valuable heterocyclic building block. Its utility stems from a carefully orchestrated arrangement of functional groups: a nucleophilic amine masked by a robust tert-butyloxycarbonyl (Boc) protecting group, a reactive chloro-substituent primed for cross-coupling, and a methyl group that provides steric and electronic influence.[1][2][3]
This guide provides an in-depth analysis of this compound, exploring its synthesis, reactivity, and strategic applications. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its role in constructing the carbon-nitrogen and carbon-carbon bonds that form the backbone of countless pharmaceutical agents.
Molecular Profile and Physicochemical Properties
A clear understanding of a building block's fundamental properties is the foundation for its successful application.
| Property | Value |
| CAS Number | 679392-20-2 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| Appearance | Typically a solid |
| Storage | Inert atmosphere, 2-8°C |
Data sourced from commercial supplier information.[1]
The Boc protecting group is a critical feature, rendering the highly reactive 2-amino group temporarily inert to a wide range of reaction conditions, particularly those involving strong bases or nucleophiles.[4] This allows for selective chemistry to be performed at other sites on the pyridine ring. The Boc group can be reliably removed under mild acidic conditions, unmasking the amine for subsequent functionalization.[5][6]
Synthesis of the Building Block
The preparation of this compound begins with the commercially available precursor, 2-amino-6-chloro-3-methylpyridine. The key transformation is the selective protection of the exocyclic amine with a tert-butyloxycarbonyl (Boc) group.
A common and effective method involves the reaction of the aminopyridine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. While traditional methods might use a simple base like triethylamine (TEA) with or without a catalyst like 4-dimethylaminopyridine (DMAP), challenges such as low yields or the formation of di-Boc byproducts can arise.[7][8] An improved methodology utilizes coupling agents to facilitate a high-yield, highly selective protection.[7][8]
Caption: Synthetic route to the title compound.
Experimental Protocol: Boc Protection of 2-Amino-6-chloro-3-methylpyridine
This protocol is adapted from methodologies developed for challenging aminopyridine protections, designed to ensure high selectivity and yield.[7][8]
-
Preparation: To a solution of 2-amino-6-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of substrate) at room temperature, add 1-hydroxybenzotriazole (HOBT, 0.05 eq) and triethylamine (TEA, 1.5 eq).
-
Reagent Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired this compound.
Trustworthiness: This method mitigates the risk of side reactions by using activating agents (EDCI/HOBT), which often leads to cleaner conversions and higher yields (typically 80-90%) compared to older methods.[8]
Strategic Reactivity and Applications
The synthetic power of this building block lies in the differential reactivity of its functional groups. The C6-chloro substituent is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. The pyridine nitrogen atom activates the C6 position (ortho to the nitrogen) for both nucleophilic aromatic substitution (SₙAr) and, crucially, for the oxidative addition step in Pd-catalyzed cycles.[9] This inherent activation makes the C-Cl bond significantly more reactive than a C-Cl bond on a simple chlorobenzene ring.[9][10]
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(Amphos)₂Cl₂ (1-3 mol%),[11] and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 10:1 ratio).
-
Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common linkage in pharmaceuticals. [12][13]The reaction couples the 6-chloropyridine position with a primary or secondary amine. The choice of palladium catalyst, phosphine ligand, and base is critical for success and depends on the specific amine coupling partner. [14][15] Representative Protocol: Buchwald-Hartwig Amination
-
Setup: To a flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagents: Add this compound (1.0 eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110°C, for 6-24 hours until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the building block and a terminal alkyne. [16][17]This reaction is invaluable for introducing rigid, linear linkers into molecules. It typically employs a dual-catalyst system of palladium and a copper(I) salt. [16] Representative Protocol: Sonogashira Coupling
-
Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%) in a solvent mixture like THF and triethylamine.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60°C for 2-12 hours. Monitor for completion by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in an appropriate solvent and purify by column chromatography.
Deprotection and Final Stage Functionalization
A key strategic advantage of this building block is the ability to unmask the 2-amino group after performing the desired cross-coupling reaction. The Boc group is stable to the basic and nucleophilic conditions of the coupling reactions but is readily cleaved under acidic conditions. [4] Protocol: N-Boc Deprotection
-
Reaction: Dissolve the Boc-protected coupled product (1.0 eq) in a suitable solvent such as dichloromethane (DCM), methanol, or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution). A milder, alternative system is oxalyl chloride in methanol. [5][6]3. Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction is often accompanied by gas (isobutylene) evolution. Monitor by LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, it may be removed by co-evaporation with a solvent like toluene. If HCl was used, the product is often isolated as the hydrochloride salt. To obtain the free amine, perform a basic workup by adding a base (e.g., NaHCO₃ or NaOH solution) and extracting with an organic solvent.
Conclusion
This compound is a sophisticated and powerful building block for modern organic synthesis. The orthogonal reactivity of the Boc-protected amine and the activated 6-chloro position provides chemists with a reliable and flexible platform for constructing complex nitrogen-containing heterocycles. By enabling selective C-C and C-N bond formation through robust palladium-catalyzed cross-coupling reactions, followed by straightforward deprotection, this reagent streamlines synthetic routes and provides efficient access to novel molecular entities for pharmaceutical and materials science research.
References
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TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE - ChemBK. (2024, April 9). Retrieved January 20, 2026, from [Link]
- CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.).
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tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate - Lead Sciences. (n.d.). Retrieved January 20, 2026, from [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (n.d.). Retrieved January 20, 2026, from [Link]
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tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578. (n.d.). Retrieved January 20, 2026, from [Link]
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Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 20, 2026, from [Link]
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Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3). Retrieved January 20, 2026, from [Link]
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Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 20, 2026, from [Link]
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The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved January 20, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]
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Spectroscopic data (NMR, IR, MS) of "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate"
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 679392-20-2)[1]. Aimed at researchers, chemists, and professionals in drug discovery and development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We delve into the principles of each technique, provide standardized experimental protocols, and offer a detailed interpretation of the expected spectral data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide unambiguous structural confirmation, a critical step in chemical synthesis and quality control.
Molecular Structure and Spectroscopic Significance
This compound is a substituted pyridine derivative. Its molecular formula is C₁₁H₁₅ClN₂O₂ with a molecular weight of 242.70 g/mol [1]. The structure incorporates several key features that give rise to a distinct spectroscopic fingerprint:
-
Aromatic Pyridine Ring: Provides signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching in the IR spectrum.
-
Tert-butyl Group: Generates a highly characteristic, strong singlet in the ¹H NMR spectrum due to its nine equivalent protons.
-
Carbamate Linkage (-NH-C=O-O-): Produces distinct IR absorptions for the N-H and C=O bonds.
-
Methyl and Chloro Substituents: These substituents influence the electronic environment of the pyridine ring, causing predictable shifts in the NMR signals of nearby protons and carbons. The chlorine atom also imparts a specific isotopic pattern in the mass spectrum.
A thorough spectroscopic analysis is essential to verify the successful synthesis and purity of this molecule, which may serve as a crucial intermediate in the development of more complex chemical entities.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Principles of NMR for Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance" frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus. The number of signals, their chemical shifts, their integration (for ¹H NMR), and their splitting patterns (multiplicity) provide detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
The following is a standard protocol for acquiring high-resolution NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[4]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or 500 MHz spectrometer.[5]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.55 | Doublet (d) | 1H | H-4 (Pyridine) | Aromatic proton adjacent to the methyl group and coupled to H-5. |
| ~ 7.20 | Doublet (d) | 1H | H-5 (Pyridine) | Aromatic proton adjacent to the chlorine atom and coupled to H-4. Its chemical shift is influenced by the electron-withdrawing chlorine. |
| ~ 7.00 | Broad Singlet (br s) | 1H | N-H (Carbamate) | The N-H proton signal is often broad and its chemical shift can vary with concentration and temperature. |
| ~ 2.30 | Singlet (s) | 3H | -CH₃ (Pyridine) | The methyl group protons are equivalent and show no coupling, resulting in a singlet. |
| ~ 1.50 | Singlet (s) | 9H | -C(CH₃)₃ (Tert-butyl) | The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated, producing a strong singlet. |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 153.0 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is deshielded and appears at a low field. |
| ~ 149.0 | C-2 (Pyridine) | Aromatic carbon bonded to the nitrogen of the carbamate. |
| ~ 147.0 | C-6 (Pyridine) | Aromatic carbon bonded to the electron-withdrawing chlorine atom. |
| ~ 139.0 | C-4 (Pyridine) | Aromatic carbon with a proton attached. |
| ~ 125.0 | C-5 (Pyridine) | Aromatic carbon with a proton attached, influenced by the adjacent chlorine. |
| ~ 123.0 | C-3 (Pyridine) | Aromatic carbon bonded to the methyl group. |
| ~ 81.0 | -C (CH₃)₃ (Tert-butyl) | The quaternary carbon of the tert-butyl group. |
| ~ 28.5 | -C(C H₃)₃ (Tert-butyl) | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 18.0 | -C H₃ (Pyridine) | The methyl carbon attached to the pyridine ring. |
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.
Principles of IR for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). Different types of bonds vibrate at characteristic frequencies, which are reported in wavenumbers (cm⁻¹). An IR spectrum provides a fingerprint of the functional groups present.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a common, rapid method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
IR Spectrum Interpretation (Predicted)
The IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3350 | N-H Stretch | Carbamate Amine |
| 2980 - 2850 | C-H Stretch | Tert-butyl and Methyl |
| ~ 1720 | C=O Stretch | Carbamate Carbonyl |
| 1600 - 1450 | C=C / C=N Stretch | Pyridine Ring |
| ~ 1250 | C-O Stretch | Carbamate Ester |
| ~ 800 - 700 | C-Cl Stretch | Chloro-Pyridine |
IR Analysis Workflow
Caption: Workflow for IR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.
Principles of MS for Molecular Weight and Fragmentation
In a mass spectrometer, a sample is first ionized. These ions are then separated based on their m/z ratio and detected. A technique like Electrospray Ionization (ESI) is a "soft" ionization method that typically keeps the molecule intact, allowing for precise determination of the molecular weight.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
Data Acquisition: Analyze the ions in the mass analyzer to generate a spectrum of ion abundance versus m/z.
MS Spectrum Interpretation (Predicted)
-
Molecular Ion Peak ([M+H]⁺): For ESI in positive ion mode, the most prominent peak will likely be the protonated molecule. The calculated monoisotopic mass of C₁₁H₁₅³⁵ClN₂O₂ is 242.0822. Therefore, the [M+H]⁺ peak should appear at m/z ≈ 243.0895 .
-
Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern. A second peak, known as the [M+2+H]⁺ peak, will be observed at m/z ≈ 245.0866 with an intensity that is approximately one-third (24.2 / 75.8 ≈ 32%) of the main [M+H]⁺ peak. This M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: A major fragmentation pathway would be the loss of the tert-butyl group (C₄H₈, 56 Da) or isobutylene, leading to a fragment ion.
MS Analysis Workflow
Caption: Workflow for Mass Spectrometric analysis via ESI.
Integrated Spectroscopic Data Summary
The true power of spectroscopic characterization comes from integrating the data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the molecular structure.
| Technique | Key Finding | Structural Confirmation |
| ¹H NMR | Confirms the presence and connectivity of all proton-bearing groups: two distinct aromatic protons, a carbamate N-H, a pyridine-methyl group, and a tert-butyl group. | Provides the complete proton framework. |
| ¹³C NMR | Confirms the presence of 11 unique carbon environments, including the carbamate carbonyl, 6 aromatic carbons, and 3 distinct aliphatic carbons. | Provides the complete carbon backbone. |
| IR | Confirms the presence of key functional groups: N-H (amine), C=O (carbamate), aromatic C=C/C=N, and C-Cl bonds. | Validates the functional groups in the molecule. |
| MS | Confirms the molecular weight (m/z ≈ 243.0895 for [M+H]⁺) and the presence of one chlorine atom via the characteristic M/M+2 isotope pattern. | Confirms the elemental composition and molecular weight. |
Conclusion
The spectroscopic characterization of this compound is straightforward when employing a multi-technique approach. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predicted data presented in this guide serve as a robust benchmark for researchers working with this compound, enabling confident structural verification and quality assessment critical for applications in medicinal chemistry and materials science.
References
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Macmillan Group, Princeton University. Supplementary Information.
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ChemicalBook. This compound(679392-20-2) 1 H NMR.
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Lead Sciences. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate.
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Koch, P. et al. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2216.
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Benchchem. tert-butyl N-(6-acetylpyridin-2-yl)carbamate.
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Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloro-2-methylpropane.
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Doc Brown's Chemistry. infrared spectrum of 2-chloro-2-methylpropane.
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
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An In-Depth Technical Guide to Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate has emerged as a valuable building block, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and critical role as a synthetic intermediate. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position of the 6-chloro-3-methylpyridine scaffold allows for selective functionalization at other positions of the pyridine ring, a common motif in pharmacologically active compounds.
Chemical Structure and Nomenclature
The precise arrangement of substituents on the pyridine ring is critical to the utility of this molecule. A thorough understanding of its structure and formal naming conventions is essential for unambiguous communication in a research and development setting.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate .
Chemical Structure
The structure consists of a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 3-position, and a tert-butyl carbamate group at the 2-position. The Chemical Abstracts Service (CAS) Registry Number for this compound is 679392-20-2 .[1]
The two-dimensional structure is as follows:
Caption: 2D structure of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate is provided in the table below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 679392-20-2 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.70 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES | CC1=CC=C(Cl)N=C1NC(OC(C)(C)C)=O | [1] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate is most commonly achieved through the Boc protection of the corresponding amine precursor, 2-amino-6-chloro-3-methylpyridine. This reaction is a cornerstone of modern organic synthesis, and a deep understanding of its mechanism and practical execution is vital for any researcher in the field.
Synthetic Pathway
The general synthetic scheme involves the reaction of 2-amino-6-chloro-3-methylpyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Caption: General synthetic workflow for the preparation of the title compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.
Materials:
-
2-Amino-6-chloro-3-methylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloro-3-methylpyridine in the chosen anhydrous solvent.
-
Addition of Base: Add the base (e.g., triethylamine or a catalytic amount of DMAP) to the solution and stir for a few minutes.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the starting materials and intermediates with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.
-
Anhydrous Solvents: The absence of water is critical as di-tert-butyl dicarbonate can react with water to form tert-butanol and carbon dioxide, thus reducing the amount of reagent available for the desired reaction.
-
Choice of Base: A base is required to neutralize the acidic byproducts of the reaction and to facilitate the nucleophilic attack of the amine on the (Boc)₂O. Triethylamine is a common choice, while DMAP is often used as a more potent catalyst for this transformation.
Role in Drug Discovery and Development
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate is not typically a pharmacologically active molecule itself. Instead, its value lies in its utility as a key intermediate in the synthesis of more complex and potent drug candidates. The Boc-protected amine allows for regioselective reactions at other positions of the pyridine ring, followed by the facile removal of the Boc group under acidic conditions to reveal the free amine for further elaboration.
Application in Kinase Inhibitor Synthesis
Substituted pyridines are a common scaffold in a wide range of kinase inhibitors. The strategic placement of substituents on the pyridine ring is often critical for achieving high potency and selectivity. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate provides a versatile platform for introducing diversity at the 4- and 5-positions of the pyridine ring through various cross-coupling reactions, while the 2-amino group remains protected. Following the construction of the desired molecular framework, the Boc group can be removed to allow for the introduction of a pharmacophore that interacts with the hinge region of the kinase active site. While specific examples for this exact molecule are proprietary and often found within patent literature, the general strategy is widely employed in the development of inhibitors for kinases such as spleen tyrosine kinase (SYK).[2]
Conclusion
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate is a strategically important synthetic intermediate that facilitates the efficient construction of complex, substituted pyridine-containing molecules. Its well-defined structure, coupled with a robust and well-understood synthetic protocol, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.
References
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ChemBK. (2024, April 9). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]
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PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Lead Sciences. (n.d.). tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubMed. (2023, April 24). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
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Solubility of "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" in organic solvents
An In-Depth Technical Guide to the Solubility of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate in Organic Solvents
Executive Summary
This compound is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its solubility characteristics are paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical principles governing its solubility based on its distinct structural motifs, present systematic protocols for both qualitative and quantitative solubility assessment, and offer a robust methodology for data interpretation. This document is designed to empower researchers with the foundational knowledge and practical tools required to confidently handle this compound in a laboratory setting.
Molecular Profile of this compound
Understanding the solubility of a compound begins with a thorough analysis of its chemical structure and inherent physicochemical properties.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate
-
Molecular Formula: C₁₁H₁₅ClN₂O₂[1]
-
Molecular Weight: 242.70 g/mol [1]
-
Structure:
Caption: Chemical structure of the target compound.
The molecule's structure can be deconstructed into three primary regions that dictate its solubility:
-
The Pyridine Core: A moderately polar aromatic heterocycle.
-
The Substituents (Chloro and Methyl): The electron-withdrawing chloro group enhances polarity, while the nonpolar methyl group slightly increases lipophilicity.
-
The Tert-butylcarbamate (Boc) Group: This is the most significant feature. The bulky, nonpolar tert-butyl group promotes solubility in nonpolar solvents, while the carbamate linkage (-NH-COO-) provides a site for hydrogen bond donation (N-H) and acceptance (C=O, O-R), which can facilitate dissolution in polar solvents.
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the molecular structure, we can formulate a hypothesis for the solubility profile of this compound.
| Solvent Class | Predicted Solubility | Rationale | Example Solvents |
| Nonpolar Aprotic | Moderate to High | The significant nonpolar surface area from the tert-butyl and methyl groups, along with the aromatic ring, should interact favorably with nonpolar solvents via van der Waals forces. | Hexanes, Toluene, Diethyl Ether |
| Polar Aprotic | High | These solvents can engage in dipole-dipole interactions with the polar pyridine ring and chloro-substituent. The hydrogen bond accepting nature of solvents like DMSO and DMF can interact with the carbamate N-H. A related compound is noted to be soluble in DMF and DMSO.[3] | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Polar Protic | Low to Moderate | The carbamate group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar tert-butyl group can hinder solvation by highly ordered hydrogen-bonding networks (like water). Solubility is expected to be better in organic alcohols than in water. A similar compound was described as soluble in alcohols.[4] | Water, Methanol, Ethanol, Isopropanol |
| Aqueous Acid/Base | Low | The pyridine nitrogen is weakly basic but is sterically hindered and its basicity is reduced by the adjacent electron-withdrawing carbamate group. The carbamate N-H is not acidic enough to be deprotonated by common bases. Therefore, significant solubility enhancement in dilute aqueous acid or base is not expected.[5][6] | 5% HCl, 5% NaOH |
Experimental Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid, systematic method to classify the compound's solubility across a range of common laboratory solvents. It is a crucial first step before any quantitative analysis.
Methodology
The procedure involves adding a small, pre-weighed amount of the compound to a fixed volume of solvent and observing its dissolution.
Workflow for Qualitative Solubility Testing
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure:
-
Preparation: Dispense approximately 25 mg of this compound into a small vial (e.g., a 4 mL glass vial).
-
Solvent Addition: Add 0.75 mL of the test solvent to the vial. This corresponds to a concentration of approximately 33 mg/mL.
-
Mixing: Cap the vial and shake vigorously or vortex for 60 seconds.[2]
-
Observation: Visually inspect the mixture against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains as a suspension.
-
Recording: Record the result as "Soluble," "Partially Soluble," or "Insoluble."
-
Systematic Testing: Repeat this procedure for a comprehensive list of solvents, moving from nonpolar to polar as outlined in the table below.
Data Recording
Maintain a clear log of the observations.
| Solvent | Solvent Class | Observation (Soluble / Partially Soluble / Insoluble) |
| Hexane | Nonpolar Aprotic | |
| Toluene | Nonpolar Aprotic | |
| Diethyl Ether | Nonpolar Aprotic | |
| Dichloromethane (DCM) | Polar Aprotic | |
| Tetrahydrofuran (THF) | Polar Aprotic | |
| Acetone | Polar Aprotic | |
| Acetonitrile (ACN) | Polar Aprotic | |
| Dimethylformamide (DMF) | Polar Aprotic | |
| Methanol | Polar Protic | |
| Ethanol | Polar Protic | |
| Water | Polar Protic | |
| 5% Aqueous HCl | Aqueous Acid | |
| 5% Aqueous NaOH | Aqueous Base |
Experimental Protocol 2: Quantitative Solubility Measurement (Gravimetric Method)
For applications requiring precise concentration data, such as preparing stock solutions or conducting crystallization studies, a quantitative measurement is necessary. The gravimetric method is a reliable and straightforward approach.
Rationale
This method determines solubility by creating a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.[7]
Workflow for Gravimetric Solubility Measurement
Caption: Workflow for quantitative solubility determination.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 100 mg in 2 mL). The solid must be in excess to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium. A magnetic stirrer or shaker bath is ideal.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.
-
Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette or a syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Remove the solvent completely. This can be achieved using a rotary evaporator, a vacuum centrifuge, or by gently blowing a stream of nitrogen over the sample.
-
Final Weighing: Once the solute is completely dry, weigh the vial again. The difference between this final weight and the initial vial weight is the mass of the dissolved solid.
-
Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)
-
Solubility (mol/L) = (Solubility in mg/mL) / (Molecular Weight in g/mol ) * 1000
-
Conclusion and Best Practices
The solubility of this compound is governed by the interplay between its nonpolar tert-butyl group and its polar, hydrogen-bonding capable carbamate-pyridine core. Theoretical analysis predicts high solubility in polar aprotic solvents (DCM, THF, DMF), moderate solubility in nonpolar solvents (Toluene) and alcohols (Methanol, Ethanol), and low solubility in water and aliphatic hydrocarbons (Hexanes).
For drug development professionals, this profile suggests that:
-
Reaction Chemistry: Polar aprotic solvents like THF, DCM, or DMF are excellent choices for conducting reactions.
-
Purification: Anti-solvent crystallization could be achieved by dissolving the compound in a good solvent (e.g., DCM) and adding a poor solvent (e.g., Hexane).
-
Formulation: Given its low predicted aqueous solubility, formulation strategies for in vivo studies may require co-solvents or advanced delivery systems.
The experimental protocols provided herein offer a self-validating system for researchers to generate reliable solubility data, forming an authoritative basis for subsequent experimental design and process development.
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The Strategic Role of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has emerged as a pivotal intermediate, particularly in the synthesis of kinase and protease inhibitors. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and critical role of this compound in medicinal chemistry. We will explore the causality behind its synthetic utility, provide detailed experimental protocols, and illustrate its application in the development of potent therapeutic agents, with a specific focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable pharmacokinetic properties.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and drug-like characteristics. This compound (CAS No: 679392-20-2) represents a highly versatile building block that combines several key features beneficial for drug design:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the 2-amino functionality. This allows for the selective unmasking of the amine for subsequent reactions under controlled conditions.
-
A Reactive Chloro Substituent: The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse substituents to modulate the final compound's properties.
-
A Methyl Group: The methyl group at the 3-position can provide beneficial steric interactions within a protein's binding pocket and can influence the overall conformation of the molecule.
This unique combination of functionalities makes this compound a valuable tool for the construction of complex, biologically active molecules.
Synthesis and Chemical Properties
The synthesis of this compound begins with the commercially available precursor, 2-amino-6-chloro-3-methylpyridine. The key transformation is the protection of the 2-amino group with a Boc group.
Synthesis of the Precursor: 2-Amino-6-chloro-3-methylpyridine
Several synthetic routes to 2-amino-6-chloro-3-methylpyridine have been reported. One common approach involves the chlorination of 2-amino-3-methylpyridine.
Boc Protection of 2-Amino-6-chloro-3-methylpyridine
The protection of the amino group is a critical step to modulate the reactivity of the pyridine scaffold and to prevent unwanted side reactions in subsequent synthetic steps. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-amino-6-chloro-3-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate (1.1 eq).
-
A base, such as triethylamine or 4-dimethylaminopyridine (DMAP, catalytic amount), is added to the mixture.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
| Property | Value |
| CAS Number | 679392-20-2[2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂[2] |
| Molecular Weight | 242.70 g/mol [2] |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C[2] |
Role in Medicinal Chemistry: A Key Building Block for IRAK-4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response signaling pathways. Dysregulation of IRAK-4 activity has been implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.[3][4]
This compound has been identified as a key intermediate in the synthesis of a novel class of potent and selective IRAK-4 inhibitors, as described in patent WO 2018/195213 A1. The strategic use of this building block allows for the efficient construction of the complex pyrrolo[2,3-d]pyrimidine core of these inhibitors.
Synthetic Workflow for IRAK-4 Inhibitors
The general synthetic strategy involves the deprotection of the Boc group on this compound to reveal the free amine, which then participates in a crucial cyclization reaction to form the pyrrolopyrimidine scaffold. The chloro substituent at the 6-position of the original pyridine ring is then utilized for further derivatization to introduce key pharmacophoric elements.
Caption: Synthetic workflow from the precursor to the final IRAK-4 inhibitor.
Causality of Experimental Choices
The choice of this compound as a key intermediate is driven by several strategic considerations:
-
Orthogonal Reactivity: The Boc-protected amine and the chloro group offer orthogonal reactivity. The Boc group can be selectively removed under acidic conditions without affecting the chloro substituent, allowing for a stepwise and controlled synthetic sequence.
-
Activation of the Pyridine Ring: The presence of the chloro and amino groups influences the electronic properties of the pyridine ring, facilitating certain cyclization reactions necessary for the formation of the fused heterocyclic system of the final drug molecule.
-
Versatility for Library Synthesis: The chloro group provides a convenient point for diversification. A wide range of substituents can be introduced via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound exemplifies the power of rational design in the development of versatile building blocks for medicinal chemistry. Its unique combination of a protected amine and a reactive halide on a substituted pyridine scaffold provides a robust platform for the synthesis of complex therapeutic agents. The successful application of this intermediate in the development of potent IRAK-4 inhibitors underscores its significance in modern drug discovery. As the demand for novel therapeutics targeting complex intracellular signaling pathways continues to grow, the strategic use of such well-designed, multifunctional building blocks will undoubtedly play an increasingly critical role in the efficient and successful development of new medicines.
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Banerjee, S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(34), 20958-20966. Available from: [Link]
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De, S., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. Available from: [Link]
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Kelly, P. N., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. Available from: [Link]
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Li, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]
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Lead Sciences. Tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Available from: [Link]
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Masuda, K., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 157, 106-118. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Vitaku, E., et al. (2014). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 19(6), 7044-7080. Available from: [Link]
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Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
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Zhang, H., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1731-1737. Available from: [Link]
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The Pyridine Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Enduring Appeal of Kinases and the Pyridine Privileged Scaffold
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in drug discovery. These enzymes govern a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with dozens of approved drugs transforming patient outcomes.[1][2]
Within the medicinal chemist's arsenal, certain chemical motifs, known as "privileged scaffolds," appear with remarkable frequency in successful drugs. The pyridine ring is a quintessential example of such a scaffold in the kinase inhibitor field.[3] Its prevalence is not coincidental; it stems from a unique combination of physicochemical properties. As a bioisosteric mimic of the adenine ring in ATP, the pyridine core can effectively anchor inhibitors within the highly conserved ATP-binding pocket of kinases, primarily through hydrogen bonding with the "hinge" region of the enzyme.[4][5] Furthermore, its nitrogen atom enhances solubility and provides a key metabolic handle, while the ring's three available substitution points offer rich vectors for chemical exploration to achieve potency and selectivity.[6]
This guide provides a senior scientist's perspective on the discovery of novel kinase inhibitors using the pyridine scaffold. We will move beyond simple protocols to explore the causal logic behind experimental design, from initial hit identification and synthetic strategy to the nuanced interpretation of structure-activity relationships (SAR) and the construction of a robust screening cascade.
Part 1: Strategic Design and Synthesis of Pyridine-Based Libraries
The journey to a novel inhibitor begins with a dual focus on rational design and efficient synthesis. The goal is to create a library of compounds that effectively explores the chemical space around the pyridine core to identify initial hits and guide subsequent optimization.
Structure-Based and Ligand-Based Design
Initial designs often leverage computational tools.
-
Structure-Based Design: When a crystal structure of the target kinase is available, molecular docking can be used to predict how hypothetical pyridine derivatives will bind. This allows for the rational design of substituents that can form favorable interactions with specific amino acid residues in the ATP pocket, such as the gatekeeper residue or the DFG motif.[6]
-
Ligand-Based Design: In the absence of a crystal structure, known inhibitors of the target kinase or related kinases can be used as a template. The pyridine scaffold can be substituted for an existing hinge-binding moiety, and its substituents can be designed to mimic the pharmacophoric features of the known ligands.
Synthetic Pathways: The Guareschi-Thorpe Reaction
A robust and versatile synthetic route is paramount for generating a diverse chemical library. The Guareschi-Thorpe reaction is a classic and effective method for constructing the core 2,6-dihydroxypyridine scaffold, which can then be further functionalized.[6]
Experimental Protocol: Synthesis via Guareschi Reaction
-
Condensation: A cyanoacetamide is condensed with a 1,3-dicarbonyl compound in the presence of a base (e.g., piperidine or sodium ethoxide). This forms a dihydropyridone intermediate.
-
Aromatization: The intermediate is subsequently aromatized via oxidation or elimination to yield the 2,6-dihydroxypyridine scaffold.
-
Functionalization: The hydroxyl groups are excellent handles for further modification. For example, they can be converted to chloro groups (using POCl₃) and subsequently displaced with amines or other nucleophiles to build out the desired library of compounds.
This synthetic flexibility is crucial for the iterative process of lead optimization.
Part 2: The Drug Discovery Workflow: An Iterative Cycle of Design and Validation
The discovery of a potent and selective kinase inhibitor is not a linear process but a cyclical workflow of design, synthesis, and testing. Each cycle provides critical data that informs the next round of molecular design.
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
The researchers found that Compound 12 had an IC₅₀ of 14.3 nM against PIM-1 kinase and an IC₅₀ of 0.5 µM against MCF-7 cells. [7]Further studies confirmed that the compound induced apoptosis and arrested the cell cycle, consistent with the known cellular functions of PIM-1. [7]This case study exemplifies the successful application of the principles outlined in this guide: a privileged scaffold was rationally functionalized, synthesized, and validated through a rigorous screening cascade to produce a potent and biologically active lead compound.
Conclusion and Future Directions
The pyridine scaffold is a proven and powerful platform for the discovery of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability allow for a systematic and logical exploration of the chemical space around the kinase active site. The iterative process of design, synthesis, and multi-tiered screening—grounded in a deep understanding of SAR—remains the most effective strategy for translating a simple heterocyclic core into a life-saving therapeutic.
Future efforts will likely focus on developing pyridine-based inhibitors with even greater selectivity to minimize off-target effects and on creating covalent inhibitors that can overcome acquired resistance. As our understanding of the kinome deepens, the versatile pyridine scaffold will undoubtedly continue to be a central element in the design of the next generation of targeted therapies.
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Title: Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Source: PubMed URL: [Link]
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Title: Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Source: PubMed URL: [Link]
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Title: The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Source: NIH National Library of Medicine URL: [Link]
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Title: Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Source: ACS Publications URL: [Link]
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Title: Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Source: ACS Publications URL: [Link]
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Title: Design, Synthesis, and Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Source: ACS Publications URL: [Link]
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Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: PubMed Central URL: [Link]
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Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Publishing URL: [Link]
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Title: Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Source: PubMed URL: [Link]
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Title: Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Source: ACS Publications URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Source: ResearchGate URL: [Link]
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Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Source: NIH National Library of Medicine URL: [Link]
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Title: Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Source: ResearchGate URL: [Link]
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Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Source: MDPI URL: [Link]
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Title: Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Source: NIH National Library of Medicine URL: [Link]
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An In-Depth Technical Guide to Boc-Protected Aminopyridines in Synthesis
Abstract
Aminopyridines are foundational scaffolds in modern medicinal chemistry and materials science, prized for their unique electronic properties and their prevalence in a vast array of biologically active compounds. However, the inherent nucleophilicity and basicity of the exocyclic amino group often complicate synthetic transformations. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group provides a robust and versatile solution to this challenge. This guide offers an in-depth exploration of the synthesis, deprotection, and strategic application of Boc-protected aminopyridines. We will delve into the mechanistic underpinnings of key protocols, address common experimental challenges, and showcase how these intermediates serve as powerful tools in advanced synthetic applications such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
The Strategic Imperative for Protecting Aminopyridines
The aminopyridine framework is a privileged structure in drug discovery, forming the core of molecules designed as kinase inhibitors, receptor antagonists, and anti-infective agents.[1] The exocyclic amino group is a potent nucleophile and a site of basicity, which can lead to undesired side reactions, including N-alkylation, acylation, or interference with metal catalysts in cross-coupling reactions.
To achieve regioselective functionalization of the pyridine ring or to perform transformations on other parts of a molecule, transiently masking the amino group is essential. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions (e.g., basic, nucleophilic, organometallic).
-
Readily and cleanly removable under mild conditions that do not compromise the integrity of the target molecule.
The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice, fulfilling these criteria with remarkable efficacy.[] Its steric bulk and electronic properties render the protected amine inert to many reagents, while its acid lability allows for selective and straightforward removal.[3][4]
Synthesis: The Installation of the Boc Group
The standard method for Boc protection involves the reaction of an aminopyridine with di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed under various conditions, tailored to the nucleophilicity of the specific aminopyridine substrate.
Mechanism of Boc Protection
The fundamental reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of Boc₂O.[5] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion. This anion can then deprotonate the newly formed ammonium species or decompose into carbon dioxide and tert-butoxide, which serves as the base.[3][5]
For less nucleophilic amines, such as electron-deficient aminopyridines, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed. DMAP first reacts with Boc₂O to form a highly reactive N-Boc-pyridinium species, which is then readily attacked by the aminopyridine.[6]
Experimental Protocols for Boc Protection
The choice of protocol depends on the substrate's reactivity and the desired scale. Poorly nucleophilic substrates, such as those with electron-withdrawing groups on the pyridine ring, may require more forcing conditions or alternative reagents.[7]
Protocol 1: General Procedure with Base This is the most common and reliable method for a wide range of aminopyridines.
-
Dissolve the aminopyridine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[8]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.5 equiv).
-
Add a base, such as triethylamine (TEA, 1.2 equiv) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the mixture at room temperature for 2–12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.[9]
Protocol 2: Protection of Poorly Nucleophilic Aminopyridines A method disclosed for challenging substrates involves peptide coupling reagents to activate the system, leading to high yields and selectivity.[10][11]
-
Dissolve the aminopyridine (1.0 equiv), Boc₂O (1.5–2.0 equiv), EDCI (1.5–3.0 equiv), HOBT (0.05–0.1 equiv), and a base like TEA (1.5–3.0 equiv) in DCM or THF.[10]
-
Stir the reaction at room temperature for 0.5–2 hours.
-
Work up the reaction by washing with water. The organic layer is then dried, filtered, and concentrated.
-
Purify the product by column chromatography. This method has been reported to achieve yields of 80-90%.[11]
Protocol 3: Selective Mono-protection of Diaminopyridines Achieving mono-protection of a symmetrical diamine can be challenging. A common strategy involves the protonation of one amino group to deactivate it, allowing the other to react.[12][13]
-
Dissolve the diamine in anhydrous methanol at 0 °C.
-
Add one equivalent of a proton source, such as Me₃SiCl or a solution of HCl in an organic solvent, dropwise.[12]
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a solution of Boc₂O (1.0 equiv) in methanol.
-
Stir at room temperature for 1-3 hours.
-
Work up by adjusting the pH to >12 with NaOH and extracting the mono-protected product into an organic solvent like DCM.[12]
| Method | Key Reagents | Typical Solvent | Conditions | Key Advantages/Considerations | Reference(s) |
| Standard with Base | Boc₂O, TEA or DMAP | THF, DCM, ACN | Room Temp, 2-12 h | Broad applicability, simple setup. | [8] |
| For Poorly Nucleophilic Substrates | Boc₂O, EDCI, HOBT, TEA | DCM, THF | Room Temp, 0.5-2 h | High yield and selectivity for difficult substrates. | [10][11] |
| Selective Mono-protection | Diamine, Me₃SiCl (or HCl), Boc₂O | Methanol | 0 °C to Room Temp | Effective for symmetrical diamines. | [12][13] |
Deprotection: The Removal of the Boc Group
The key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which proceeds via a mechanism that generates gaseous byproducts, simplifying purification.[14]
Mechanism of Deprotection
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[14] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[3][15]
A potential complication is the electrophilic nature of the tert-butyl cation, which can alkylate nucleophilic residues within the substrate, such as thiols or electron-rich aromatic rings.[4][16] This can often be suppressed by including a scavenger, such as anisole, thioanisole, or triethylsilane, in the reaction mixture.
Experimental Protocols for Deprotection
Protocol 1: Trifluoroacetic Acid (TFA) This is the most common and efficient method for Boc cleavage.
-
Dissolve the Boc-protected aminopyridine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA), typically 25-50% v/v, at 0 °C or room temperature.[8]
-
Stir for 1-3 hours, allowing the generated CO₂ to vent. Caution: Do not perform in a sealed system. [6][15]
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., NaHCO₃) and extracting the free amine.
Protocol 2: Hydrochloric Acid (HCl) A common alternative to TFA, often yielding the amine hydrochloride salt directly.
-
Dissolve the Boc-protected aminopyridine in a suitable solvent like methanol, 1,4-dioxane, or ethyl acetate.[8]
-
Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).
-
Stir at room temperature for 2-12 hours.
-
The product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be evaporated.
Protocol 3: Resin-Based Deprotection and Purification For parallel synthesis or simplified purification, a strongly acidic ion-exchange resin can be used to both deprotect the amine and capture the resulting product.[17]
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., DCM/MeOH).
-
Add a strongly acidic ion-exchange resin (e.g., Amberlyst 15).
-
Stir or agitate the mixture until deprotection is complete (as monitored by TLC/LC-MS).
-
Filter the solution to remove unreacted starting material and byproducts. The desired amine product is now bound to the resin.
-
Wash the resin with a solvent like methanol.
-
Elute the purified amine from the resin using a solution of ammonia in methanol.
-
Evaporate the solvent to yield the pure, free amine.[17]
| Method | Reagent(s) | Typical Solvent | Conditions | Key Advantages/Considerations | Reference(s) |
| TFA | TFA (25-50%) | Dichloromethane (DCM) | Room Temp, 1-3 h | Fast, efficient, volatile byproducts. Potential for t-butylation side reactions. | [8][18] |
| HCl | 4M HCl | Dioxane, Methanol | Room Temp, 2-12 h | Yields hydrochloride salt directly, avoids TFA. | [18] |
| Lewis Acids | ZnBr₂, AlCl₃ | Dichloromethane (DCM) | Room Temp | Milder conditions, can be selective in the presence of other acid-labile groups. | [15][18] |
| Acidic Resin | Amberlyst 15 | DCM/MeOH | Room Temp | Combines deprotection and purification into a single workflow. | [17] |
Synthetic Applications: A Gateway to Complexity
The true power of Boc-protected aminopyridines lies in their ability to serve as versatile intermediates for constructing more complex molecular architectures. The Boc group not only masks the amine's reactivity but also modulates the electronic properties of the pyridine ring, enabling a range of powerful transformations.
Directed ortho-Metalation (DoM)
The N-H-Boc group is a potent directed metalation group (DMG), capable of coordinating with organolithium bases and directing deprotonation to the adjacent ortho position on the pyridine ring with high regioselectivity.[19][20] This creates a nucleophilic aryllithium species that can be trapped with various electrophiles.
This strategy provides a powerful method for introducing substituents such as alkyl, carbonyl, or silyl groups specifically at the C-3 position of a 2-(Boc-amino)pyridine or the C-2 position of a 3-(Boc-amino)pyridine.[21][22]
Palladium-Catalyzed Cross-Coupling Reactions
Boc-protected halo-aminopyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The Boc group prevents the exocyclic amine from interfering with the catalytic cycle and often improves the solubility and stability of the substrate.[23]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling a Boc-protected halo-aminopyridine with a boronic acid or ester. It is a cornerstone reaction for synthesizing biaryl structures commonly found in pharmaceuticals.[24][25] The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system like toluene/ethanol/water.[24][26]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling a Boc-protected halo-aminopyridine with a primary or secondary amine, providing access to more complex di- and tri-aminopyridine structures.
Interestingly, under certain Suzuki-Miyaura coupling conditions that utilize a base like tripotassium phosphate, the Boc group can be hydrolyzed in situ, allowing for a streamlined process that avoids a separate deprotection step.[23]
N-Alkylation Reactions
Direct alkylation of aminopyridines can be unselective, often leading to mixtures of N-alkylation on both the exocyclic amine and the pyridine ring nitrogen. The Boc group elegantly solves this problem. The electron-withdrawing nature of the Boc group increases the acidity of the N-H proton, allowing it to be deprotonated by a strong base like sodium hydride (NaH).[1] The resulting anion can then be selectively alkylated at the exocyclic nitrogen. Subsequent acidic workup removes the Boc group to reveal the mono-N-alkylated aminopyridine.[1]
Conclusion
Boc-protected aminopyridines are not mere intermediates; they are strategic linchpins in the synthesis of complex molecules. The Boc group provides a reliable and versatile handle to control the reactivity of the aminopyridine core, unlocking powerful synthetic transformations that would otherwise be intractable. From directed ortho-metalation to a suite of cross-coupling reactions, these protected building blocks empower chemists in drug discovery and materials science to construct novel molecular architectures with precision and efficiency. A thorough understanding of the principles and protocols governing their synthesis and deprotection is, therefore, an indispensable asset for the modern synthetic chemist.
References
- Scialdone, M. A. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(14), 4802–4804.
-
Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
- Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(6), 7864-7877.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Google Patents. (2015). CN102936220B - BOC protection method for aminopyridine.
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
- Chravgova, A., et al. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 26(11), 3183.
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
- Nieto, I., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 67-71.
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
- Chandrasekhar, S., et al. (2013). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Organic & Biomolecular Chemistry, 11(29), 4708-4711.
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
- Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6847–6852.
- Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. 13th Electronic Conference on Synthetic Organic Chemistry.
- Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4556–4559.
-
PubMed. (2020). Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyura Coupling of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The Suzuki-Miyura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol focuses on a particularly relevant application: the coupling of tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate with various aryl and heteroaryl boronic acids. The resulting 2-amino-3-methyl-6-arylpyridine scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds.[1]
The subject substrate, however, presents a distinct set of challenges inherent to its structure. The chlorine atom at the 6-position is a less reactive leaving group compared to its bromine or iodine counterparts, necessitating the use of highly active catalyst systems.[1][3] Furthermore, the electron-donating nature of the Boc-protected amino group and the methyl substituent can modulate the electronic properties of the pyridine ring, influencing the kinetics of the catalytic cycle. This guide provides a robust, field-proven protocol designed to overcome these hurdles, explaining the rationale behind each experimental choice to ensure reproducible success.
Core Principles and Mechanistic Considerations
The Suzuki-Miyura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridyl chloride. This is often the rate-limiting step for less reactive aryl chlorides and is accelerated by electron-rich, bulky phosphine ligands.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4] The choice of base is critical to facilitate this step without promoting unwanted side reactions like protodeboronation.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
The Boc-carbamate protecting group is generally stable under these conditions and serves to prevent potential catalyst inhibition by the otherwise free amino group.[6]
Visualizing the Experimental Workflow
The following diagram outlines the general laboratory workflow for the Suzuki coupling protocol described herein.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for different scales or specific boronic acids.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Equivalents | Purpose |
| This compound | 679392-20-2 | 242.70 | 121.4 | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | Variable | Variable | Variable | 1.2 - 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2.2 | 0.02 (2 mol%) | Palladium Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 8.2 | 0.04 (4 mol%) | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 212.3 | 2.0 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4.0 mL | - | Solvent |
| Water, degassed | 7732-18-5 | 18.02 | 1.0 mL | - | Co-solvent |
Rationale for Reagent Selection
-
Catalyst System (Pd(OAc)₂/SPhos): The coupling of an electron-rich aryl chloride requires a highly active catalyst. Buchwald ligands, such as SPhos, are bulky and electron-donating, which promotes the challenging oxidative addition step and enhances catalyst stability and turnover.[3] Using a palladium precursor like Pd(OAc)₂ with the ligand allows for the in situ formation of the active Pd(0) species.
-
Base (K₃PO₄): A strong, non-nucleophilic base is often required for Suzuki couplings of aryl chlorides.[3] K₃PO₄ is effective in promoting transmetalation without causing significant hydrolysis of the carbamate protecting group.
-
Solvent System (Dioxane/Water): A polar aprotic solvent like 1,4-dioxane is excellent for dissolving the organic reagents.[1][7] The addition of water aids in dissolving the inorganic base and can accelerate the transmetalation step.[3][7] It is crucial to degas all solvents thoroughly to prevent oxidation of the palladium catalyst.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (121.4 mg, 0.5 mmol), the arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv.), and potassium phosphate (212.3 mg, 1.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the Schlenk flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Troubleshooting and Field Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst system.3. Poor quality boronic acid. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Try a different ligand (e.g., XPhos, RuPhos) or a pre-formed palladium catalyst.[3]3. Use freshly purchased boronic acid or recrystallize/re-purify existing stock. |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water. | 1. Switch to a milder base like K₂CO₃ or KF.[3][4] Reduce the reaction temperature.2. Ensure the use of anhydrous solvents and minimize the amount of water co-solvent. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Boc Deprotection | Reaction conditions are too harsh (highly acidic or basic impurities). | Use high-purity reagents. Consider using a milder base like potassium fluoride (KF).[4] |
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide provides a comprehensive and technically grounded protocol for the Suzuki-Miyura coupling of this compound. By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply this methodology to synthesize a wide array of valuable 2-amino-3-methyl-6-arylpyridine derivatives. The provided troubleshooting guide serves as a practical resource for overcoming common experimental challenges, ensuring a higher probability of success in this powerful synthetic transformation.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961-6963.
-
MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Lead Sciences. (n.d.). tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies. [Link]
-
National Center for Biotechnology Information. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]
-
Nature. (2020). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ACS Publications. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
ACS Publications. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Center for Biotechnology Information. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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Conditions for Boc Deprotection of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate: An Application and Protocol Guide
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal, making it an ideal protecting group for amines.[1][2] This guide provides a comprehensive overview of the deprotection of tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate, a key intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of various deprotection strategies, including acidic, Lewis acidic, and thermal methods. Detailed, field-tested protocols are provided to empower researchers to select and execute the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the desired 6-chloro-3-methylpyridin-2-amine.
Introduction: The Significance of Boc Deprotection
The Boc protecting group is widely employed in multi-step organic synthesis due to its robustness under a variety of reaction conditions, including exposure to nucleophiles and basic conditions.[1][3] Its facile cleavage under acidic conditions provides a reliable and orthogonal deprotection strategy, which is crucial in the synthesis of complex molecules.[1][2] The deprotection of this compound is a critical step in the synthesis of various biologically active compounds, where the liberated 2-amino-6-chloro-3-methylpyridine serves as a versatile building block.
The choice of deprotection method is paramount and is often dictated by the presence of other functional groups within the molecule and the desired reaction scale.[1] This guide will explore the most common and effective methods for the removal of the Boc group from this specific heteroaromatic amine.
Mechanistic Overview of Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed process. The general mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][4]
Acid-Catalyzed Deprotection Mechanism
The most prevalent method for Boc deprotection relies on the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][5] The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][4]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide gas.[1][4]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction medium, forming the corresponding amine salt.[1][4][6]
It is crucial to perform Boc deprotections in an open or well-ventilated system to allow for the safe release of carbon dioxide and isobutylene gas, a potential byproduct of the tert-butyl cation.[4][7]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[8] For electron-rich aromatic systems, the addition of a scavenger such as anisole or thioanisole can mitigate this issue.[9]
Experimental Protocols
The following protocols are provided as a starting point for the deprotection of this compound. Optimization of reaction time, temperature, and reagent equivalents may be necessary to achieve the desired outcome.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a highly effective reagent for Boc deprotection and is often used in dichloromethane (DCM).[7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere.[1]
-
To the stirred solution, add TFA (5-10 equiv., often a 25-50% v/v solution in DCM) dropwise at room temperature.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[9]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 6-chloro-3-methylpyridin-2-amine.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
A solution of HCl in 1,4-dioxane is a common and commercially available reagent for Boc deprotection.[10][11]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of 1,4-dioxane or methanol.
-
Add the 4M HCl solution in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, dilute the mixture with diethyl ether to enhance precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the 6-chloro-3-methylpyridin-2-amine hydrochloride salt.
-
Alternatively, the reaction mixture can be concentrated in vacuo, and the resulting residue triturated with diethyl ether to induce precipitation.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
For substrates sensitive to strong protic acids, Lewis acids such as zinc bromide offer a milder alternative.[12][13] ZnBr₂ is particularly effective for the selective deprotection of secondary N-Boc groups.[7][14]
Materials:
-
This compound
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (0.1 M), add anhydrous ZnBr₂ (2-4 equiv.).[12][15]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days, so careful monitoring by TLC or LC-MS is essential.[15]
-
Upon completion, dilute the reaction mixture with DCM and quench with a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Alternative and Emerging Deprotection Methods
While acidic deprotection remains the most common approach, several alternative methods have been developed to address specific challenges such as functional group tolerance and green chemistry considerations.
-
Thermal Deprotection: This method involves heating the Boc-protected compound, often in a high-boiling solvent or under neat conditions.[2][16] Continuous flow reactors have shown promise for thermal Boc deprotection, allowing for precise temperature control and reduced reaction times.[17]
-
Trimethylsilyl Iodide (TMSI): TMSI is a mild and efficient reagent for Boc deprotection, particularly useful for substrates that are sensitive to acidic conditions or for the deprotection of water-soluble zwitterionic compounds.[18][19][20][21]
-
Oxalyl Chloride in Methanol: This system provides a mild method for the selective deprotection of a diverse range of N-Boc protected compounds at room temperature.[3][22][23]
Summary of Deprotection Conditions and Data
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Acidic | TFA | DCM | Room Temp | 0.5 - 2 h | Fast, efficient, widely applicable.[1][7] | Harsh conditions, potential for side reactions.[8] |
| Acidic | HCl | 1,4-Dioxane | Room Temp | 1 - 4 h | Readily available, forms HCl salt directly.[10][11] | Can be corrosive, requires anhydrous conditions. |
| Lewis Acidic | ZnBr₂ | DCM | Room Temp | 4 h - 3 days | Mild, good for acid-sensitive substrates.[12][13][15] | Slower reaction times, requires anhydrous conditions. |
| Thermal | Heat | High-boiling solvent or neat | 180 - 300 | Variable | Avoids acidic reagents, suitable for flow chemistry.[2][17] | High temperatures may not be suitable for all substrates. |
| Alternative | TMSI | MeCN or DCM | 0 - Room Temp | < 1 h | Very mild, useful for sensitive compounds.[20] | Reagent is moisture-sensitive and corrosive. |
| Alternative | (COCl)₂/MeOH | Methanol | Room Temp | 1 - 4 h | Mild, selective.[22][23] | Generates CO gas, may not be ideal for large scale.[22] |
Experimental Workflow and Decision Making
Choosing the appropriate deprotection method is a critical step in the synthetic workflow. The following diagram illustrates a decision-making process for selecting a suitable method for the deprotection of this compound.
Figure 2: Decision workflow for Boc deprotection.
Conclusion
The deprotection of this compound can be effectively achieved using a variety of methods. Standard acidic conditions using TFA or HCl are generally rapid and high-yielding. For substrates containing acid-labile functional groups, milder Lewis acidic or alternative reagents provide viable options. Careful consideration of the substrate's stability and the desired reaction outcome will guide the researcher in selecting the most appropriate and efficient protocol. The information and protocols provided in this guide serve as a robust foundation for the successful deprotection of this key synthetic intermediate.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Process Research & Development. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry. [Link]
-
Boc Deprotection - TMSI. Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
Boc Deprotection - ZnBr2. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Zinc Bromide. Common Organic Chemistry. [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]
-
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications. [Link]
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- 23. xray.uky.edu [xray.uky.edu]
Application Notes & Protocols: Leveraging tert-Butyl 6-chloro-3-methylpyridin-2-ylcarbamate for Kinase Inhibitor Synthesis
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within kinase active sites make it an attractive core for drug design. This guide provides an in-depth technical overview and detailed experimental protocols for the strategic utilization of tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate (CAS No. 679392-20-2), a highly versatile building block for the synthesis of complex aminopyridine-based kinase inhibitors.[2][3] We will explore the causality behind experimental choices, focusing on palladium-catalyzed cross-coupling reactions and subsequent deprotection steps, to provide researchers, scientists, and drug development professionals with a robust framework for their synthetic campaigns.
The Strategic Advantage of the Reagent
The efficacy of this compound in complex synthesis stems from the deliberate arrangement of its functional groups, which allows for controlled, sequential transformations.
-
The 2-Aminopyridine Core : This moiety is central to the biological activity of many kinase inhibitors, acting as a hinge-binding motif.
-
The C6-Chloro Handle : The chlorine atom serves as a reliable and reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, which are crucial for tuning potency and selectivity.[4][5]
-
The N2-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is arguably the most critical feature for synthetic success. The carbamate functionality is chemically robust and serves two primary purposes:
-
Catalyst Protection : The lone pair of the amino group is delocalized, preventing it from acting as a ligand that could coordinate to the palladium center and inhibit catalytic activity.[6][7]
-
Directed Reactivity : It ensures that synthetic transformations occur exclusively at the C6-chloro position. The Boc group can be cleanly removed under acidic conditions post-coupling, revealing the primary amine for further functionalization or to serve as a key pharmacophoric element.[8]
-
Core Synthetic Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds, enabling the arylation or heteroarylation of the C6-position of the pyridine ring. This reaction is instrumental in building the core biaryl scaffolds common in Type I and Type II kinase inhibitors.
Mechanistic Rationale
The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical for efficiency, especially with electron-rich and sterically hindered chloropyridines. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate both the oxidative addition and reductive elimination steps.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 - 1.5 equiv)[4]
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)[4]
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane. Add the catalyst solution to the main reaction vessel via syringe.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe.[4] The final reaction concentration should be approximately 0.1-0.2 M.
-
Reaction: Heat the sealed reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until consumption of the starting material is complete (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and MS analysis.
| Parameter | Typical Conditions | Rationale / Notes |
| Catalyst System | Pd(OAc)₂ / SPhos | Highly active for challenging C-Cl bond activation.[4] |
| Base | K₃PO₄ | Strong base effective in activating boronic acids.[4] |
| Solvent | Dioxane / H₂O (e.g., 5:1) | Dioxane solubilizes reagents; water aids in base dissolution and transmetalation. |
| Temperature | 100-110 °C | Higher temperatures are often needed for less reactive chloro-pyridines. |
| Equivalents (Boronic Acid) | 1.2 - 1.5 | A slight excess ensures complete consumption of the starting material. |
Core Synthetic Transformation: Buchwald-Hartwig Amination
For kinase inhibitors where a nitrogen linkage is desired at the C6-position, the Buchwald-Hartwig amination is the method of choice. This reaction forms a carbon-nitrogen bond, coupling a primary or secondary amine to the pyridine core.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[9] A key difference is the deprotonation of the amine by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form an amide, which then coordinates to the palladium center before reductive elimination.[6] The steric bulk of the phosphine ligand is critical to facilitate the C-N bond-forming reductive elimination step.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[6]
-
Toluene, anhydrous and degassed
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Reagent Addition: Add this compound and the desired amine.[5]
-
Solvent Addition: Add anhydrous, degassed toluene and seal the vessel tightly.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: After cooling to room temperature, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the purified product by NMR and MS analysis.
Downstream Processing: Boc Group Deprotection
The final step in elaborating the core scaffold is the removal of the Boc protecting group to unmask the 2-amino functionality.
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected pyridine intermediate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)[8]
-
Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the Boc-protected substrate in DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Work-up: Remove the DCM and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting amine is often obtained as a TFA salt, which can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).
Overall Synthetic Workflow
The following diagram illustrates a complete synthetic pathway from the starting carbamate to a functionalized 2-aminopyridine core, ready for final elaboration into a kinase inhibitor.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all reagents, especially volatile organic solvents and palladium catalysts, in a well-ventilated chemical fume hood.[10]
-
Inert Atmosphere Techniques: The described cross-coupling reactions are sensitive to air and moisture. Proper handling using Schlenk lines or gloveboxes is essential for reproducibility and high yields.[11]
-
Reagent Handling:
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[12]
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.
-
Conclusion
This compound is a strategically designed and highly effective building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites—the C6-chloro group for cross-coupling and the temporarily masked N2-amino group—provide a reliable and flexible route to complex 2-aminopyridine scaffolds. The protocols and rationale presented in this guide offer a solid foundation for researchers to construct diverse libraries of potential kinase inhibitors, accelerating efforts in drug discovery and development.
References
-
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. PubChem. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Lead Sciences. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Figshare. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of 2-Chloropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 2-substituted pyridines featuring prominently in a multitude of pharmaceuticals. Traditionally, the synthesis of these vital structures via cross-coupling reactions has favored the more reactive 2-bromo- and 2-iodopyridines. However, from the perspective of cost-effectiveness and the vast commercial availability of starting materials, 2-chloropyridines represent a more attractive feedstock.
The inherent challenge with 2-chloropyridines lies in the strength of the C-Cl bond (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol), which makes the rate-determining oxidative addition step to the palladium(0) catalyst kinetically less favorable.[1] Furthermore, the electron-deficient nature of the pyridine ring and the potential for the lone pair on the nitrogen atom to coordinate with and inhibit the palladium catalyst present additional hurdles.[2][3] Overcoming these obstacles requires highly active and specialized palladium catalyst systems.
This guide provides an in-depth analysis of the key palladium-catalyzed cross-coupling reactions for 2-chloropyridines, offering detailed protocols and the scientific rationale behind the selection of catalysts, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds. For the successful coupling of 2-chloropyridines, the choice of ligand is paramount to achieving high yields and preventing catalyst deactivation.[2]
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the 2-chloropyridine to a Pd(0) species, a step facilitated by electron-rich and sterically bulky ligands. This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyridines.
Ligand Selection: The Key to Success
Two main classes of ligands have proven highly effective for the Suzuki coupling of challenging 2-chloropyridines:
-
Bulky, Electron-Rich Phosphines: Ligands developed by Buchwald and others, such as XPhos and SPhos, are designed to be both sterically demanding and electron-donating.[2] The steric bulk promotes the reductive elimination step and prevents the formation of inactive palladium dimers, while the electron-rich nature facilitates the oxidative addition of the C-Cl bond.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs, like IPr, are strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts capable of activating the strong C-Cl bond.[2]
Comparative Data for Catalyst Systems
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-8 | >95 | 1-3 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions. Data compiled from sources.[2][3]
Detailed Protocols
Protocol 1: Suzuki Coupling using a Buchwald-type Ligand (XPhos)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (1.1-1.2 times the Pd loading). Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.[4]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Suzuki Coupling using an NHC-based Catalyst (PEPPSI-IPr)
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the PEPPSI-IPr catalyst (1-3 mol%).[2]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[2]
-
Monitoring and Workup: Follow the same procedures as described in Protocol 1.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] For 2-chloropyridines, this reaction is challenging due to the less reactive C-Cl bond, making the oxidative addition step rate-limiting.[6]
Mechanistic Rationale
The catalytic cycle is initiated by the oxidative addition of the 2-chloropyridine to the Pd(0) complex. The resulting palladium(II) complex then undergoes reaction with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired N-arylpyridine and regenerates the active Pd(0) catalyst.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of 2-chloropyridines.
Critical Reaction Parameters
-
Catalyst System: The use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is essential for activating the C-Cl bond.[6] Pre-catalysts, such as G3 or G4 palladacycles, are often preferred as they form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often necessitates a more active catalyst system and higher temperatures.[6]
-
Temperature: These reactions typically require elevated temperatures, often in the 80-110 °C range, to facilitate the difficult oxidative addition step.[6]
Detailed Protocol
Protocol 3: Buchwald-Hartwig Amination of a 2-Chloropyridine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-chloropyridine (1.0 equiv), the amine (1.1-1.2 equiv), sodium tert-butoxide (1.4 equiv), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), and the corresponding ligand (if not using a pre-catalyst) to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[7] While 2-iodopyridines and 2-bromopyridines are more reactive, conditions have been developed for the successful coupling of 2-chloropyridines, often requiring higher temperatures and more robust catalyst systems.[8][9]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 2-chloropyridine is followed by transmetalation with a copper(I)-acetylide species. This copper acetylide is generated in a separate copper cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium complex then yields the 2-alkynylpyridine product.
Catalytic Cycles for Sonogashira Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Regioselective Functionalization of Substituted Pyridines
Abstract
The pyridine scaffold is a cornerstone of modern medicine and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2][3] However, the intrinsic electronic properties of the pyridine ring—specifically its electron-deficient nature and the powerful coordinating ability of the nitrogen atom—present a formidable challenge to its direct and selective chemical modification.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies and detailed protocols for the regioselective C-H functionalization of substituted pyridines. We will delve into the mechanistic principles that govern selectivity at the C2 (ortho), C4 (para), and the notoriously challenging C3 (meta) positions, offering actionable insights and step-by-step methodologies to empower your synthetic campaigns.
The Challenge of Pyridine Functionalization: An Electronic Perspective
The pyridine ring is an electron-deficient (π-deficient) heterocycle. The electronegative nitrogen atom inductively withdraws electron density from the ring, particularly from the α-positions (C2/C6) and the γ-position (C4). This electronic landscape dictates the ring's reactivity:
-
Electrophilic Aromatic Substitution (EAS): This class of reactions, a mainstay of benzene chemistry, is sluggish for pyridines and requires harsh conditions. When it does occur, it preferentially yields the C3 (meta) product due to the deactivating effect of the nitrogen at the C2, C4, and C6 positions.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions, especially if a good leaving group is present.
-
Radical Reactions: Radical functionalization, most notably the Minisci reaction, also favors the electron-deficient C2 and C4 positions.[4]
Direct C-H functionalization, an ideal strategy for its atom and step economy, must therefore overcome these inherent electronic biases to achieve regiocontrol.[1][2] The following sections detail the primary strategies to tame pyridine's reactivity and direct functionalization to a specific carbon atom.
Figure 1. A diagram illustrating the inherent electronic biases that govern the reactivity of the different positions on the pyridine ring.
Mastering the ortho-Position: C2-Selective Functionalization
Functionalization adjacent to the ring nitrogen is often achieved through methods that leverage the nitrogen atom's Lewis basicity.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful and reliable strategy for achieving C2-functionalization.[5] The methodology relies on a directing metalation group (DMG) at a position on the ring (often C2 or C3). This group coordinates to a strong organometallic base, typically an organolithium reagent, bringing the base into close proximity to the ortho-proton and facilitating its abstraction.[5] The resulting stabilized organometallic intermediate is then quenched with an electrophile.
Causality: The key to DoM's success is the pre-coordination of the base. This "complex-induced proximity effect" (CIPE) kinetically favors deprotonation at the adjacent C-H bond over other potentially acidic protons or competitive pathways like nucleophilic addition to the pyridine ring.[6][7] For pyridines, bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums to prevent competitive nucleophilic addition.[7]
Protocol 2.1: DoM of a Pyridyl Carbamate for C3-Functionalization
This protocol details the ortho-metalation of an O-pyridyl carbamate, where the carbamate group directs lithiation to the adjacent position.
Table 1: Reagents and Materials for Protocol 2.1
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxypyridine | ≥99% | Sigma-Aldrich | |
| N,N-Diethylcarbamoyl chloride | ≥98% | Sigma-Aldrich | |
| Sodium hydride (60% dispersion in oil) | Reagent grade | Sigma-Aldrich | Handle with care under inert atmosphere. |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | Distill from CaH₂ before use. |
| n-Butyllithium (2.5 M in hexanes) | Solution | Sigma-Aldrich | Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Purify by passing through a solvent system. |
| Iodine (I₂) | ≥99.8% | Sigma-Aldrich | |
| Diethyl ether, Hexanes, Brine | ACS grade | Fisher Scientific | |
| Sodium thiosulfate, Sodium sulfate | Anhydrous | Fisher Scientific |
Step-by-Step Methodology:
Part A: Synthesis of the Directing Group Substrate (O-(pyridin-3-yl) diethylcarbamate)
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and sodium hydride (1.2 eq). Cool the suspension to 0 °C.
-
Deprotonation: Slowly add a solution of 3-hydroxypyridine (1.0 eq) in anhydrous THF. Stir for 30 minutes at 0 °C.
-
Carbamoylation: Add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the carbamate substrate.
Part B: Directed ortho-Metalation and Iodination
-
Base Preparation (LDA): In a separate flame-dried flask under argon, dissolve diisopropylamine (1.5 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.5 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Metalation: To the LDA solution at -78 °C, add a solution of the O-(pyridin-3-yl) diethylcarbamate (1.0 eq) in anhydrous THF dropwise. Stir the resulting solution for 1 hour at -78 °C.
-
Electrophilic Quench: Add a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Stir for an additional 2 hours at -78 °C.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow to warm to room temperature. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the C4-iodinated product.
Targeting the para-Position: C4-Selective Functionalization
The C4 position, while electronically similar to C2, is sterically more accessible. This feature can be exploited for selective functionalization.
Minisci-Type Reactions with N-Activation
The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. While it typically yields a mixture of C2 and C4 isomers, regioselectivity can be dramatically improved by modifying the pyridine nitrogen.[8][9] Installing a bulky blocking group on the nitrogen sterically hinders the C2/C6 positions, directing the incoming radical exclusively to the C4 position.[8][9]
Causality: The strategy relies on kinetic control. By creating a large steric footprint around the C2/C6 positions with a removable N-substituent (e.g., a maleate-derived group), the transition state for radical addition at these sites is destabilized relative to the unhindered C4 position.[8][9] This allows for highly practical and selective C4-alkylation under acid-free conditions.[8][9]
Protocol 3.1: C4-Decarboxylative Alkylation using a Maleate-Derived Blocking Group
This protocol, adapted from the work of Baran and coworkers, describes a practical method for the C4-alkylation of pyridine.[8][9]
Table 2: Reagents and Materials for Protocol 3.1
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Maleic Anhydride | ≥99% | Sigma-Aldrich | |
| Cyclohexanecarboxylic acid | 98% | Sigma-Aldrich | Representative alkyl source |
| Silver Nitrate (AgNO₃) | ≥99.0% | Sigma-Aldrich | |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | ≥98% | Sigma-Aldrich | |
| Dichloromethane (DCM), Acetonitrile | Anhydrous | Sigma-Aldrich | |
| Sodium bicarbonate, Sodium sulfate | Anhydrous | Fisher Scientific |
Step-by-Step Methodology:
Part A: Synthesis of the Pyridinium Salt Blocking Group Adduct
-
Adduct Formation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in DCM. Add pyridine (1.1 eq) dropwise at room temperature. Stir for 1 hour. The pyridinium salt often crystallizes and can be collected by filtration.
Part B: C4-Alkylation
-
Setup: To a vial, add the pyridinium salt (1.0 eq), cyclohexanecarboxylic acid (1.5 eq), and AgNO₃ (0.1 eq).
-
Reaction Initiation: Add a solution of (NH₄)₂S₂O₈ (2.0 eq) in water. The reaction is typically biphasic (e.g., with acetonitrile as a co-solvent).
-
Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor by TLC or LC-MS.
-
Workup and Deprotection: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of NaHCO₃ to basify the mixture (this cleaves the blocking group). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-cyclohexylpyridine.
The Final Frontier: meta-Selective C3-Functionalization
Direct C3-functionalization is the most formidable challenge in pyridine chemistry due to the lack of inherent electronic bias towards this position.[10][11][12] Recent breakthroughs have relied on sophisticated transition-metal catalysis or temporary dearomatization strategies.[13][14]
Transition-Metal-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a premier method for functionalizing C-H bonds.[15][16] For pyridines, regioselectivity is largely governed by sterics.[15] In a 2-substituted pyridine, the catalyst will preferentially borylate the most accessible C-H bond, which is often the C5 or C6 position. However, with carefully chosen substrates, such as 2,6-disubstituted pyridines, the reaction can be directed exclusively to the C3/C5 positions.
Causality: The active iridium catalyst is sterically demanding. It surveys the C-H bonds of the substrate and engages with the least sterically hindered position. In a 2,6-disubstituted pyridine, the C2, C4, and C6 positions are blocked or sterically shielded, forcing the catalyst to activate the C3/C5 C-H bonds. The resulting pyridylboronic esters are exceptionally versatile building blocks for further diversification via Suzuki cross-coupling.[17]
Figure 2. A representative workflow for the iridium-catalyzed meta-C-H borylation of a sterically hindered pyridine substrate.
Protocol 4.1: Iridium-Catalyzed C-H Borylation of 2,6-Lutidine
This protocol describes the borylation of 2,6-lutidine to selectively yield the 3-borylated product.
Table 3: Reagents and Materials for Protocol 4.1
| Reagent/Material | Grade | Supplier | Notes |
| [Ir(COD)OMe]₂ (Ir catalyst precursor) | 98% | Strem Chemicals | Handle in a glovebox. |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | ≥98% | Sigma-Aldrich | Ligand. |
| Bis(pinacolato)diboron (B₂pin₂) | ≥99% | Oakwood Chemical | Boron source. |
| 2,6-Lutidine | 99%, anhydrous | Sigma-Aldrich | Substrate. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Purify by passing through a solvent system. |
| Celite®, Silica Gel | Standard grade | Fisher Scientific |
Step-by-Step Methodology:
-
Glovebox Setup: Inside an argon-filled glovebox, add [Ir(COD)OMe]₂ (1.5 mol %), dtbbpy (3.0 mol %), and B₂pin₂ (1.2 eq) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add anhydrous THF (to make a ~0.5 M solution with respect to the substrate) followed by 2,6-lutidine (1.0 eq).
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo.
-
Purification: Purify the residue directly by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The product, 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, can be isolated as a solid.
Conclusion
The regioselective functionalization of pyridines has transitioned from a significant challenge to a solvable problem through the development of innovative synthetic strategies. By understanding and exploiting the electronic and steric properties of the pyridine ring, chemists can now access specific isomers that were previously difficult to obtain. Directed ortho-metalation provides reliable access to C2/C6-functionalized pyridines, N-activation strategies enable selective C4-functionalization via Minisci-type reactions, and sterically-controlled iridium-catalyzed borylation has unlocked a general route to the elusive C3/C5-substituted pyridines. These methods, and the protocols detailed herein, provide a powerful toolkit for researchers in drug discovery and materials science to rapidly construct and diversify complex pyridine-containing molecules.
References
- Benchchem. (n.d.). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
- Maity, P., & Mandal, T. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Stav, I., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
- Wang, H., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity.
- Singh, V. K., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry.
- ResearchGate. (n.d.). meta‐Selective C−H Functionalization of Pyridines | Request PDF.
- Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C-H Functionalization of Pyridines. Semantic Scholar.
- Cao, H., Cheng, Q., & Studer, A. (2023). meta‐Selective C−H Functionalization of Pyridines. HKUST Research Portal.
- Maity, P., & Mandal, T. (2022). C-H Functionalization of Pyridines. ResearchGate.
- ResearchGate. (n.d.). meta‐selective C−H functionalization of pyridines.
- Stav, I., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC.
- ResearchGate. (n.d.). General overview of common mechanistic pathways in Minisci‐type reactions.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
- American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines.
- West, C. E., et al. (2020). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry.
- Snieckus, V. (n.d.). Directed (ortho) Metallation.
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- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
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- 6. baranlab.org [baranlab.org]
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- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 13. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
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- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Application Note: A Practical Guide to the Purification of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate by Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate from a crude reaction mixture using flash column chromatography. This key intermediate, featuring a Boc-protected aminopyridine core, is representative of a class of compounds widely used in medicinal chemistry and drug development. The following guide is designed for researchers, scientists, and process chemists, detailing the entire workflow from analytical thin-layer chromatography (TLC) for method development to large-scale purification, fraction analysis, and final product isolation. The causality behind experimental choices, troubleshooting common issues, and ensuring high purity and recovery are central themes of this document.
Introduction and Scientific Principles
This compound (CAS No: 679392-20-2) is a valuable synthetic intermediate.[1] The purity of such intermediates is paramount, as impurities can interfere with subsequent reaction steps, complicate product characterization, and confound biological assay results. Flash column chromatography is the predominant technique for purifying such compounds on a preparative scale in a laboratory setting.[2][3]
The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent). Compounds with higher polarity adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly. The Boc-protected amine and the pyridine nitrogen lend polarity to the target molecule, while the tert-butyl group and chlorinated aromatic ring contribute non-polar character, making it well-suited for silica gel chromatography.
The success of any chromatographic purification is almost entirely dependent on the selection of an appropriate solvent system, which is efficiently determined using Thin-Layer Chromatography (TLC).[2][4]
Method Development via Thin-Layer Chromatography (TLC)
Before committing a crude sample to a column, a systematic TLC analysis must be performed to identify a solvent system that provides adequate separation between the desired product and impurities. The goal is to find an eluent composition that results in a Retention Factor (Rf) of 0.2-0.3 for the target compound, as this range typically provides the best resolution in flash chromatography.[2]
Protocol: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of several TLC plates. It is good practice to also spot the starting materials, if available, on separate lanes for comparison.[4]
-
Development: Place each TLC plate in a developing chamber containing a different solvent system. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, EtOAc).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Staining with a reagent like phosphomolybdic acid (PMA) can be used for UV-inactive compounds.[4]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the eluent until the target compound's Rf is in the optimal range.
-
If Rf is too low (compound is not moving), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If Rf is too high (compound moves with the solvent front), decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
-
Data Presentation: Example TLC Analysis
| Solvent System (Hexanes:EtOAc, v/v) | Rf of Impurity 1 (Less Polar) | Rf of Target Compound | Rf of Impurity 2 (More Polar) | Assessment |
| 90:10 | 0.65 | 0.40 | 0.10 | Rf of target is too high. Poor separation from Impurity 1. |
| 80:20 | 0.50 | 0.25 | 0.05 | Optimal. Good Rf and clear separation from impurities. |
| 70:30 | 0.70 | 0.55 | 0.20 | Rf of target is too high. All spots are compressed at the top. |
Note: Pyridine-containing compounds can sometimes "streak" or "tail" on silica gel due to interaction with acidic silanol groups. If this is observed on the TLC plate, adding 0.5-1% triethylamine (Et₃N) to the eluent can significantly improve the spot shape by neutralizing these active sites.[4][5]
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1.0 g of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Equipment
-
Stationary Phase: Silica Gel 60 (230-400 mesh)[6]
-
Mobile Phase: Pre-selected eluent (e.g., 80:20 Hexanes:EtOAc)
-
Apparatus: Glass chromatography column, test tubes for fraction collection, TLC plates, developing chamber, UV lamp
-
Solvents: HPLC-grade hexanes, ethyl acetate, dichloromethane (for sample loading)
-
Other: Cotton or glass wool, sand, rotary evaporator, compressed air source
Column Packing (Slurry Method)
Proper column packing is critical to prevent cracking or channeling of the silica bed, which would lead to poor separation.[7]
-
Column Preparation: Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[6] Add a thin layer (approx. 1 cm) of sand.
-
Slurry Creation: In a beaker, mix an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) with the eluent to form a free-flowing slurry.
-
Packing: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion.
-
Settling: Open the stopcock and use gentle air pressure to push the solvent through, continuously tapping the side of the column to ensure the silica packs down into a uniform, stable bed.[7] It is crucial to never let the solvent level drop below the top of the silica bed.[2]
-
Finalizing: Once the bed is stable, carefully add a protective layer of sand (approx. 1-2 cm) on top of the silica gel to prevent disruption during solvent addition.[2]
Sample Loading
For optimal separation, the sample must be loaded onto the column in a narrow, concentrated band.
-
Method A: Wet Loading (for samples soluble in the eluent)
-
Dissolve the crude product in the minimum possible volume of eluent or a slightly more polar solvent like dichloromethane.[8]
-
Lower the solvent level to the top of the sand layer.
-
Carefully pipette the dissolved sample onto the center of the sand, allowing it to absorb fully into the stationary phase.
-
Rinse the flask with a tiny amount of eluent and add this to the column to ensure complete transfer.
-
-
Method B: Dry Loading (Recommended for samples with poor solubility)
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the sample weight) to the solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[8][9]
-
Carefully add this powder onto the top of the packed column.
-
Elution and Fraction Collection
-
Elution: Carefully fill the column with the eluent. Apply gentle, steady air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[7]
-
Collection: Begin collecting the eluting solvent in sequentially numbered test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 1g scale purification).
-
Monitoring: Periodically analyze the collected fractions by TLC to track the elution of the compounds. Spot multiple fractions per TLC plate to identify which ones contain the pure product.
Post-Chromatography and Analysis
-
Pooling Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound into a round-bottom flask.
-
Solvent Removal: Remove the eluent using a rotary evaporator under reduced pressure.
-
Final Product: The resulting solid or oil is the purified this compound. Dry the product under high vacuum to remove any residual solvent.
-
Characterization: Determine the final mass and calculate the percentage yield. Confirm the purity and identity using analytical techniques such as ¹H NMR, LC-MS, and by observing a single spot on a TLC plate developed in two different solvent systems.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. The following table addresses common issues.[10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Improper solvent system choice.- Column was packed poorly (channeling).- Sample band was too wide (too much solvent used for loading). | - Re-evaluate the solvent system with TLC. Consider a less polar system or a different solvent combination.- Repack the column carefully.- Use the dry loading method.[8] |
| Compound Streaking/Tailing | - Strong interaction between the basic pyridine nitrogen and acidic silica gel.- Column overload. | - Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize acidic sites.[4][5]- Use less crude material relative to the amount of silica gel. |
| Low or No Recovery | - The compound may have degraded on the silica gel.- The compound is very polar and remains on the column. | - Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a less acidic stationary phase like alumina.[10]- Increase the polarity of the eluent significantly (flushing the column) to elute any retained material. |
| Cracked Silica Bed | - The silica bed ran dry.- Drastic solvent polarity changes during elution. | - Always keep the solvent level above the silica bed.[2]- If using a gradient elution, increase the polarity gradually. |
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
-
Column Chromatography Procedures. University of Colorado Boulder, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. [Link]
- BOC protection method for aminopyridine.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
-
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Lead Sciences. [Link]
-
VanVeller Lab Resources - How to TLC. University of Rochester, Department of Chemistry. [Link]
Sources
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- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chromtech.com [chromtech.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
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- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Application Notes: Monitoring Reactions of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate by Thin-Layer Chromatography
Abstract
This document provides a comprehensive guide and detailed protocols for monitoring the progress of chemical reactions involving Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate (CAS: 679392-20-2) using Thin-Layer Chromatography (TLC).[1][2] As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules, robust methods for tracking its conversion are essential for optimizing reaction conditions, determining endpoints, and ensuring product purity.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into mobile phase selection, visualization techniques, and interpretation of results for common cross-coupling reactions.
Introduction: The Role of TLC in Synthesizing Pyridine Derivatives
This compound is a substituted pyridine derivative featuring a Boc-protected amine and a reactive chloride atom. The chloro-substituent at the 6-position makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
The two most prevalent transformations involving this substrate are:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl chloride with a boronic acid or ester. This is a cornerstone of modern synthetic chemistry for creating biaryl structures.[5][6][7]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond through the coupling of the aryl chloride with an amine.[8][9][10]
Given that these reactions can involve expensive catalysts and reagents, and may produce multiple side products, real-time monitoring is not just beneficial but critical. TLC is an indispensable technique for this purpose due to its speed, low cost, and minimal sample requirement. It provides a qualitative snapshot of the reaction's progress by separating the starting material, product(s), and any intermediates based on their differential polarity.
Principle of TLC Separation for this System
The separation on a silica gel TLC plate is governed by the polarity of the compounds.
-
Stationary Phase: Silica gel is highly polar.
-
Mobile Phase: A less polar solvent system (eluent) moves up the plate via capillary action.
Compounds are separated based on a continuous equilibrium of adsorption to the silica and dissolution in the eluent.
-
Polar compounds adhere more strongly to the silica and travel shorter distances, resulting in a lower Retention Factor (Rf).
-
Non-polar compounds have a higher affinity for the eluent and travel further up the plate, giving a higher Rf.
In the context of reactions with this compound:
-
Starting Material (SM): Possesses moderate polarity due to the carbamate and pyridine nitrogen.
-
Suzuki Product: Replacing the polar C-Cl bond with a non-polar C-C bond (e.g., coupling with phenylboronic acid) typically results in a less polar product, which will have a higher Rf than the starting material.
-
Buchwald-Hartwig Product: Replacing the C-Cl bond with a C-N bond introduces a new amino group. The polarity of the product will depend on the nature of the coupled amine, but it will almost certainly have a different Rf from the starting material, allowing for clear differentiation.
Core Protocol: TLC Monitoring of a Cross-Coupling Reaction
This protocol is designed to be a self-validating system, where a "co-spot" is used to unambiguously identify the starting material spot throughout the reaction.
Materials and Equipment
-
TLC Plates: Silica Gel 60 F254 plates (fluorescent indicator allows for UV visualization).
-
Solvents: Reagent-grade Ethyl Acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM), Methanol (MeOH).
-
Apparatus:
-
Glass TLC developing chamber with a lid.
-
Glass capillaries for spotting.
-
UV Lamp (254 nm and 365 nm).
-
Forceps.
-
Fume hood.
-
-
Visualization Reagents (Stains):
-
Potassium permanganate (KMnO₄) stain.
-
Ninhydrin stain (for reactions involving deprotection or primary/secondary amines).
-
Step-by-Step Methodology
-
Plate Preparation:
-
Using a pencil (never a pen), gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark three tick marks on the origin line for spotting: 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
-
Sample Preparation:
-
Starting Material (S): Dissolve a tiny amount (spatula tip) of this compound in ~0.5 mL of ethyl acetate or DCM.
-
Reaction Mixture (R): Using a glass capillary, withdraw a minuscule amount of the reaction mixture. Dilute this sample in ~0.5 mL of ethyl acetate in a small vial. Causality Note: Dilution is critical to prevent overloading the plate, which leads to streaking and poor separation.
-
-
Spotting the Plate:
-
Using a clean capillary for each sample, touch the capillary to the solution and then briefly and gently touch it to the corresponding tick mark on the TLC plate's origin line. The goal is to create small, concentrated spots (1-2 mm in diameter).
-
Lane S: Spot the starting material solution.
-
Lane R: Spot the diluted reaction mixture solution.
-
Lane C (Co-spot): First, spot the starting material (S), then gently spot the reaction mixture (R) directly on top of the 'S' spot. Trustworthiness Note: The co-spot is a self-validating control. The starting material spot in the 'R' lane must be at the same height as the spot in the 'S' lane. The co-spot confirms this by showing a single, potentially elongated spot if the starting material is still present in the reaction.
-
-
Developing the Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, ensuring better separation. Close the lid and let it equilibrate for 5 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the solvent level.
-
Close the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Place the dried plate under a UV lamp (254 nm). The pyridine ring is UV-active and will appear as a dark spot against the green fluorescent background. Circle the observed spots with a pencil.
-
Staining (Optional but Recommended):
-
Dip the plate into a jar containing KMnO₄ stain using forceps.
-
Remove the plate and gently heat it with a heat gun. Compounds that can be oxidized will appear as yellow/brown spots on a purple background. Expertise Note: This stain is excellent for visualizing the boronic acid starting material in Suzuki couplings, which is often not UV-active.
-
-
Workflow Diagram
Caption: Workflow for TLC Monitoring of Chemical Reactions.
Mobile Phase Selection and Data Interpretation
The choice of eluent is the most critical parameter for achieving good separation. The goal is to find a solvent system where the starting material has an Rf of ~0.5-0.7 and the expected product has an Rf of ~0.2-0.4, allowing clear space for new spots to appear.
Recommended Solvent Systems
Start with System 2 (30% EtOAc/Hexanes) and adjust the polarity as needed.
-
If spots are too high (high Rf): Decrease the polarity (reduce the amount of Ethyl Acetate).
-
If spots are too low (low Rf): Increase the polarity (increase the amount of Ethyl Acetate).
| System No. | Mobile Phase (Eluent) | Polarity | Typical Application |
| 1 | 10% Ethyl Acetate / Hexanes | Low | For separating very non-polar products (e.g., Suzuki coupling with a large, non-polar group). |
| 2 | 30% Ethyl Acetate / Hexanes | Medium (Recommended Start) | Good starting point for most Suzuki and Buchwald-Hartwig reactions. |
| 3 | 50% Ethyl Acetate / Hexanes | Medium-High | When the product is significantly more polar than the starting material. |
| 4 | 5% Methanol / Dichloromethane | High | Useful for more polar products or if starting material does not move in EtOAc/Hexanes. |
Interpreting the Chromatogram
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
At t=0: You should see a single, strong spot in the 'S' and 'R' lanes at the same Rf.
-
During Reaction: The spot corresponding to the starting material (SM) in the 'R' lane will begin to fade. A new spot, corresponding to the product (P), will appear.
-
Reaction Completion: The SM spot in the 'R' lane should be completely gone (or only a trace amount visible). The product spot should be strong and well-defined.
Example Hypothetical TLC Data:
| Compound | Description | Polarity | Expected Rf (in 30% EtOAc/Hex) | UV Active (254nm) |
| SM | This compound | Moderate | ~0.60 | Yes |
| P1 | Product of Suzuki coupling with phenylboronic acid | Lower | ~0.75 | Yes |
| P2 | Product of Buchwald-Hartwig amination with morpholine | Higher | ~0.45 | Yes |
| Byproduct | Boc-deprotected starting material | Highest | ~0.05 (or baseline) | Yes |
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; Compound is highly acidic/basic; Inappropriate solvent system. | Dilute the sample; Add 1% acetic acid (for acidic compounds) or 1% triethylamine (for basic compounds) to the eluent; Try a different solvent system (e.g., DCM/MeOH). |
| Rf is too high (>0.8) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., move from 30% to 15% EtOAc in hexanes). |
| Rf is too low (<0.2) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., move from 30% to 50% EtOAc in hexanes, or switch to a DCM/MeOH system). |
| Spots are not separating | The polarity of the compounds is too similar in the chosen eluent. | Try a different solvent system with different selectivities (e.g., replace hexanes with toluene, or ethyl acetate with acetone). Run a longer TLC plate. |
| No spots visible under UV | Compound is not UV-active. | Use a chemical stain for visualization (KMnO₄, CAM). |
References
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Vulcanchem. (n.d.). tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride.
- Benchchem. (n.d.). tert-butyl N-(6-acetylpyridin-2-yl)carbamate.
- Lead Sciences. (n.d.). tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate.
- PubChem. (n.d.). Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate.
-
ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate.
- PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate.
- ChemScene. (n.d.). tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
- PubChem. (n.d.). tert-Butyl N-(2-chloroethyl)-N-methylcarbamate.
- PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
-
National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. Retrieved from [Link]
- AstaTech. (n.d.). This compound.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 2. This compound | 679392-20-2 [chemicalbook.com]
- 3. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Scalable Synthesis of Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate and Its Derivatives
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate, a key building block in the development of novel pharmaceuticals and agrochemicals. We will explore the strategic implementation of a Boc-protection strategy, providing a step-by-step methodology optimized for large-scale production. Furthermore, this document will address critical scale-up considerations and showcase the utility of the target compound in the synthesis of advanced derivatives through a generalized protocol for a palladium-catalyzed cross-coupling reaction.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in a multitude of FDA-approved drugs and agrochemicals regulated by the EPA.[1] The functionalization of the pyridine ring, however, can be challenging due to its electron-deficient nature.[1] Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate serves as a pivotal intermediate, offering a protected amine and a reactive handle (the chloro group) for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous in large-scale synthesis due to its general stability and the straightforward conditions for its removal.[2] This document provides a detailed protocol for the efficient synthesis of this valuable intermediate and its subsequent derivatization.
Synthetic Strategy: A Two-Step Approach
The most direct and scalable approach to tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate involves a two-step process:
-
Synthesis of the Precursor: The synthesis of the starting material, 2-amino-6-chloro-3-methylpyridine.
-
Boc Protection: The protection of the amino group of 2-amino-6-chloro-3-methylpyridine using di-tert-butyl dicarbonate (Boc)₂O.
This strategy is advantageous due to the commercial availability of the necessary reagents and the relatively mild reaction conditions.
Synthesis of 2-amino-6-chloro-3-methylpyridine
While 2-amino-6-chloro-3-methylpyridine is commercially available, understanding its synthesis can be crucial for cost-effective large-scale production. A common method involves the amination of a corresponding dichloropyridine derivative. For instance, 2,6-dichloro-3-methylpyridine can be selectively aminated at the 2-position.
Detailed Protocol: Large-Scale Synthesis of Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate
This protocol is optimized for a large-scale laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-6-chloro-3-methylpyridine | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Catalyst |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate | Reagent | Commercially Available | Extraction Solvent |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | Drying Agent |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry, and inerted reactor, add 2-amino-6-chloro-3-methylpyridine (1.0 eq).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.05 eq) and anhydrous tetrahydrofuran (THF) (5-10 volumes).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Addition of (Boc)₂O:
-
In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous THF (2-3 volumes).
-
Slowly add the (Boc)₂O solution to the cooled reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The addition of (Boc)₂O to an amine is an exothermic process, and slow addition is crucial to control the reaction temperature.[3]
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water (5 volumes).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine (2 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate as a white to off-white solid.[4]
-
Dry the purified product under vacuum at a temperature not exceeding 40 °C.
-
Scale-Up Considerations and Process Optimization
-
Thermal Safety: The reaction is exothermic, especially during the addition of (Boc)₂O. Ensure adequate cooling capacity and controlled addition rates to prevent thermal runaway.
-
Solvent Selection: While THF is a suitable solvent, for industrial-scale production, alternative solvents with higher flash points and better environmental profiles, such as 2-methyl-THF, should be considered.
-
Reagent Stoichiometry: The stoichiometry of (Boc)₂O and DMAP should be carefully optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts and the cost of goods.
-
Crystallization: The choice of crystallization solvent is critical for achieving high purity and good recovery of the final product. An anti-solvent crystallization approach may be beneficial for large-scale operations.
Synthesis of Derivatives: A Generalized Protocol for Buchwald-Hartwig Amination
The chloro-substituent on the pyridine ring of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate provides a versatile handle for the synthesis of a wide range of derivatives via cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6]
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Generalized Protocol
-
Reaction Setup:
-
In an oven-dried and argon-flushed Schlenk tube, add tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5-10 volumes) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a good starting point, but consult a glove compatibility chart).[7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic and have an unpleasant odor.[8] Avoid direct contact and inhalation.[8]
-
Emergency Procedures: Be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Data Summary
| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate | 2-amino-6-chloro-3-methylpyridine | (Boc)₂O, DMAP | THF | 85-95 | >98 |
| Representative Derivative | Tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 60-85 | >95 |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate. The procedure is robust, high-yielding, and amenable to large-scale production with appropriate safety and engineering controls. The utility of this key intermediate is further demonstrated through a generalized protocol for the synthesis of advanced derivatives via Buchwald-Hartwig amination, opening avenues for the efficient discovery and development of new chemical entities.
References
- Vertex AI Search. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- GOV.UK. (n.d.). Pyridine: incident management.
- Sigma-Aldrich. (n.d.). 2-(BOC-AMINO)-6-CHLORO-3-METHYLPYRIDINE.
- ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- RSC Publishing. (2020, September 7). Late stage C–H functionalization via chalcogen and pnictogen salts.
- BLDpharm. (n.d.). tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PubMed. (2025, January 9). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity.
- ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- ResearchGate. (2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- ChemicalBook. (2025, July 24). 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6.
- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- American Chemical Society. (2026, January 9). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- ResearchGate. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.
- PubChemLite. (n.d.). Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with chloropyridine substrates. Chloropyridines are valuable, cost-effective building blocks, but their successful coupling requires careful optimization due to the inherent challenges of C-Cl bond activation and potential catalyst inhibition.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format. My goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common issues encountered during the Suzuki coupling of chloropyridines.
Q1: My reaction shows very low or no conversion of the chloropyridine starting material. Where should I start troubleshooting?
Low or no conversion is a frequent issue, often pointing to a problem with the initial, rate-limiting oxidative addition step.[2] Chloropyridines are less reactive than their bromo or iodo counterparts, making the choice of an appropriate catalytic system paramount.[1][3]
Possible Causes & Immediate Solutions:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for the challenging C-Cl bond activation of a chloropyridine.[4] The electron-deficient nature of the pyridine ring can also inhibit the catalyst.[5]
-
Recommendation: Switch to a more active, specialized catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[3][5][6] These ligands facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[5]
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step and in regenerating the active catalyst. An inappropriate base can lead to a stalled reaction.
-
Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
Q2: I'm observing significant formation of side products, mainly the homocoupling of my boronic acid and dehalogenation of my chloropyridine. How can I minimize these?
The formation of byproducts is a clear indicator of competing reaction pathways. Understanding and controlling these pathways is key to improving the yield of your desired product.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.[4][6]
-
Dehalogenation: The chloropyridine is reduced, replacing the chlorine with a hydrogen atom. This can be caused by various factors, including reactions with trace water or other proton sources.[4][6]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of the corresponding arene.[14][15] This is a common decomposition pathway for boronic acids, especially at elevated temperatures.[16]
-
Solution: Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[15][17][18] Boronic esters exhibit greater stability and can lead to more reproducible results, though they may be less reactive.[14][17][19] Using anhydrous conditions with a base like K₃PO₄ can also help if protodeboronation is a major issue.[8]
-
Part 2: Advanced Optimization & Mechanistic Insights
For researchers who have addressed the basic issues and are still facing challenges, this section delves into more nuanced aspects of the reaction.
Q3: I've tried several standard catalyst systems with limited success. How do I rationally select a better catalyst and ligand for my specific chloropyridine?
The "no one size fits all" principle strongly applies to catalyst selection in Suzuki couplings. The electronic and steric properties of your specific chloropyridine will dictate the optimal catalyst system.
A Deeper Dive into Catalyst and Ligand Selection:
-
For Electron-Deficient Chloropyridines: These substrates are generally more reactive in the oxidative addition step. A less electron-rich ligand might be sufficient. However, catalyst inhibition by the pyridine nitrogen can still be a problem.[4][5]
-
For Electron-Rich Chloropyridines: These are more challenging substrates as the C-Cl bond is less activated towards oxidative addition.[20] Here, highly electron-rich and sterically bulky ligands are essential.
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos): These are excellent choices for challenging couplings. Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[5][21]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are strong σ-donors, even more so than phosphine ligands, making them highly effective for activating C-Cl bonds.[5][22] PEPPSI™-type precatalysts are a convenient option.[22]
-
Data-Driven Catalyst Selection:
The following table summarizes the performance of various ligand systems for the Suzuki coupling of 2-chloropyridine, providing a starting point for your optimization.
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [Buchwald et al.][5] |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [Buchwald et al.][5] |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [Buchwald et al.][5] |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [Organ et al.][5] |
| [(IPr)Pd(allyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [Nolan et al.][5] |
| PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [Lohse et al.][5] |
Note: Yields are representative and can vary based on the specific arylboronic acid used and precise reaction conditions.
Q4: My reaction is very sensitive to the choice of base and solvent. Can you explain the interplay between these components?
The base and solvent work in concert to create the optimal environment for the catalytic cycle. Their roles are multifaceted and interconnected.
The Synergistic Effect of Base and Solvent:
-
Base Function: The primary role of the base is to activate the boronic acid for transmetalation.[23] It does this by forming a more nucleophilic "ate" complex. The strength of the base required can depend on the acidity of the boronic acid.
-
Solvent Function: The solvent must dissolve the organic substrates, the base, and the catalytic species to an extent that allows for efficient reaction.
-
Polar Aprotic Solvents (Dioxane, THF, Toluene): These are generally good choices as they dissolve the organic partners well.[9]
-
The Role of Water: A small amount of water is often beneficial, and sometimes essential.[11][12] It can help dissolve the inorganic base, and in some cases, it participates directly in the catalytic cycle.[11][12][13] However, excess water can promote protodeboronation.[24] The optimal amount of water often needs to be determined empirically.
-
Data on Solvent and Base Effects:
The following tables provide data from studies on similar substrates to guide your optimization.
Table 1: Effect of Solvent on Yield [7] Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | 55 |
| DMF | 32 |
Table 2: Effect of Base on Relative Yield [7] Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.
| Base | Relative Yield (%) |
| Cs₂CO₃ | Superior |
| K₃PO₄ | Good |
| K₂CO₃ | Moderate |
Part 3: Experimental Protocols & Visual Guides
To further assist in your troubleshooting efforts, this section provides a generalized experimental protocol and visual diagrams of key concepts.
Generalized Experimental Protocol for Suzuki Coupling of a Chloropyridine
This protocol provides a robust starting point for optimization.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed water (optional, 0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine, arylboronic acid, palladium precatalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Catalytic Cycle and Troubleshooting
The following diagrams illustrate the key steps of the Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
References
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at: [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Available at: [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Available at: [Link]
-
Effect of solvent on the Suzuki reaction a. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Available at: [Link]
-
Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link]
-
What is the prominent role of water in the Suzuki reaction? Quora. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Suzuki coupling help. Reddit. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]
Sources
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Technical Support Center: Troubleshooting Hydrodehalogenation in Buchwald-Hartwig Amination
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Buchwald-Hartwig amination and encountering the common but often frustrating side reaction of hydrodehalogenation. Here, we will dissect the causes of this undesired pathway and provide actionable, field-proven strategies to favor the formation of your target C–N coupled product.
Understanding the Competing Pathways: Amination vs. Hydrodehalogenation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–N bonds with remarkable efficiency.[1] However, the catalytic cycle is not without its potential pitfalls. The primary competing side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, consuming starting material and reducing the yield of the desired arylamine.[2]
This undesirable outcome arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can reductively eliminate with the aryl halide, leading to the hydrodehalogenated byproduct.[2] Understanding the factors that promote the formation and reactivity of this Pd-H intermediate is paramount to suppressing this side reaction.
The Catalytic Crossroads
The desired Buchwald-Hartwig amination and the undesired hydrodehalogenation pathways diverge from a common palladium(II) intermediate. The choice of ligand, base, solvent, and temperature can significantly influence which path is favored.
Caption: Competing pathways in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is a side reaction in which the halide (X) of the aryl halide (Ar-X) is replaced by a hydrogen atom, yielding an arene (Ar-H) byproduct.[2] This process competes with the desired C–N bond formation, leading to a lower yield of the target arylamine and complicating the purification process due to the presence of the often structurally similar arene byproduct.[2]
Q2: Which factors are most likely to promote hydrodehalogenation?
A2: Several factors can tip the balance in favor of hydrodehalogenation:
-
Aryl Halide Electronics and Identity: Electron-rich aryl halides are generally more susceptible to this side reaction.[2] The reactivity trend for the halide is typically I > Br > Cl, with aryl iodides being the most prone to hydrodehalogenation.[2][3]
-
Ligand Choice: The structure of the phosphine ligand is critical. Less bulky or less electron-donating ligands may not sufficiently accelerate the desired reductive elimination step, allowing the hydrodehalogenation pathway to compete more effectively.[4]
-
Base Selection: Strong bases, such as sodium tert-butoxide (NaOtBu), can sometimes promote hydrodehalogenation.[5] The base can also act as a source of hydride in some cases.[2]
-
Solvent Effects: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF and dioxane) can be sources of hydrogen and may promote hydrodehalogenation more than non-polar solvents like toluene.[2][6]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrodehalogenation relative to the desired amination.[2][5]
-
Presence of Hydrogen Donors: Trace amounts of water or other hydrogen-donating impurities in the reaction mixture can serve as a source for the palladium-hydride species.[2][7]
Q3: Are certain amines more problematic?
A3: Yes, primary amines were historically more challenging to couple without significant hydrodehalogenation, especially with early-generation catalyst systems.[8] This is partly because the intermediate palladium-amido complexes can be more prone to side reactions like β-hydride elimination.[8] The development of bulky, electron-rich biarylphosphine ligands has largely overcome this limitation.[5][8]
Troubleshooting Guide: Minimizing Hydrodehalogenation
If you are observing significant amounts of the hydrodehalogenated byproduct, systematically work through the following optimization steps.
Step 1: Ligand Selection is Your First Line of Defense
The choice of ligand is arguably the most critical parameter for suppressing hydrodehalogenation. The goal is to use a ligand that accelerates the C–N reductive elimination to outpace the hydrodehalogenation pathway.
Recommendation:
-
Employ Bulky, Electron-Rich Biaryl Monophosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos are specifically designed to promote efficient C–N coupling and are highly effective at preventing hydrodehalogenation.[5] These ligands create a sterically hindered environment around the palladium center, which favors the desired bond formation.
-
Consider Bidentate Ligands: For certain substrates, bidentate ligands like BINAP or DPPF can be effective as they are thought to suppress β-hydride elimination by preventing an open coordination site on the palladium.[8]
| Ligand Type | Key Features | When to Use |
| Bulky Biaryl Monophosphines (e.g., XPhos, SPhos) | Highly electron-donating and sterically demanding. | General-purpose, highly effective for a wide range of substrates, including challenging primary amines.[5] |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Chelating ligands that can increase catalyst stability. | Useful for coupling primary amines and can help retain stereochemistry at chiral centers.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with palladium. | Can be effective in certain cases, particularly for aryl chloride activation.[9][10] |
Step 2: Re-evaluate Your Base
While strong bases like NaOtBu are often used to achieve high reaction rates, they can sometimes exacerbate hydrodehalogenation.[5][11]
Recommendation:
-
Switch to a Weaker Base: If hydrodehalogenation is significant, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[5][11] These bases are often sufficient to promote the reaction while minimizing the undesired side reaction.
-
Ensure Purity and Anhydrous Conditions: Your base should be of high purity and stored in a desiccator or glovebox to prevent moisture absorption, which can be a source of hydrides.[12]
Step 3: Optimize Solvent and Temperature
The reaction environment plays a crucial role. Solvents can act as hydrogen sources, and temperature affects the relative rates of competing reactions.
Recommendation:
-
Use Aprotic, Non-polar Solvents: Toluene is often the solvent of choice as it is less likely to act as a hydrogen donor compared to ethereal solvents like dioxane or polar aprotic solvents like DMF.[2][5]
-
Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling.[5] Try reducing the reaction temperature (e.g., from 110 °C to 80 °C) to see if the selectivity improves.[5]
Step 4: Ensure Reagent Purity and a Scrupulously Anhydrous Setup
Trace impurities can have a significant impact on palladium-catalyzed reactions.
Recommendation:
-
Purify Reagents: Ensure your aryl halide and amine are pure. Liquid amines can be passed through a short plug of activated alumina to remove impurities.[12]
-
Use Anhydrous and Degassed Solvents: Use a high-quality anhydrous solvent and degas it thoroughly (e.g., by sparging with argon or using several freeze-pump-thaw cycles) to remove dissolved oxygen and moisture.
-
Proper Reaction Setup: Oven-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen) before use.[12]
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting hydrodehalogenation.
Experimental Protocol: A Starting Point for Minimized Hydrodehalogenation
This generalized protocol for the coupling of an aryl bromide with a primary amine is designed as a robust starting point to minimize hydrodehalogenation.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene, followed by the primary amine via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Concentrate the filtrate and purify the crude product by column chromatography.
By carefully selecting your reaction components and maintaining rigorous experimental technique, you can significantly suppress the hydrodehalogenation side reaction and achieve high yields of your desired C–N coupled products.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved January 20, 2026, from [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved January 20, 2026, from [Link]
-
Milstein, D., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. Retrieved January 20, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
-
Fairlamb, I. J. S., et al. (2024). Deciphering complexity in Pd-catalyzed cross-couplings. Nature Communications, 15(3941). Retrieved January 20, 2026, from [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Nolan, S. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1904. Retrieved January 20, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159-12168. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (28), 2987-2989. Retrieved January 20, 2026, from [Link]
-
Jamison, T. F., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 115(11), 4304-4405. Retrieved January 20, 2026, from [Link]
-
Gessner, V. H., et al. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved January 20, 2026, from [Link]
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- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for cross-coupling with "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate"
Subject: Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate Document ID: TSC-2026-01-A Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and optimized protocols for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. The content is structured to address common experimental challenges in a direct question-and-answer format, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?
Low conversion is a frequent challenge, primarily because the C-Cl bond on this electron-rich pyridine ring is less reactive than corresponding bromides or iodides.[1] The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting and most difficult step in the catalytic cycle.[1][2]
Initial troubleshooting should focus on four key areas:
-
Catalyst System Integrity: The choice and handling of your palladium source and ligand are critical.
-
Palladium Source: Standard sources like Pd(OAc)₂ can be unreliable for forming the active Pd(0) species efficiently.[3] Air-stable, well-defined pre-catalysts (e.g., XPhos Pd G3/G4, RuPhos Pd G3/G4) are strongly recommended as they provide more consistent generation of the active catalyst.[1]
-
Ligand Choice: For activating a C-Cl bond on an electron-rich, sterically hindered substrate, bulky and electron-rich biarylphosphine ligands are essential.[4][5][6] Ligands such as XPhos, RuPhos, or BrettPhos are designed to increase the electron density on the palladium center, which facilitates the oxidative addition step.[1][4] Standard ligands like PPh₃ are often ineffective.[1]
-
-
Reaction Conditions: Elevated temperatures and strictly inert conditions are non-negotiable.
-
Temperature: Higher temperatures (typically 90-120 °C) are often required to overcome the activation energy for C-Cl bond cleavage.[1]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7]
-
-
Base Selection: The base plays a crucial role beyond just being a simple acid scavenger.
-
A strong, non-nucleophilic base is usually required. For Buchwald-Hartwig aminations, Sodium tert-butoxide (NaOtBu) is highly effective.[1] For Suzuki-Miyaura couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred as they also assist in the transmetalation step.[8]
-
-
Substrate-Specific Issues: The structure of this compound presents unique challenges.
-
Catalyst Poisoning: The 2-amino group and the pyridine nitrogen can act as a bidentate ligand, chelating the palladium center and inhibiting catalysis.[9][10] The use of bulky ligands helps prevent this inhibitory κ²-coordination.[10]
-
Steric Hindrance: The methyl group at the 3-position and the bulky Boc-carbamate at the 2-position create a crowded environment around the C-Cl bond, which can hinder the approach of the palladium catalyst.[7][11]
-
Q2: I'm observing a significant amount of a side product where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I prevent this?
Hydrodehalogenation is a common side reaction where a hydride source intercepts the palladium complex after oxidative addition.[7]
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from the base, solvent, or even the amine coupling partner.
-
Amine Bases: Avoid using amine bases like triethylamine (Et₃N), as they can be a source of hydrides.[7]
-
Solvents: Alcohols can act as hydride donors. While sometimes used as co-solvents, if hydrodehalogenation is a problem, switch to anhydrous, non-protic solvents like toluene, dioxane, or DMF.[7]
-
Base Choice: Using a slight excess of your coupling partner (e.g., 1.2–1.5 equivalents of the amine or boronic acid) can help ensure the desired cross-coupling outcompetes the hydrodehalogenation pathway.[1] Ensure your base (e.g., K₃PO₄, NaOtBu) is of high purity and anhydrous.
-
-
Reaction Conditions:
-
Water Content: While some Suzuki reactions benefit from water, excess water in the presence of certain bases can promote the decomposition of the boronic acid, which can contribute to side reactions. Use anhydrous solvents if this becomes an issue.
-
Temperature: Excessively high temperatures for prolonged periods can sometimes increase the rate of side reactions. Monitor the reaction and stop it upon completion.
-
Troubleshooting Guide: A Deeper Dive
This section addresses more complex issues that may arise during optimization.
Problem 1: Reaction stalls after partial conversion.
-
Hypothesis: Catalyst deactivation or instability.
-
Solution 1: Increase Catalyst Loading. For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion.[1]
-
Solution 2: Use a More Robust Ligand. Consider switching to a more sterically demanding and electron-rich ligand from the Buchwald or Hartwig ligand families (e.g., if using XPhos, try BrettPhos). These ligands can offer greater stability to the catalytic species.
-
Solution 3: Re-evaluate Degassing. Ensure the solvent was properly degassed (e.g., by sparging with argon for 20-30 minutes) before adding the catalyst.[7] Even trace oxygen can lead to gradual catalyst decomposition.
-
Problem 2: Inconsistent results between batches.
-
Hypothesis: Reagent quality and reaction setup variability.
-
Solution 1: Verify Reagent Purity. The purity of the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is critical. Boronic acids can dehydrate to form unreactive boroxines; consider using the corresponding pinacol ester (Bpin) for better stability.
-
Solution 2: Standardize Procedures. Ensure all glassware is oven- or flame-dried. Use Schlenk techniques for adding reagents to maintain a strictly inert atmosphere.[7] The method of base addition (e.g., adding finely powdered, dry base) can also impact results.[8]
-
Solution 3: Check Solvent Quality. Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle and promote side reactions.[1]
-
Visualizing the Process
Understanding the fundamental steps of the reaction and the troubleshooting logic can significantly aid in optimization.
The Palladium Cross-Coupling Catalytic Cycle
The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Caption: Generic Pd-catalyzed cross-coupling cycle.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving common issues encountered during the reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Optimized Starting Protocols & Data
The following tables provide recommended starting conditions for common cross-coupling reactions with this compound. These should be considered starting points for further optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. |
| Coupling Partner | Arylboronic Acid (1.5 equiv) or Arylboronic Ester (1.5 equiv) | Excess drives the reaction and suppresses side reactions. Esters offer greater stability. |
| Pd Pre-catalyst | XPhos Pd G3 or RuPhos Pd G3 (2-4 mol%) | Ensures efficient formation of the active Pd(0) catalyst. |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Strong, non-nucleophilic bases that facilitate transmetalation.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1) | Aprotic organic solvent with a small amount of water to aid base and boronic acid solubility.[8] |
| Temperature | 100 - 110 °C | Necessary to promote oxidative addition of the C-Cl bond.[8] |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | A standard concentration range for these reactions.[8] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | A slight excess is typically sufficient. |
| Pd Pre-catalyst | RuPhos Pd G3 or BrettPhos Pd G3 (2-4 mol%) | These catalyst systems are highly active for C-N bond formation with aryl chlorides.[1][9] |
| Base | NaOtBu or LiHMDS (1.4 equiv) | Strong, non-nucleophilic amide bases are most effective for C-N coupling.[1] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, aprotic solvents are critical to prevent base quenching and side reactions.[1] |
| Temperature | 100 - 110 °C | Required for the challenging oxidative addition step.[1] |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | Standard concentration to ensure solubility and reasonable reaction rates. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
1. Reagent Preparation and Degassing:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered, dry K₃PO₄ (3.0 equiv).[8]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[8]
-
Seal the flask with a septum, and perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles to thoroughly remove air from the solid reagents.[7]
2. Solvent Addition:
-
In a separate, dry flask, degas the reaction solvent (e.g., 1,4-Dioxane/H₂O 10:1) by sparging with argon for at least 20-30 minutes.[7]
-
Using a syringe, transfer the degassed solvent to the reaction flask containing the solids under a positive pressure of inert gas.[8]
3. Reaction Execution and Monitoring:
-
Place the sealed reaction flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[7]
-
Stir the reaction mixture vigorously to ensure proper mixing.[8]
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
4. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired coupled product.[8]
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?.
- Benchchem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Teixidor, P., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
- Fors, B. P., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Lafrance, M., & Fagnou, K. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 9(8), 1449-1451.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Pyridine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the unique and often frustrating challenges encountered during the purification of pyridine derivatives. The inherent basicity, polarity, and coordination chemistry of the pyridine nucleus necessitate specialized strategies beyond routine purification protocols. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why does my pyridine derivative streak or "tail" so badly on a silica gel TLC plate?
A: This is the most common issue faced when purifying pyridine derivatives. Peak tailing is primarily caused by strong, non-ideal interactions between the basic nitrogen atom in the pyridine ring and acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" instead of a compact spot. To a lesser extent, overloading the TLC plate can also cause streaking.[1]
Q2: I'm performing an acid-base extraction to purify my pyridine derivative, but my recovery is very low. What's going wrong?
A: Low recovery during acid-base extraction is typically due to one of several factors.[3] First, ensure the pH of the aqueous acid is low enough to fully protonate your pyridine derivative (a good rule of thumb is to be at least 2 pH units below the pKa of the pyridinium ion, which is typically around 5.2).[3][4] Incomplete protonation means some of your compound remains in the organic layer. Second, perform multiple extractions with smaller volumes of aqueous acid rather than one large extraction, as this is more efficient.[3] Finally, emulsion formation can trap your compound at the interface; adding brine can help break emulsions.[3]
Q3: My purified pyridine compound is a yellow or brown oil/solid, but the literature reports it as colorless. What are the likely impurities?
A: Color in pyridine samples often indicates the presence of trace impurities. Common culprits include oxidized species or residual homologues from synthesis, such as picolines and lutidines, which can have boiling points close to pyridine itself.[5] If palladium-catalyzed cross-coupling was used, residual palladium nanoparticles can also impart a dark color. For N-oxide derivatives, trace amounts of unreacted oxidizing agents or side-products can also lead to discoloration.[6]
Q4: Can I use dichloromethane (DCM) as a solvent for my pyridine derivative?
A: Caution is advised when using DCM with pyridine derivatives, especially for prolonged periods or in stock solutions. Pyridines can react with DCM, even at room temperature, to form bispyridinium dichloride salts, which appear as fine white crystals.[7] This can lead to reduced yields and the formation of unexpected side-products.[7] The reaction is particularly fast with electron-rich pyridines like 4-dimethylaminopyridine (DMAP).[7] If DCM must be used, it should be for the shortest time necessary, and stock solutions should be avoided.
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing in Silica Gel Chromatography
This guide provides a systematic approach to resolving the persistent issue of peak tailing for basic pyridine compounds on silica gel.
Root Cause Analysis
The fundamental cause of tailing is the acid-base interaction between the pyridine's lone pair of electrons and the acidic silanol groups on the silica surface. This creates a secondary, stronger retention mechanism in addition to the desired polar interactions, leading to poor peak shape.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Interaction of a pyridine derivative with the silica gel surface.
Solutions & Protocols
The most common and effective strategy is to add a small amount of a competing base to the mobile phase. This base will preferentially bind to the acidic silanol sites, effectively masking them from your pyridine analyte.[1][2]
Table 1: Comparison of Common Mobile Phase Additives
| Additive | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Highly effective, readily available.[8] | High boiling point, can be difficult to remove from the product. |
| Pyridine | 0.1 - 0.5% (v/v) | Effective, easy to remove if your product is non-volatile. | Can interfere with detection (UV active). May co-elute with product. |
| Ammonia (as NH₄OH) | 0.1 - 1.0% (v/v) | Volatile and easily removed. | Can raise pH significantly, potentially degrading sensitive compounds. |
Experimental Protocol: Preparing a Modified Eluent
-
Prepare your desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
To 100 mL of this eluent, add 0.5 mL of triethylamine (for a 0.5% solution).
-
Mix thoroughly and use this modified eluent for both your TLC analysis and column chromatography.
-
Pro-Tip: When removing the solvent post-column, co-evaporate with a lower-boiling solvent like toluene to help azeotropically remove the last traces of TEA.
If mobile phase additives are ineffective or undesirable, changing the stationary phase is the next logical step.
-
Alumina (Al₂O₃): Alumina is generally more basic than silica gel and can be an excellent choice for purifying basic compounds. It is available in neutral, basic, and acidic grades. For most pyridine derivatives, neutral or basic alumina is recommended.
-
Deactivated Silica: You can prepare "basified" silica gel by treating it with a base before packing the column.
Experimental Protocol: Preparation of Basified Silica Gel
-
Prepare a 1% solution of triethylamine in your column's starting eluent (e.g., 1% TEA in hexane).
-
Slurry your silica gel in this solution.
-
Let the slurry stand for 1 hour, then pack your column as usual.
-
Run the column using an eluent containing 0.5-1.0% triethylamine.
Issue 2: Removal of Palladium Catalysts
Palladium-catalyzed cross-coupling reactions are ubiquitous in the synthesis of pyridine derivatives. However, the pyridine nitrogen can act as a strong ligand, binding tightly to the palladium catalyst and making its removal challenging.[9]
Root Cause Analysis
Residual palladium can exist in multiple forms: soluble Pd(0)/Pd(II) complexes, colloidal nanoparticles, or adsorbed onto byproducts.[10] The strong coordination to the pyridine product often keeps the palladium soluble in the organic phase, preventing removal by simple filtration through Celite.[9]
Solutions & Protocols
Solid-supported scavenger resins are polymers with functional groups that have a high affinity for palladium.[9][11] This is often the most effective method for achieving very low palladium levels.
Experimental Protocol: Palladium Scavenging
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add a thiol- or phosphine-based scavenger resin (typically 3-5 equivalents relative to the moles of palladium catalyst used).[9]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours.[9] The optimal time should be determined by monitoring the reaction.
-
Filtration: Filter the mixture to remove the resin, which now has the palladium bound to it.
-
Washing: Thoroughly wash the filtered resin with fresh solvent to recover any adsorbed product.[9]
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure.
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for Palladium Removal using a Scavenger Resin.
Activated carbon can be a cost-effective method for palladium removal, but it is often less specific and can lead to product loss through adsorption.[9] It is best used when the product has a significantly lower affinity for the carbon than the catalyst.
Issue 3: Purification of Pyridine N-Oxides
Pyridine N-oxides are highly polar, often hygroscopic solids that present unique purification challenges. Their synthesis from pyridine often involves strong oxidizing agents, leading to specific impurities.
Root Cause Analysis
The high polarity of the N-O bond makes these compounds very soluble in polar solvents and can lead to poor retention on reversed-phase columns. They are also significantly less basic than their parent pyridines, which alters their chromatographic behavior.[12] Impurities often include unreacted pyridine, over-oxidation products, or residual acids from the reaction (e.g., acetic acid from peracetic acid oxidation).[13]
Solutions & Protocols
For many N-oxides, chromatography can be avoided.
Experimental Protocol: Purification via Hydrochloride Salt Formation This protocol is effective for removing non-basic impurities.
-
After the oxidation reaction, remove the bulk of the solvent (e.g., acetic acid) under reduced pressure.[13]
-
Dissolve the residue in a minimal amount of a suitable solvent like isopropyl alcohol.
-
Bubble dry HCl gas through the solution or add a solution of HCl in ether to precipitate the pyridine-N-oxide hydrochloride salt.
-
Filter the resulting solid and wash with a non-polar solvent like ether to remove organic impurities.
-
To recover the free base, dissolve the salt in water, neutralize with a base (e.g., NaHCO₃), and extract the N-oxide with a suitable organic solvent (e.g., DCM or Chloroform).
If chromatography is necessary, normal-phase is often preferred. Due to their high polarity, a highly polar mobile phase is required.
-
Recommended Eluent System: A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Stationary Phase: Standard silica gel is usually effective. Given that N-oxides are much weaker bases, tailing is less of an issue compared to pyridines.[12]
References
-
McKillop, A. Advanced Problems in Organic Reaction Mechanisms. Elsevier. [Link]
-
Organic Syntheses. Pyridine-N-oxide. Organic Syntheses. [Link]
-
Khan Academy. Extractions. Khan Academy. [Link]
-
Wikipedia. Pyridine. Wikipedia. [Link]
-
Rudine, A. D., Walter, M. G., & Wamser, C. C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
-
ResearchGate. Tailing in TLC - can anyone help?. ResearchGate. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Inc. [Link]
-
Wikipedia. Scavenger resin. Wikipedia. [Link]
-
Wikipedia. Pyridine-N-oxide. Wikipedia. [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 2-Aminopyridine Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals encountering challenges with transition-metal-catalyzed reactions involving 2-aminopyridine substrates. The unique electronic and structural properties of 2-aminopyridine make it an invaluable directing group and ligand in modern synthetic chemistry, particularly for C-H functionalization.[1] However, these same properties are frequently the source of significant catalyst inhibition, leading to stalled reactions and low yields.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causal mechanisms behind these challenges and offer robust, actionable solutions to ensure your experiments are successful.
Section 1: Understanding the Root Cause of Inhibition
FAQ 1: Why is my catalyst suddenly inactive when I use a 2-aminopyridine substrate?
Answer: The primary cause of catalyst inhibition by 2-aminopyridine substrates is the formation of overly stable, off-cycle catalyst-substrate complexes. The 2-aminopyridine moiety contains two potent Lewis basic sites: the endocyclic pyridine nitrogen (sp² hybridized) and the exocyclic amino nitrogen (-NH₂). These two sites can act as a powerful bidentate chelating ligand, binding strongly to the transition metal center (e.g., Palladium, Rhodium, Iridium).[2][3]
This chelation forms a highly stable five-membered metallacycle. While initial C-H activation might occur, this complex is often so stable that it becomes a thermodynamic sink, effectively removing the catalyst from the active catalytic cycle. The catalyst is "poisoned" or inhibited by the very substrate it is meant to transform.[2]
View Diagram: The Chelation Problem
Caption: Desired catalytic cycle vs. the off-cycle inhibition pathway caused by strong bidentate chelation.
Section 2: Troubleshooting Guide for Stalled Reactions
When a reaction fails, a systematic approach is crucial. The following decision tree and FAQs are designed to help you diagnose the issue logically.
View Diagram: Troubleshooting Workflow
Caption: A logical decision tree for troubleshooting reactions involving 2-aminopyridine substrates.
Q2: My reaction shows no product formation at all. What are the first things to check?
Answer: Before suspecting substrate-specific inhibition, it's essential to rule out common experimental errors.
-
Reagent Integrity: Confirm the activity of your catalyst precursor and the purity of your ligand and substrate. Palladium(II) acetate, for example, can decompose over time.
-
Solvent and Atmosphere: Many cross-coupling reactions are highly sensitive to oxygen and moisture. Ensure your solvents are rigorously dried and that the reaction was set up under a properly maintained inert atmosphere (Nitrogen or Argon).
-
Control Reaction: Run a control reaction with a known, simpler substrate that does not contain the 2-aminopyridine moiety (e.g., an aniline derivative). If this reaction works, it strongly points to a specific issue with your 2-aminopyridine substrate.[4]
Q3: The reaction starts but stops at 10-20% conversion. What does this indicate?
Answer: This is a classic symptom of catalyst inhibition by either the substrate or the product. The initial turnover occurs before the majority of the catalyst gets trapped in the inactive chelated state.
-
Substrate Inhibition: The catalyst is deactivated by the starting material.
-
Product Inhibition: The newly formed product, which also contains the 2-aminopyridyl group, binds to the catalyst even more strongly than the starting material, preventing further turnover.
To differentiate, you can try running the reaction at a much lower substrate concentration. If the initial rate improves, substrate inhibition is a likely culprit.
Section 3: Proactive Strategies and Optimized Protocols
Overcoming inhibition requires a multi-faceted approach involving careful selection of the catalyst system and optimization of reaction conditions.
Q4: How do I choose the right catalyst and ligand to prevent inhibition?
Answer: The choice of metal and ligand is the most critical factor. The strategy is to destabilize the inhibitory bidentate complex relative to the intermediates in the desired catalytic cycle.
-
Metal Selection: While Palladium is common, it is often highly susceptible to this type of inhibition.[1] Iridium and Rhodium catalysts can sometimes offer superior performance for certain transformations with N-heterocyclic substrates, as their coordination preferences and redox potentials differ.[1][5]
-
Ligand Design: The ligand's role is to modulate the steric and electronic properties of the metal center.
-
Bulky Monodentate Ligands: Ligands like bulky phosphines (e.g., tBu₃P) or N-heterocyclic carbenes (NHCs) can sterically block one of the coordination sites around the metal, making it more difficult for the 2-aminopyridine to form a bidentate chelate.[6]
-
Specialized Directing Groups: An advanced strategy involves temporarily modifying the substrate to use a different directing group that overrides the influence of the pyridine nitrogen. For example, using an N-methoxy amide directing group can promote the in situ generation of a reactive Pd(II) species localized near the target C-H bond, bypassing interference from the heterocycle's nitrogens.[2][3]
-
| Catalyst System Component | Examples | Mechanism of Action | Considerations |
| Metal Center | Pd(OAc)₂, [RhCp*Cl₂]₂, [Ir(cod)OMe]₂ | Different redox potentials and coordination geometries can favor the catalytic cycle over inhibition. | Pd is common but prone to inhibition. Ir/Rh can be more robust but also more expensive.[1] |
| Phosphine Ligands | P(tBu)₃, XPhos, SPhos | Steric bulk prevents bidentate chelation of the substrate/product. | Can be sensitive to air. Optimal ligand depends heavily on the specific reaction. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable bonds with the metal, often promoting catalytic turnover. | Pre-catalyst activation may be required. |
| Specialized Ligands | Ac-Gly-OH, Xantphos | Can act as ancillary or bidentate ligands that stabilize the active catalyst without being easily displaced.[1] | Highly reaction-specific; requires screening. |
Q5: Which additives or solvent changes can help my reaction?
Answer: Additives and solvents can dramatically influence the outcome by altering the catalyst's electronic state or solvating key intermediates.
-
Oxidants/Additives: In many Pd(II)-catalyzed C-H functionalization reactions, a co-oxidant is required to regenerate the active catalyst. For 2-aminopyridine substrates, certain additives play a dual role.
-
Silver Salts (AgOAc, Ag₂CO₃, AgTFA): Often used as oxidants, they can also act as halide scavengers, promoting the formation of a more electrophilic and reactive cationic metal center.[1]
-
Copper Salts (Cu(OAc)₂, CuSO₄): Function as effective re-oxidants for Pd(0) to regenerate Pd(II), keeping the catalytic cycle moving.[1]
-
-
Acids/Bases:
-
Acids (e.g., TFA, PivOH): Can protonate the highly basic pyridine nitrogen, reducing its ability to chelate the metal center. However, excess acid can also protonate the desired amino directing group or decompose the catalyst. This is a delicate balance.
-
Bases (e.g., K₂CO₃, Cs₂CO₃): Often required for deprotonation steps in the catalytic cycle (e.g., Concerted Metalation-Deprotonation). The choice of base and its strength is critical.
-
-
Solvents: Non-coordinating, polar aprotic solvents are often a good starting point.
-
High-Boiling Aprotic Solvents (e.g., Dioxane, Toluene, DMF): Allow for higher reaction temperatures, which can provide the energy needed to break the inhibitory catalyst-substrate bond.
-
Acidic Solvents (e.g., HFIP): Can stabilize cationic catalytic intermediates and protonate the substrate, mitigating inhibition, but substrate stability must be considered.[7][8]
-
| Additive Type | Common Examples | Proposed Function | Typical Loading |
| Silver Oxidants | AgOAc, Ag₂CO₃, Ag₂O | Halide scavenger, re-oxidant | 1.0 - 2.5 equiv. |
| Copper Oxidants | Cu(OAc)₂, Cu(TFA)₂ | Re-oxidant for Pd(0) | 1.0 - 3.0 equiv. |
| Acid Additives | PivOH, Acetic Acid | Assists C-H activation, protonates inhibitor | 0.2 - 1.0 equiv. |
| Quaternary Salts | TBAB, TBAC | Can improve solubility and stabilize charged intermediates | 0.5 - 1.5 equiv. |
Protocol Example: Pd-Catalyzed C-H Arylation of N-phenyl-2-aminopyridine
This protocol provides a robust starting point for a common transformation plagued by inhibition, incorporating strategies discussed above.
View Diagram: Experimental Workflow
Caption: Step-by-step workflow for the C-H arylation protocol.
Objective: To perform a direct arylation at the ortho-position of the phenyl ring, using the 2-aminopyridine moiety as the directing group.
Reagents & Equipment:
-
N-phenyl-2-aminopyridine (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Potassium Carbonate [K₂CO₃], anhydrous (2.0 equiv)
-
Pivalic Acid [PivOH] (0.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or sealed reaction vial, stir bar, heating block, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add N-phenyl-2-aminopyridine, the aryl iodide, K₂CO₃, and Pd(OAc)₂.
-
Causality Note: Adding solids first minimizes exposure to air and moisture. K₂CO₃ is the base for the C-H activation step.
-
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 5 minutes and then backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent/Additive Addition: Through the septum, add the anhydrous 1,4-dioxane followed by the pivalic acid via syringe.
-
Causality Note: Pivalic acid acts as a proton shuttle and can facilitate the concerted metalation-deprotonation C-H activation step, which is often rate-limiting.[1]
-
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 110 °C. Stir the reaction vigorously.
-
Causality Note: Higher temperatures help to overcome the activation barrier and can promote the dissociation of the inhibitory chelate.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired product.
References
-
Do, H.-Q., & Daugulis, O. (2017). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Beilstein Journal of Organic Chemistry, 13, 145-185. [Link]
-
Li, J., et al. (2019). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Chinese Journal of Chemistry, 37(7), 683-688. [Link]
-
Schriever, C., et al. (2006). Ultrafast Deactivation Processes in Aminopyridine Clusters: Excitation Energy Dependence and Isotope Effects. Journal of the American Chemical Society, 128(48), 15470–15475. [Link]
-
Hashiguchi, B. G., et al. (2012). Designing Catalysts for Functionalization of Unactivated C–H Bonds Based on the CH Activation Reaction. Accounts of Chemical Research, 45(6), 885–898. [Link]
-
Schriever, C., et al. (2006). Ultrafast deactivation processes in aminopyridine clusters: excitation energy dependence and isotope effects. PubMed. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
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Xu, X., et al. (2022). Palladium Complex Immobilized on Magnetic Nanoparticles Modified with 2-Aminopyridine Ligand: A Novel and Efficient Recoverable Nanocatalyst for C–S and C–Se Coupling Reactions. Catalysis Letters, 152, 2963–2974. [Link]
-
He, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(46), 12588-12591. [Link]
-
He, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Request PDF on ResearchGate. [Link]
-
Liu, Z., et al. (2018). Novel iridium(III) iminopyridine complexes: synthetic, catalytic, and in vitro anticancer activity studies. PubMed. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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Ghosh, P., et al. (2021). Transition Metal Catalyzed Free-Amine (-NH2) Directed C-H Bond Activation and Functionalization for Biaryl Frameworks. PubMed. [Link]
-
H-Vision. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H-Vision. [Link]
-
Various Authors. (n.d.). 14 questions with answers in AMINOPYRIDINES. ResearchGate. [Link]
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Katritzky, A. R., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(3), 117-126. [Link]
-
Adib, M., et al. (2014). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Request PDF on ResearchGate. [Link]
-
Various Authors. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2021). 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. Journal of the American Chemical Society, 143(30), 11423–11429. [Link]
-
Li, J., et al. (2020). A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. Dalton Transactions, 49(38), 13303-13309. [Link]
-
Maji, B., et al. (2020). Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines. PubMed. [Link]
-
Daugulis, O., et al. (2015). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science, 6(6), 3249-3253. [Link]
-
Chemistry For Everyone. (2024, September 13). How Can You Prevent Catalyst Poisoning? YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Periana, R. A., et al. (2012). Designing catalysts for functionalization of unactivated C-H bonds based on the CH activation reaction. Semantic Scholar. [Link]
-
Al-Madanat, O., et al. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI. [Link]
-
Han, Y.-T., et al. (2012). Ligand-based design, synthesis, and biological evaluation of 2-aminopyrimidines, a novel series of receptor for advanced glycation end products (RAGE) inhibitors. PubMed. [Link]
-
Milkshake. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]
-
Gawroński, J., et al. (2019). Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. ChemCatChem, 11(2), 746-755. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484. [Link]
-
Vougioukalakis, G. C., et al. (2021). Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. ResearchGate. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (1998). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 63(25), 9646–9649. [Link]
-
Ellman, J. A., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]
-
Rovis, T., & Bode, J. W. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 111(7), 3661-3782. [Link]
-
Various Authors. (n.d.). Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. [Link]
-
Van der Eycken, E. V., & Kappe, C. O. (2017). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [Link]
-
Chen, Y.-K., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]
-
Colacot, T. J. (2018). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis, 8(6), 5260–5289. [Link]
-
Peris, E., et al. (2022). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. Inorganic Chemistry, 61(30), 11843–11852. [Link]
-
Szymański, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(10), 1958. [Link]
-
Beller, M., et al. (2013). Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. ChemCatChem, 5(10), 2977-2982. [Link]
-
Beller, M., et al. (2013). Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. ChemCatChem, 5(10), 2977-2982. [Link]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but often problematic side reaction: protodeboronation. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you enhance the yield and reproducibility of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how do I know it's happening in my reaction?
Protodeboronation (also called protodeborylation) is a prevalent side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your boronic acid or ester, converting it into a simple arene or heteroarene, which directly reduces the yield of your desired coupled product.[1]
Identifying Protodeboronation: The most direct way to confirm protodeboronation is by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for a major byproduct with a mass or spectroscopic signature corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[1] This will invariably be accompanied by a lower-than-expected yield of the desired biaryl product and the presence of unreacted aryl halide.
Q2: What are the primary causes of protodeboronation?
The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on a combination of factors related to both the substrate and the reaction conditions.[2]
-
Substrate Structure: Electron-deficient arylboronic acids and, in particular, many heteroaromatic boronic acids (like 2-pyridyl or 2-thiophenyl) are notoriously susceptible to this side reaction.[1][3][4]
-
Reaction pH: The reaction's pH is a critical variable.[1] Protodeboronation can be catalyzed by both acid and base.[2][5][6] Under the basic conditions typical for Suzuki coupling, the formation of the more reactive boronate anion ([ArB(OH)₃]⁻) often accelerates the rate of protodeboronation.[1][5]
-
Temperature and Time: High reaction temperatures and prolonged reaction times significantly increase the rate of protodeboronation.[1][3]
-
Presence of Water: Water is the proton source for this side reaction. While aqueous basic conditions are common for Suzuki reactions, excessive water can be detrimental.[3][7]
-
Catalyst System: A slow or inefficient catalyst system allows more time for the boronic acid to decompose.[3] Recent studies have also shown that bulky phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[1][8][9]
Q3: My boronic acid seems unstable even before the reaction. How can I handle and store it properly?
Boronic acids are known to have stability issues. Besides protodeboronation, they can undergo oxidation (forming phenols) and trimerization via dehydration to form boroxines.[10] While boroxine formation is often reversible, it complicates accurate weighing and stoichiometry.[10]
Stability-Enhancing Strategies: To mitigate degradation, consider converting the boronic acid to a more stable derivative, which can then be used directly in the coupling reaction.
-
Boronic Esters: Pinacol esters are a popular choice as they exhibit increased stability against both protodeboronation and oxidation.[4][10]
-
Organotrifluoroborates (R-BF₃K): These crystalline salts are generally air-stable and can be used directly in couplings.[11]
-
Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine creates air-stable, crystalline solids that can be used directly in Suzuki reactions, often with improved outcomes.[11][12] This is a simple and cost-effective protection method.[12]
-
MIDA Boronates: These derivatives are particularly useful for a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[2][13]
Troubleshooting Guide: A Causal Approach
This section addresses specific experimental issues with a focus on the underlying chemical principles. The goal is to move from simply observing a problem to understanding and solving it.
Issue 1: Low yield of desired product with significant formation of the deborylated arene.
This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction.[3] Your primary goal is to accelerate the rate of the productive Suzuki cycle relative to the rate of C-B bond cleavage.
Workflow for Troubleshooting Protodeboronation ```dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Navigating the Maze of Regioselectivity in Dichloropyridine Amination: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the intricate challenge of achieving regioselective amination on dichloropyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridine functionalization. Here, we move beyond simple protocols to dissect the "why" behind experimental outcomes, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to control and predict the regioselectivity of your amination reactions, a critical step in the synthesis of countless pharmaceutical agents and functional materials.
Section 1: Troubleshooting Guides - Unraveling Common Experimental Hurdles
This section addresses specific, frequently encountered problems during the amination of various dichloropyridine isomers. Each question is designed to reflect a real-world experimental challenge, followed by a detailed explanation of the underlying principles and actionable solutions.
Scenario 1: 2,4-Dichloropyridine Amination - The Battle for C2 vs. C4 Selectivity
Question: "I'm attempting a Buchwald-Hartwig amination on 2,4-dichloropyridine, aiming for substitution at the C2 position, but my reaction predominantly yields the C4-aminated product. What's causing this, and how can I reverse the selectivity?"
Answer:
This is a classic challenge in pyridine chemistry. The inherent electronic properties of the 2,4-dichloropyridine ring favor reaction at the C4 position in many cases, including palladium-catalyzed cross-coupling reactions.[1] This preference is often attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[1] However, achieving high C2 selectivity is not only possible but also crucial for many synthetic routes.
Causality and Strategic Solutions:
The key to overriding the intrinsic C4 preference lies in catalyst control, specifically the choice of ligand. The ligand's steric and electronic properties can dramatically influence the regiochemical outcome of the oxidative addition step in the catalytic cycle.
-
For C4-Selectivity (the common outcome): The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr, can further enhance the selectivity for the C4 position.[1]
-
For C2-Selectivity (your desired outcome): To steer the reaction towards the C2 position, a switch in ligand class is necessary. Ligands like Xantphos have demonstrated remarkable efficacy in promoting C2-selective amination with selectivities as high as 50:1.[2]
Another highly effective strategy for forcing C2-amination involves the use of N-acetyl-masked aminoarenes. The acetyl group serves as a protecting group and a directing group, favoring the C2 position. The recommended conditions for this approach often involve a palladium(II) acetate catalyst, a Xantphos ligand, and cesium carbonate as the base in dioxane.[1]
Caption: Strategic ligand choice in Buchwald-Hartwig amination of 2,4-dichloropyridine.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloropyridine - An Unexpected Lack of Selectivity
Question: "My SNAr reaction on 2,3-dichloropyridine with an amine is yielding a mixture of 2-amino and 3-amino products. I expected a clean reaction at the 2-position. Why is this happening and how can I improve the regioselectivity?"
Answer:
Your expectation for preferential substitution at the C2 position is well-founded. In SNAr reactions involving 2,3-dichloropyridine, the C2 position is electronically more activated for nucleophilic attack. This is due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, the rate-determining step of the reaction.[1]
Causality and Strategic Solutions:
A loss of selectivity in this system often points to overly harsh reaction conditions or the specific nature of the nucleophile.
-
Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the less favored C3 substitution, leading to a mixture of isomers.
-
Nucleophile Choice: While many amines will preferentially attack the C2 position, "harder" nucleophiles may exhibit lower selectivity. Conversely, "soft" nucleophiles often show very high regioselectivity for the C2 position.
A proven strategy to achieve high C2 selectivity is to use soft nucleophiles. For instance, reacting 2,3-dichloropyridine with thiophenol in refluxing water, without any added catalyst or base, yields the 2-substituted product in high yield.[1] For amination, carefully controlling the temperature and reaction time is crucial. Lowering the temperature may significantly enhance the selectivity for the C2 position.
This protocol provides a method for achieving high C2 selectivity in the amination of 2,3-dichloropyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (1.0 eq).
-
Reagent Addition: Add hydrazine hydrate (excess).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain (3-chloro-2-pyridyl)hydrazine.
| Nucleophile | Reagents and Conditions | Product Position of Substitution | Yield (%) |
| Hydrazine | Hydrazine hydrate, reflux | C2 | 92.8 |
| Thiophenol | Water, reflux, 3h (catalyst/base-free) | C2 | 88 |
Data adapted from reference[1].
Scenario 3: The Unreactive 3,5-Dichloropyridine in SNAr Reactions
Question: "I'm struggling to achieve any amination on 3,5-dichloropyridine via SNAr. The starting material is recovered unchanged even at high temperatures. Is this substrate inherently unreactive?"
Answer:
Yes, 3,5-dichloropyridine is notoriously unreactive towards nucleophilic aromatic substitution.[1] The chlorine atoms are in positions meta to the ring nitrogen. Consequently, the nitrogen atom cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, making the activation energy for SNAr prohibitively high.
Causality and Strategic Solutions:
Since SNAr is not a viable strategy, an alternative approach is required. For 3,5-dichloropyridine, directed ortho-metalation (DoM) is the method of choice for functionalization. The C4 proton is the most acidic due to the inductive effect of the two flanking chlorine atoms and the ring nitrogen.[1] This allows for selective deprotonation at C4, followed by quenching with an electrophile.
Caption: Workflow for the functionalization of 3,5-dichloropyridine via directed metalation.
Critical Parameters for Success:
-
Temperature: The reaction must be maintained at a low temperature, typically -78 °C, during deprotonation and the subsequent electrophilic quench to prevent side reactions.[1]
-
Base Selection: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium is required for efficient deprotonation.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware, solvents, and reagents are scrupulously dry.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general principles governing regioselectivity in the amination of dichloropyridines?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects, as well as the reaction mechanism (SNAr vs. metal-catalyzed).
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack in SNAr reactions.[3][4]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the incoming nucleophile can disfavor reaction at adjacent positions. For example, in 2,6-dichloro-3-nitropyridine, while both C2 and C6 are electronically activated by the nitro group, the position with less steric hindrance may be favored depending on the size of the amine.[3][4]
-
Catalyst and Ligand: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand can override the innate electronic preferences of the substrate, allowing for catalyst-controlled regioselectivity.[1]
Q2: For 2,6-dichloropyridines with a substituent at the 3-position, how does the substituent influence regioselectivity in SNAr?
A2: The nature of the 3-substituent plays a critical role.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) further activate the ortho (C2) and para (C6) positions. The outcome can then be a balance between the electronic activation and steric hindrance. For instance, with 2,6-dichloro-3-nitropyridine, the inductive effect of the nitro group makes the C2 position more electron-deficient and prone to nucleophilic attack, which can lead to kinetically controlled C2 substitution.[4]
-
Bulky 3-substituents can sterically hinder the C2 position, thus directing the nucleophile to the C6 position.[5]
-
The solvent can also have a profound effect. For example, the regioselectivity of amination on 2,6-dichloro-3-(methoxycarbonyl)pyridine can be switched by changing the solvent, as the solvent's ability to act as a hydrogen-bond acceptor can influence the transition state energies.[5]
Q3: Is it possible to perform a sequential, regioselective double amination on a dichloropyridine?
A3: Yes, this is a key synthetic strategy that leverages the differential reactivity of the chloro-substituents. For example, on 2,4-dichloropyridine, one can first perform a C2-selective Buchwald-Hartwig amination under carefully controlled conditions (e.g., with a Xantphos ligand).[2] The remaining C4-chloro group can then be substituted in a subsequent step, often under more forcing conditions (e.g., higher temperature), with a different amine.[1] This allows for the controlled synthesis of unsymmetrically substituted diaminopyridines.
References
- Benchchem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Benchchem. (2025).
- ECHEMI. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. ECHEMI.
- Peng, Z., Journet, M., & Humphrey, G. R. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
-
ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Mild Boc Deprotection Strategies to Avoid Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for navigating the nuances of tert-butyloxycarbonyl (Boc) group removal. As Senior Application Scientists, we understand that while Boc deprotection is a fundamental transformation in organic synthesis, particularly in peptide chemistry, it can be accompanied by a host of side reactions that compromise yield, purity, and ultimately, project timelines. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve clean and efficient deprotection of your valuable molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges encountered during Boc deprotection, offering explanations for their cause and actionable solutions.
Issue 1: My target molecule is degrading under standard TFA conditions.
Question: I'm observing significant decomposition of my starting material or product when using trifluoroacetic acid (TFA). How can I mitigate this?
Potential Causes & Solutions:
-
Acid-Labile Functional Groups: Your molecule likely contains other functional groups sensitive to strong acids. Standard TFA cocktails (25-50% in dichloromethane) can be too harsh.[1]
-
Extended Reaction Times: Prolonged exposure to strong acid, even at low temperatures, can lead to the degradation of sensitive molecules.
-
Solution: Carefully monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the minimum necessary reaction time.[2] Once the reaction is complete, promptly quench and work up the mixture.
-
Issue 2: I'm seeing significant t-butylation of my product.
Question: My mass spectrometry results show a significant amount of a byproduct with a mass increase of 56 Da. What is this, and how can I prevent it?
Potential Causes & Solutions:
-
Reactive tert-Butyl Cation: The primary culprit for this side reaction is the electrophilic tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[2][5][6] This cation can alkylate nucleophilic sites on your molecule.[2][5][7]
-
Solution: Employ Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[6][8] The choice of scavenger is critical and depends on the nucleophiles present in your molecule.
-
For Tryptophan, Methionine, and Cysteine residues: Thioanisole is a highly effective scavenger.[6][8]
-
General Purpose Scavengers: Triisopropylsilane (TIS) and water are commonly used to quench the tert-butyl cation.[8] A typical scavenger cocktail might include 2.5% TIS and 2.5% water in the TFA/DCM deprotection solution.[2]
-
-
Issue 3: My peptide is undergoing racemization during Boc deprotection.
Question: I'm observing diastereomeric impurities in my final peptide product. Could the Boc deprotection step be the cause?
Potential Causes & Solutions:
-
Aspartimide Formation: While more commonly associated with the basic conditions of Fmoc chemistry, aspartimide formation can occur during Boc deprotection, particularly in sequences containing Asp-Gly or Asp-Ser. This can lead to a mixture of α- and β-peptides and racemization.[2][9]
-
Solution: While less of a direct consequence of the deprotection itself in Boc-SPPS, being mindful of the conditions is key. The protonated state of the N-terminus after Boc removal generally suppresses this side reaction compared to Fmoc strategies.[9] If racemization is a persistent issue, re-evaluation of the coupling strategy and reagents is warranted, favoring those known for low racemization potential like DIC/Oxyma.[10]
-
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding mild Boc deprotection.
Q1: What are the mildest acidic conditions for Boc deprotection?
A1: For highly sensitive substrates, several mild acidic systems can be employed. These include:
-
p-Toluenesulfonic acid (pTSA): Can be used in stoichiometric amounts in solvents like ethyl acetate at elevated temperatures (50-60 °C).[4]
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and pTSA can serve as both the reaction medium and catalyst for efficient deprotection under mild conditions.[3]
-
HCl in Organic Solvents: 4M HCl in 1,4-dioxane or ethyl acetate is a widely used alternative to TFA.[1][2]
Q2: Are there any non-acidic methods for Boc deprotection?
A2: Yes, several non-acidic methods exist for specific applications:
-
Thermal Deprotection: Heating the Boc-protected compound, either neat or in a high-boiling solvent like diphenyl ether, can effect deprotection.[11] Continuous flow reactors can also be used for thermal deprotection in various solvents.[12] This method can be particularly useful for substrates that are thermally stable but acid-sensitive.[13]
-
Lewis Acids: Reagents like iron(III) chloride (FeCl3) can catalytically and selectively cleave the Boc group, even in the presence of other protecting groups like Cbz.[14]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting a wide range of N-Boc protected compounds at room temperature.[15][16][17]
-
Water-Mediated Deprotection: For some substrates, simply refluxing in water can achieve N-Boc deprotection, offering a green and economical alternative.[18]
Q3: How do I choose the right scavenger for my reaction?
A3: The choice of scavenger depends on the specific nucleophilic residues in your peptide or molecule. A cocktail of scavengers is often employed to address multiple potential side reactions.
-
Tryptophan (Trp): The indole ring is highly susceptible to t-butylation. Thioanisole is a good choice.[6][8]
-
Methionine (Met): The thioether can be alkylated to a sulfonium salt. Thioanisole is also effective here.[6][8]
-
Cysteine (Cys): The free thiol is a strong nucleophile. Dithiothreitol (DTT) can be included in the cleavage cocktail.[10]
-
Tyrosine (Tyr): The phenolic ring can be alkylated. Thioanisole or cresol are often used.[8]
Q4: Can I selectively deprotect one Boc group in the presence of another?
A4: Yes, selective deprotection is possible, often by controlling the reaction temperature in thermal deprotections. For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by careful temperature control in a continuous flow system.[12]
Data Presentation
Comparison of Common Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, 0 °C to RT | Fast and efficient for most substrates.[1] | Harsh; can cleave other acid-sensitive groups; promotes t-butylation.[2][5] |
| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane or EtOAc, 0 °C to RT | Milder than TFA; good alternative for many substrates.[1][2] | Can still be too harsh for very sensitive molecules. |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric, EtOAc, 50-60 °C | Mild; can be used for acid-sensitive substrates.[4] | Requires heating; may not be suitable for thermally labile compounds. |
| Iron(III) Chloride (FeCl3) | Catalytic amount, MeCN, RT | Mild and selective; catalytic.[14] | May not be suitable for all substrates; potential for metal contamination. |
| Thermal Deprotection | Neat or in high-boiling solvent, high temp. | Non-acidic; avoids acid-related side reactions.[11] | Requires high temperatures; not suitable for thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Mild Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.[2]
-
Acid Addition: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]
Protocol 2: Boc Deprotection with TFA and a Scavenger Cocktail
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). Add an appropriate scavenger cocktail (e.g., 2.5% TIS and 2.5% water).[2]
-
Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[2]
Visualizations
Boc Deprotection Mechanism and Key Side Reaction
Caption: Mechanism of Boc deprotection and the competing t-butylation side reaction.
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A decision tree for troubleshooting incomplete Boc deprotection reactions.
References
- BenchChem. (n.d.). Selective deprotection of Boc amines in the presence of other protecting groups.
- BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
- BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2020, June 12). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- Wordpress. (n.d.). Specific solvent issues with BOC deprotection.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- RSC Publishing. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?.
- Reddit. (2023, October 18). Boc De-protection.
- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- BenchChem. (n.d.). Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substrates.
- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- BenchChem. (n.d.). How to prevent racemization of Boc-Arg-Ome during coupling.
- Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
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Technical Support Center: Strategies to Improve the Solubility of Pyridine-Based Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of pyridine-based intermediates. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Pyridine Solubility Challenge
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2][3] However, their often planar, aromatic nature can lead to strong crystal lattice packing and low aqueous solubility, creating significant hurdles in synthesis, purification, formulation, and biological testing. Poor solubility can mask the true potential of a promising compound, leading to inaccurate bioassay results and challenges in developing viable drug products.[4][5] This guide will walk you through the most effective strategies to diagnose and overcome these solubility limitations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where do I start? What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A1: Understanding the type of solubility you are measuring is the critical first step.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that will dissolve in a solvent when the solid and dissolved states are in equilibrium.[6] This is a stable, fundamental property of the compound under specific conditions (e.g., solvent, temperature, pH). The gold-standard method for its determination is the Shake-Flask Method .[7][8]
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It often represents a supersaturated state and is prone to precipitation over time.[6][9] While useful for high-throughput screening, it can be misleading for formulation development.
Expert Insight: Always begin by determining the thermodynamic solubility of your intermediate. This provides a reliable baseline and informs which enhancement strategy is most appropriate. A compound that appears promising based on a kinetic assay might unexpectedly crash out during a longer experiment or upon storage.
Q2: My pyridine intermediate is a weak base. How can I leverage pH to improve its solubility?
A2: This is one of the most powerful and straightforward strategies for ionizable compounds. Pyridine is a weak base (pKa of the conjugate acid, pyridinium, is ~5.2).[10] Its solubility is therefore highly pH-dependent.
The Principle: In an aqueous solution with a pH at least 2 units below the pKa of the conjugate acid (i.e., at pH < 3.2), the pyridine nitrogen will be predominantly protonated, forming the highly water-soluble pyridinium cation.[11][12] Conversely, at a pH more than 2 units above the pKa (pH > 7.2), the compound will exist primarily as the neutral, less soluble free base.[11]
Troubleshooting & Application:
-
Precipitation During Reaction Work-up: If your intermediate precipitates when you add an aqueous base (e.g., NaHCO₃) during an extraction, you have likely exceeded its solubility limit as the free base.
-
Improving Solubility for Assays: For biological assays, dissolving the compound in a buffer with a pH that ensures ionization can dramatically increase its effective concentration.[13]
-
Caution: Be mindful that extreme pH can cause degradation of your compound or interfere with biological assays. Always check the stability of your intermediate at the target pH.
Caption: Protonation of pyridine at low pH increases solubility.
Q3: When is salt formation a good strategy, and how do I choose the right counter-ion?
A3: Salt formation is a very effective and widely used method to increase the dissolution rate and solubility of ionizable compounds.[14][15][16] By reacting your basic pyridine intermediate with an acid, you form a salt that often has vastly improved aqueous solubility and a more stable crystalline form compared to the free base.
Key Considerations:
-
The pKa Rule: For a stable salt to form, there must be a significant proton transfer from the acid to the base. A general guideline is that the pKa of the acid should be at least 2 units lower than the pKa of the basic compound.[14] For a typical pyridine (pKa ~5.2), you would select an acid with a pKa < 3.2.
-
Counter-ion Selection: The choice of the acid (counter-ion) is critical and can affect solubility, stability, hygroscopicity, and bioavailability.[17] Start with common, pharmaceutically acceptable counter-ions.
| Counter-ion (Acid) | Typical pKa | Characteristics |
| Hydrochloride (HCl) | -7 | Common, often highly soluble, but can be hygroscopic.[16] |
| Sulfate (H₂SO₄) | -3 | Can form stable, crystalline salts. Solubility varies.[16] |
| Mesylate (CH₃SO₃H) | -1.9 | Good for forming crystalline, stable salts. |
| Tosylate (p-TsOH) | -2.8 | Often yields highly crystalline, non-hygroscopic salts.[16] |
| Maleate (Maleic Acid) | 1.9 | Dicarboxylic acid, can offer different crystal packing. |
Troubleshooting:
-
Oiling Out: If your salt "oils out" or forms a glassy amorphous solid instead of crystallizing, the salt may be too soluble in the chosen solvent, or there was incomplete proton transfer.[14] Try a different solvent or a stronger acid.
-
Disproportionation: In a buffered solution, a salt can convert back to the less soluble free base if the pH rises above the pH of maximum solubility (pHmax).[15] This is a critical factor to consider for oral formulations.
Q4: My compound is non-ionizable or pH adjustment isn't enough. How can I modify the chemical structure?
A4: Structural modification is a powerful tool in medicinal chemistry to permanently alter the physicochemical properties of a molecule.[18]
Proven Strategies for Pyridine Intermediates:
-
Introduce Polar/Ionizable Groups: Attaching solubilizing groups is a highly effective strategy. A study on thieno[2,3-b]pyridines demonstrated that adding a morpholine moiety increased aqueous solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[19] Other effective groups include piperazines, carboxylic acids, or short polyethylene glycol (PEG) chains.[13]
-
Disrupt Crystal Packing: Highly planar molecules often have strong π-π stacking in their crystal lattice, leading to high melting points and low solubility. Introducing substituents that disrupt this planarity or symmetry can lower the crystal lattice energy and significantly improve solubility.[20] This can be achieved by adding bulky groups or creating a twist in the molecular backbone.
-
Reduce Lipophilicity (LogP): While not always directly correlated with solubility, reducing the octanol-water partition coefficient (LogP) by replacing lipophilic groups (e.g., -CF₃, -Ph) with more polar ones (e.g., -OH, -NH₂) can be beneficial.[18] However, this must be balanced with the potential impact on target binding affinity.
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[1][21] This is an excellent strategy if the parent molecule's poor solubility prevents effective delivery. For pyridine intermediates, a common approach is to mask a hydroxyl or amine group with a phosphate ester, which is highly water-soluble and can be cleaved by phosphatases in the body.[22]
Q5: What are co-solvents and when should I use them?
A5: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[23][24]
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (e.g., PEG 300, PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Application & Troubleshooting:
-
When to Use: Co-solvents are ideal for preclinical studies, in vitro assays, or creating stock solutions. They are particularly useful when structural modification is not feasible.[24]
-
Precipitation on Dilution: A major drawback is that the compound may precipitate when the co-solvent solution is diluted into an aqueous medium (e.g., cell culture media or bloodstream). Always test the stability of your compound upon dilution.
-
Toxicity: Be aware of the potential toxicity of co-solvents, especially for cell-based assays or in vivo studies. Limit the final concentration of solvents like DMSO to <0.5% whenever possible.
Experimental Protocols & Workflows
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for measuring equilibrium solubility and is essential for establishing a reliable baseline for your compound.[7][8]
Materials:
-
Test compound (solid)
-
Selected solvent (e.g., water, Phosphate-Buffered Saline pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains at the end). For example, add 2-5 mg of solid to 1 mL of the solvent.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure a clear supernatant, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[8]
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the sample using a pre-validated HPLC method with a standard curve to determine the concentration. This concentration is the thermodynamic solubility.
Self-Validation:
-
Ensure the presence of undissolved solid in the vial after equilibration.
-
Analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[25]
Caption: Workflow for the Shake-Flask Solubility Protocol.
Decision Framework for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem. 7
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.
-
Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. Benchchem. 6
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH.
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
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Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ResearchGate.
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preventing decomposition of hydrazone intermediates in pyridine synthesis. Benchchem. 26
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Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
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Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
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REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
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Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis. Benchchem. 27
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC - NIH.
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
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MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity. MDPI.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH.
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories.
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Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. American Chemical Society.
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Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates. Benchchem. 28
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improving the solubility of 4-(4-acetylphenyl)pyridine. Benchchem. 13
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Overcoming challenges in the purification of pyridine compounds. Benchchem. 29
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4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
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Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem. 30
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A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy.
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solubility enhancement techniques.. Slideshare.
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
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Which solvent would be suitable to solubilize this compound? Reddit.
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Key strategies central to overcoming poor API solubility. Almac.
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Salt formation to improve drug solubility. PubMed.
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Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
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Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange.
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API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich.
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
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Improving solubility via structural modification. ResearchGate.
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Salt formation to improve drug solubility. (2007). Semantic Scholar.
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Pyridine. Wikipedia.
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. TU Delft Research Portal.
-
Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem. 31
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Validation & Comparative
The Strategic Advantage of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a privileged heterocycle, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it a cornerstone for the development of novel therapeutics.[3] Among the vast arsenal of functionalized pyridine building blocks, tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has emerged as a particularly strategic asset for drug discovery professionals. This guide provides an in-depth, objective comparison of this building block against other pyridine alternatives, supported by experimental data and detailed protocols, to elucidate its distinct advantages in the synthesis of complex pharmaceutical agents.
The Architectural Significance of Substituted Pyridines in Drug Design
The strategic placement of substituents on the pyridine ring profoundly influences a molecule's physicochemical properties, metabolic stability, and target engagement.[1] The electron-withdrawing nature of the ring nitrogen deactivates the pyridine nucleus towards electrophilic substitution but activates the C2, C4, and C6 positions for nucleophilic aromatic substitution (SNAr).[4] This inherent reactivity is the foundation upon which medicinal chemists build complex molecular architectures.
The choice of a pyridine building block is therefore a critical decision in any synthetic campaign. Key considerations include:
-
Reactivity and Regioselectivity: The nature and position of leaving groups (e.g., halogens) and directing groups dictate the feasibility and outcome of cross-coupling and substitution reactions.
-
Orthogonal Functionalization: The ability to selectively modify different positions on the ring is crucial for generating compound libraries for structure-activity relationship (SAR) studies.
-
Physicochemical Properties: Substituents modulate lipophilicity, solubility, and pKa, which in turn affect a drug candidate's pharmacokinetic profile.
Unpacking the Advantages of this compound
The structure of this compound (CAS No: 679392-20-2) incorporates three key features that offer a distinct synthetic advantage: the 6-chloro substituent, the 2-Boc-amino group, and the 3-methyl group.[5][6]
The 6-Chloro Group: A Versatile Handle for Cross-Coupling
The chlorine atom at the C6 position serves as a reliable and cost-effective leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] While brominated and iodinated pyridines are generally more reactive, advancements in catalyst systems have made chloropyridines highly viable and economically attractive alternatives.[2][7] The C6 position is activated by the adjacent ring nitrogen, facilitating oxidative addition to the palladium catalyst.
The 2-Boc-Amino Group: A Modulator of Reactivity and a Gateway to Further Functionalization
The tert-butoxycarbonyl (Boc) protecting group on the C2-amino functionality is a cornerstone of this building block's utility.[8] The Boc group serves several critical functions:
-
Modulation of Reactivity: The electron-donating nature of the Boc-protected amino group can influence the electronic properties of the pyridine ring, impacting the reactivity of the C6-chloro group in cross-coupling reactions.
-
Prevention of Side Reactions: It effectively prevents the free amine from participating in unwanted side reactions, such as acting as a nucleophile or coordinating to the metal catalyst.[1]
-
Orthogonal Deprotection: The Boc group is readily cleaved under acidic conditions, unmasking the primary amine for subsequent functionalization, such as amide bond formation or further cross-coupling reactions.[8]
The 3-Methyl Group: A Subtle but Significant Influencer
The "magic methyl" effect, where the introduction of a methyl group can significantly enhance a drug's potency and metabolic stability, is a well-documented phenomenon in medicinal chemistry.[9] The 3-methyl group in this building block can:
-
Enhance Potency: Provide beneficial steric interactions within a target's binding pocket.
-
Improve Metabolic Stability: Block potential sites of metabolic oxidation.
-
Influence Conformation: The steric bulk of the methyl group can influence the preferred conformation of the molecule, which can be critical for biological activity.
Comparative Reactivity in Key Synthetic Transformations
To illustrate the practical advantages of this compound, we will compare its performance in the Suzuki-Miyaura coupling with other common pyridine building blocks.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in drug discovery. The reactivity of the pyridine building block is paramount for achieving high yields and accommodating a broad range of coupling partners.
| Building Block | Structure | Key Features & Reactivity Profile | Representative Yield (%) |
| This compound | ![]() | The 6-chloro group is activated for cross-coupling. The 2-Boc-amino group modulates reactivity and allows for subsequent functionalization. The 3-methyl group can enhance biological activity. | Good to Excellent |
| 2,6-Dichloropyridine | ![]() | Offers two reactive sites for sequential or double coupling. However, controlling mono-functionalization can be challenging, and the second coupling is often sluggish due to deactivation by the first introduced group.[7] | Moderate to High (mono-coupling) |
| 2-Amino-6-chloropyridine | ![]() | The free amino group can interfere with the catalytic cycle through coordination to the palladium center, often leading to lower yields or requiring higher catalyst loadings.[1] | Variable, often lower than protected analogues |
| 2-Bromo-6-aminopyridine | ![]() | The C-Br bond is more reactive than the C-Cl bond, allowing for milder reaction conditions. However, the free amino group still presents challenges. | Moderate to High |
Causality Behind Experimental Choices: The use of a Boc-protected aminopyridine, such as our title compound, is a deliberate choice to circumvent the challenges posed by the free amino group in 2-amino-6-chloropyridine. The Boc group's electronic and steric properties prevent catalyst inhibition and side reactions, leading to more reliable and higher-yielding transformations. The chloro-substituent is often chosen over bromo- or iodo-analogs for large-scale synthesis due to significant cost advantages.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Boc Protection of 2-Amino-6-chloro-3-methylpyridine
This protocol describes the synthesis of the title compound from its corresponding free amine.
Workflow Diagram:
Caption: Workflow for Boc protection of the aminopyridine.
Step-by-Step Methodology:
-
To a solution of 2-amino-6-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Trustworthiness: This protocol is based on standard and widely published methods for the Boc protection of amines, ensuring high reliability and reproducibility.[9][10]
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol demonstrates the use of the title compound in a typical Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Trustworthiness: This protocol is a robust and widely applicable method for the Suzuki-Miyaura coupling of chloropyridines, with extensive precedent in the scientific literature.[2][11]
Case Study: Synthesis of a Kinase Inhibitor Intermediate
The utility of this compound is exemplified in the synthesis of intermediates for kinase inhibitors. For instance, similar building blocks are employed in the synthesis of complex heterocyclic systems that target various kinases implicated in cancer and inflammatory diseases.[12]
Signaling Pathway Diagram:
Caption: Inhibition of a kinase signaling pathway.
The 2-amino-3-methylpyridine core, readily accessible from our title building block after Suzuki coupling and Boc deprotection, is a common motif in kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The 6-aryl substituent, installed via the Suzuki coupling, can then be tailored to occupy the hydrophobic pocket, enhancing potency and selectivity.
Conclusion: A Strategic Choice for Accelerated Drug Discovery
In the competitive arena of drug discovery, the efficient and reliable synthesis of novel chemical entities is paramount. This compound offers a compelling combination of features that streamline the synthesis of complex, highly functionalized pyridine-containing molecules. Its pre-protected amino group circumvents common challenges associated with free amines in cross-coupling reactions, while the chloro-substituent provides a cost-effective and reactive handle for diversification. The presence of the 3-methyl group offers an additional vector for optimizing the biological activity of the final compound. For researchers, scientists, and drug development professionals, the strategic selection of this building block can lead to more efficient synthetic routes, higher yields, and ultimately, an accelerated path to the discovery of new medicines.
References
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- Amine Protection / Deprotection. Fisher Scientific.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. BenchChem.
- BOC protection method for aminopyridine.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- BOC Protection and Deprotection. J&K Scientific LLC.
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- Boc-Protected Amino Groups. Organic Chemistry Portal.
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- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Design, synthesis, and structure activity relationship (SAR)
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
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- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Methods for treating gastrointestinal diseases.
- tert-Butyl 6-chloro-3-Methylpyridin-2-ylcarbaM
- Carbamate-substituted pyrazolopyridines.
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Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.
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Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][1][3]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. ResearchGate.
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A Senior Application Scientist's Guide to Cross-Coupling Reactivity: Chloropyridines vs. Bromopyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a vast number of pharmaceuticals and bioactive molecules.[1] Consequently, the efficient and predictable functionalization of pyridine rings through transition-metal-catalyzed cross-coupling reactions is of paramount importance in drug discovery and development. The choice of the starting halopyridine—typically a chloro- or bromopyridine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.
This guide provides an in-depth comparative analysis of the reactivity of chloropyridines and bromopyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will move beyond simple procedural descriptions to explore the fundamental mechanistic principles governing their reactivity, present supporting experimental data, and offer field-proven insights to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between chloropyridines and bromopyridines lies in the strength of their respective carbon-halogen (C-X) bonds. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the C-X bond to the low-valent metal center (e.g., Pd(0)).[1][2] This step involves the cleavage of the C-X bond.
A stronger bond requires more energy to break, resulting in a slower, more challenging oxidative addition. The bond dissociation energies (BDE) clearly illustrate this principle:
The significantly stronger C-Cl bond makes chloropyridines inherently less reactive than their bromo- and iodo- counterparts.[3] This necessitates the use of more sophisticated, highly active catalyst systems and often more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable results.[1]
Mechanistic Overview: The Palladium Cross-Coupling Cycle
The general catalytic cycle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions serves as a framework for understanding the role of the halopyridine. The initial oxidative addition step is the primary hurdle where the reactivity difference between C-Cl and C-Br bonds is most pronounced.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. Here, the reactivity gap between bromo- and chloropyridines is well-documented, but modern catalysts have made the coupling of chloropyridines highly feasible.
Causality Behind Experimental Choices:
-
Bromopyridines: Due to the weaker C-Br bond, these substrates react readily with traditional palladium catalysts like Pd(PPh₃)₄. The oxidative addition is relatively facile.
-
Chloropyridines: The robust C-Cl bond requires a more potent catalytic system. The solution lies in using bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the monoligated Pd(0) species, which is highly reactive, and accelerate the challenging oxidative addition step.[4][5] Nickel-based catalysts have also emerged as a cost-effective alternative for activating C-Cl bonds.[4]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | Adapted from[3] |
| 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | Adapted from[3] |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Adapted from[4] |
| 4-Chloropyridine | Pd(PEPPSI)-IPr | K₂CO₃ | 1,4-Dioxane | 80 | 18 | 85 | Adapted from[5] |
| 3-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 16 | 91 | Adapted from[6] |
Note: Yields are representative and vary based on specific coupling partners and conditions.
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals. The reactivity difference is even more stark in this transformation.
Causality Behind Experimental Choices:
-
Bromopyridines: These substrates are generally good candidates for Buchwald-Hartwig amination and can be coupled using various generations of Buchwald or other phosphine ligands.
-
Chloropyridines: Standard catalysts like Pd(PPh₃)₄ are typically ineffective for the amination of chloropyridines.[3] Success is almost exclusively dependent on the use of specialized, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos). These ligands are essential to overcome both the difficult oxidative addition and to facilitate the C-N reductive elimination step. A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine and drive the catalytic cycle.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 94 | Adapted from[7] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 91 | Adapted from[3][8] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 | Adapted from[9] |
| 3-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 85 | Adapted from[8] |
Sonogashira Coupling
The Sonogashira reaction forms a C(sp²)-C(sp) bond between a halopyridine and a terminal alkyne. The established reactivity order for the halide is I > Br >> Cl.[10][11]
Causality Behind Experimental Choices:
-
Bromopyridines: Readily undergo Sonogashira coupling under standard conditions, typically using a palladium-phosphine complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12]
-
Chloropyridines: Are notoriously difficult substrates for Sonogashira coupling. The oxidative addition of the C-Cl bond to palladium is extremely slow. Achieving successful coupling often requires high temperatures, highly active catalyst systems (e.g., those with bulky phosphines or NHC ligands), and sometimes copper-free conditions to prevent side reactions. In many cases, the reaction fails entirely or gives very low yields.[10]
Comparative Data: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 95 | Adapted from |
| 3-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | No Reaction | Adapted from |
| 3-Chloropyridine | Phenylacetylene | Pd(P(tBu)₃)₂ / CuI | Toluene | 130 | 90 | Adapted from |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI | Toluene | 100 | 72 | [12] |
| 2-Chloropyridine | Phenylacetylene | Pd/NHC Catalyst | NMP | 120 | 65 | Adapted from[10] |
Experimental Protocols and Workflow
A reliable experimental workflow is critical for success, especially when dealing with air-sensitive catalysts.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol: Comparative Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol highlights a procedure using a modern Buchwald-type catalyst system necessary for the activation of a chloropyridine.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To the dry Schlenk flask, add the 2-chloropyridine, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.
-
Evacuation and Backfill: Seal the flask, attach it to a Schlenk line, and carefully evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine.[1][4]
Conclusion and Practical Recommendations
The choice between a chloropyridine and a bromopyridine is a classic trade-off between reactivity and cost/availability.
-
Bromopyridines are generally more reactive and are the substrate of choice for straightforward, rapid synthesis using a wide range of standard catalytic systems. They are ideal for initial discovery efforts where speed and reliability are paramount.
-
Chloropyridines are more economical and often more readily available, making them highly attractive for large-scale synthesis.[3] However, their successful application is critically dependent on the use of advanced, highly active catalyst systems, typically involving bulky, electron-rich phosphine or NHC ligands.[1][4]
For researchers, the decision hinges on a balance of factors. If a robust catalyst system is available and optimized, the cost savings of using a chloropyridine can be substantial. For novel or complex substrates where catalyst screening may be required, starting with the more reliable bromopyridine can often save significant development time. Ultimately, the remarkable advances in catalyst technology have closed the reactivity gap, making chloropyridines powerful and viable substrates for the synthesis of complex, high-value molecules.
References
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- Gagnon, A., & Duplessis, M. (Year). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Rossi, S., & Hall, D. G. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Billingsley, K. L., & Buchwald, S. L. (2008). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
- Hartwig, J. F. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15289-15354.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4967-4972.
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Validation of "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" reaction products by 1H NMR and 13C NMR
A Researcher's Guide to the NMR Validation of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
In the landscape of modern drug discovery and medicinal chemistry, carbamate-bearing molecules are of paramount importance.[1][2][3][4] Their inherent stability and ability to modulate interactions with biological targets make them a cornerstone in the design of novel therapeutics.[1][2][3][4][5] Among these, "this compound" serves as a critical building block. Its precise chemical structure and purity are prerequisites for the successful synthesis of downstream active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the validation of this key intermediate, providing unambiguous structural confirmation and purity assessment.[6][7]
This guide offers an in-depth, comparative analysis of the ¹H and ¹³C NMR data essential for validating the successful synthesis of "this compound." We will explore the causality behind experimental choices, present detailed protocols, and compare the spectral data of the target compound with potential alternatives and byproducts, ensuring a comprehensive and self-validating system for researchers, scientists, and drug development professionals.
The Synthetic Pathway and its NMR Fingerprint
The synthesis of "this compound" typically involves the protection of the amino group of 2-amino-6-chloro-3-methylpyridine with a tert-butoxycarbonyl (Boc) group. This is commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[8][9] The reaction progress and the final product's identity are unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-6-chloro-3-methylpyridine (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) to the solution. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[10][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and DMAP, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "this compound."
Visualizing the Synthesis and Validation Workflow
Caption: Synthetic and validation workflow for this compound.
Interpreting the NMR Spectra: A Comparative Analysis
The power of NMR in reaction validation lies in its ability to provide a detailed structural map of the molecule.[12][13] Below is a comparative analysis of the expected NMR data for the starting material and the desired product.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-amino-6-chloro-3-methylpyridine | ![]() | Pyridyl-H (ortho to Cl): ~7.5 (d) Pyridyl-H (meta to Cl): ~6.5 (d) -NH₂: ~4.5 (br s) -CH₃: ~2.2 (s) | C-Cl: ~150 C-NH₂: ~158 C-CH₃: ~120 Pyridyl-CH: ~138, ~110 -CH₃: ~18 |
| This compound | ![]() | Pyridyl-H (ortho to Cl): ~7.8 (d) Pyridyl-H (meta to Cl): ~7.2 (d) -NH: ~8.0 (br s) -CH₃: ~2.3 (s) -C(CH₃)₃: ~1.5 (s) | C=O: ~153 C-Cl: ~148 C-N(Boc): ~150 C-CH₃: ~128 Pyridyl-CH: ~139, ~118 -C(CH₃)₃: ~81 -CH₃: ~18 -C(CH₃)₃: ~28 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Key Spectral Changes to Confirm Product Formation:
-
¹H NMR: The most telling signs of a successful reaction are the disappearance of the broad -NH₂ signal of the starting material and the appearance of a new singlet at approximately 1.5 ppm, integrating to nine protons, which corresponds to the tert-butyl group. A new broad singlet for the carbamate -NH proton will also appear downfield, typically around 8.0 ppm. The pyridyl proton signals will also shift upon carbamate formation.[14][15][16]
-
¹³C NMR: In the ¹³C spectrum, the appearance of new signals for the carbamate carbonyl carbon (~153 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), and the methyl carbons of the tert-butyl group (~28 ppm) are definitive indicators of the product.[17][18][19]
Comparison with Alternative Protecting Groups
While the Boc group is widely used, other carbamate protecting groups such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) can also be employed.[20][21][22] The choice of protecting group often depends on the desired deprotection strategy and the stability required for subsequent reaction steps.[8][23][24]
| Protecting Group | Reagents for Protection | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Deprotection Conditions |
| Boc | (Boc)₂O, base | ~1.5 (s, 9H) | ~153 (C=O), ~81 (quat. C), ~28 (-CH₃) | Strong acid (e.g., TFA, HCl)[11][25] |
| Cbz | Cbz-Cl, base | ~7.3 (m, 5H), ~5.2 (s, 2H) | ~154 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-) | Catalytic hydrogenation (H₂, Pd/C)[20] |
| Fmoc | Fmoc-Cl, base | ~7.2-7.8 (m, 8H), ~4.2-4.5 (m, 3H) | ~155 (C=O), ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (-CH₂-), ~47 (CH) | Base (e.g., 20% piperidine in DMF)[20] |
Visualizing the Comparison of Protecting Groups
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Protocol for NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent is free from impurities that could interfere with the spectrum.[26]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.[27][28]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for adequate resolution.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will likely be necessary due to the low natural abundance of the ¹³C isotope.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the unambiguous assignment of all proton and carbon signals.[29]
-
Conclusion
The validation of "this compound" by ¹H and ¹³C NMR spectroscopy is a critical quality control step in the synthesis of many pharmaceutical compounds. A thorough understanding of the expected spectral features, coupled with a comparative analysis against the starting material and potential alternatives, provides a robust and self-validating methodology. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can confidently confirm the structure and purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Pyridine Derivatives: A Comparative Analysis of HPLC and LC-MS
In the landscape of pharmaceutical and chemical research, pyridine and its derivatives represent a cornerstone scaffold, integral to the development of numerous therapeutic agents and industrial compounds.[1][2][3] The journey from synthesis to a viable product is paved with rigorous analytical checkpoints, the most critical of which is the assessment of purity. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product, making their detection and characterization a non-negotiable aspect of regulatory compliance and quality control.[4][5][6]
This guide provides an in-depth comparison of the two most powerful and prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and optimize the appropriate technique for their specific analytical challenge.
Chapter 1: The Workhorse of Quantification - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the established gold standard for routine purity analysis and quantification in most quality control laboratories. Its robustness, precision, and cost-effectiveness make it an indispensable tool for determining the area percentage purity of a synthesized pyridine derivative.
The Principle of Separation and the Pyridine Challenge
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[7] For pyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[8][9]
However, the inherent chemical nature of pyridines presents a distinct challenge. Most pyridine derivatives are basic, with a pKa around 5.2-6, and are often hydrophilic.[1][2][3] This basicity can lead to strong interactions with residual acidic silanol groups on the silica-based column packing, resulting in poor chromatographic performance, characterized by broad, tailing peaks. This is not merely an aesthetic issue; it severely compromises resolution and the accuracy of quantification.
Strategic Method Development: Explaining the "Why"
A robust HPLC method is a self-validating system where every parameter is chosen to overcome the specific challenges posed by the analyte.
-
Column Selection: Beyond the Standard C18 A standard C18 column is the logical starting point for many small molecules.[3][8] However, for basic pyridine compounds, a more nuanced choice is often required. To mitigate the undesirable silanol interactions, chemists should consider using modern, high-purity silica columns with advanced end-capping. This "end-capping" process chemically masks the majority of silanol groups, leading to more symmetrical peak shapes. In cases of very polar pyridines that show poor retention, mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can provide excellent retention and selectivity without the need for ion-pairing reagents that are incompatible with mass spectrometry.[1][10]
-
Mobile Phase Optimization: The Key to Peak Shape The composition of the mobile phase is arguably the most critical factor in analyzing pyridine derivatives.
-
Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in higher column efficiency and lower backpressure.
-
pH Control: The key to good peak shape is to maintain a consistent ionization state of the pyridine derivative. By adding an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), the pH is lowered to well below the pKa of the pyridine.[1][8] This ensures the pyridine's nitrogen atom is consistently protonated (positively charged), suppressing the silanol interactions and leading to sharp, symmetrical peaks. While non-volatile buffers like phosphate can be used effectively with UV detection, they are strictly prohibited for LC-MS methods.[11]
-
-
Detector Selection: Leveraging Aromaticity The aromatic nature of the pyridine ring makes it an excellent chromophore.[7] Therefore, a UV-Vis or Photodiode Array (PDA) detector is the standard choice. A PDA detector is particularly powerful as it can acquire the entire UV-Vis spectrum for each peak, which helps in assessing peak purity and selecting the optimal detection wavelength (λmax) for maximum sensitivity.[8]
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of a typical HPLC purity assessment.
Caption: Workflow for purity assessment of pyridine derivatives using HPLC.
Experimental Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to elute both polar and non-polar impurities.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring a range (e.g., 200-400 nm), with quantification at the λmax of the main compound.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh the synthesized pyridine derivative sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[8]
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by determining the area percentage of the main compound's peak relative to the total area of all peaks detected.[8]
-
Chapter 2: The Identifier - Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC tells you that a peak is present and how much of it there is, LC-MS tells you what that peak is. This is the fundamental and most powerful distinction. By coupling the separation power of LC with the detection power of a mass spectrometer, we add a new dimension of data: the mass-to-charge ratio (m/z) of the eluting compounds.[12][13]
The Principle: Weighing the Molecules
After compounds are separated on the LC column, they enter the mass spectrometer's ion source. For pyridine derivatives, Electrospray Ionization (ESI) is the most common technique, which generates gas-phase ions from the liquid eluent.[14] Given their basic nature, these compounds are typically analyzed in positive ion mode, where they are detected as the protonated molecule, [M+H]⁺. The mass analyzer then separates these ions based on their m/z, providing the molecular weight of each component.
The Power of MS in Purity and Impurity Profiling
-
Unambiguous Peak Identification: LC-MS provides definitive confirmation of the synthesized product by matching the observed mass of the main peak to its calculated molecular weight.
-
Comprehensive Impurity Profiling: This is where LC-MS truly excels. It can detect and provide molecular weights for impurities that may be unresolved (co-eluting) with the main peak or are present at levels below the detection limit of a UV detector.[5][6] This capability is indispensable for forced degradation studies, where the goal is to identify unknown degradation products.[4][15][16]
-
Structural Elucidation with Tandem MS (MS/MS): Modern mass spectrometers can perform tandem mass spectrometry (MS/MS). In this technique, an ion of interest (e.g., an unknown impurity) is selected, fragmented, and its fragment ions are analyzed.[4] This fragmentation pattern provides a structural fingerprint, allowing scientists to deduce the structure of novel impurities without needing to isolate them.[16][17]
Visualizing the LC-MS Workflow
The LC-MS workflow builds upon the HPLC process, adding the critical mass analysis step.
Caption: Workflow for impurity identification in pyridine derivatives using LC-MS.
Experimental Protocol: LC-MS Method for Impurity Identification
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap) with an ESI source.
-
LC Conditions:
-
The LC conditions (column, gradient, flow rate) can often be directly transferred from a validated HPLC method.
-
Crucial Modification: Ensure the mobile phase contains only volatile components. Replace any non-volatile buffers like phosphate with volatile alternatives like 0.1% formic acid or 10 mM ammonium formate.[11]
-
-
MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Range: A wide range (e.g., m/z 100-1000) to detect a variety of potential impurities and degradation products.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific compound class to achieve stable and efficient ionization.
-
Data Acquisition: Collect data in full scan mode to find all detectable ions. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
-
Sample Preparation:
-
Follow the same procedure as for HPLC, but filtering with a 0.22 µm filter is recommended for LC-MS to protect the system from finer particulates.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for the main peak and any impurity peaks.
-
Confirm the identity of the main peak by its [M+H]⁺ ion.
-
Propose potential empirical formulas for unknown impurities based on their accurate mass (if using a high-resolution MS).
-
If necessary, perform a separate MS/MS analysis on impurity ions to obtain structural information.
-
Chapter 3: Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use HPLC or LC-MS depends entirely on the analytical question you need to answer. They are complementary techniques, each with a distinct role in the drug development pipeline.
| Feature | HPLC (with UV/PDA Detector) | LC-MS / LC-MS/MS | Causality & Rationale |
| Primary Function | Quantification of knowns | Identification & Quantification | HPLC excels at precise measurement of purity based on response factor, assuming the identity is known. LC-MS provides the molecular identity required for unknowns. |
| Selectivity | Moderate | Excellent | HPLC selectivity is based on chromatographic retention time. Co-eluting compounds can be indistinguishable. LC-MS adds the dimension of mass, easily resolving co-eluting peaks if they have different molecular weights.[12] |
| Sensitivity | Good (ppm range) | Excellent (ppb to ppt range) | Mass spectrometers are inherently more sensitive detectors than UV detectors, making LC-MS the choice for trace impurity analysis.[12] |
| Identification Power | Low (Retention time matching) | High (Molecular weight & fragmentation) | HPLC can only tentatively identify peaks by matching retention times with reference standards. LC-MS provides definitive molecular weight and, with MS/MS, structural data.[13] |
| Mobile Phase | Tolerates non-volatile buffers (phosphate) | Requires volatile buffers (formate, acetate) | Non-volatile salts will precipitate in the high-vacuum MS region, causing severe contamination and instrument downtime.[11] |
| Capital Cost | Lower | Significantly Higher | A mass spectrometer is a complex, high-investment instrument.[12] |
| Operational Cost | Lower (standard solvents, less maintenance) | Higher (LC-MS grade solvents, gases, specialized maintenance) | The operational demands of an MS (high-purity nitrogen, frequent source cleaning) add to the cost.[12] |
| Expertise Required | Moderate | High | Operating an LC-MS system and interpreting its data requires specialized training and expertise.[11] |
| Typical Application | Routine QC, Purity checks, Assay | Impurity profiling, Metabolite ID, Forced degradation studies, Structure elucidation | Use HPLC for high-volume, routine testing of a well-characterized product. Use LC-MS for investigation, discovery, and in-depth characterization. |
Decision-Making Framework
This flowchart can guide the selection process based on the analytical objective.
Caption: A framework for selecting between HPLC and LC-MS.
Chapter 4: Critical Application - Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory agencies like the FDA and governed by ICH guidelines.[6][9][18] The objective is to intentionally degrade the active pharmaceutical ingredient (API) under harsh conditions to understand its intrinsic stability and identify potential degradation products.[15][16]
The typical stress conditions include:
-
Acidic and Basic Hydrolysis: (e.g., 0.1 N HCl, 0.1 N NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., 60°C)
-
Photolytic Stress: (UV light exposure)
In this context, LC-MS is not just advantageous; it is essential. An HPLC-UV method can show the decrease in the parent API peak and the appearance of new peaks, but it provides no information about the identity of those new degradant peaks. LC-MS provides the molecular weights of these new entities, which is the first and most critical step in identifying degradation pathways and ensuring that the analytical method is "stability-indicating."[6][17]
Conclusion
In the comprehensive purity assessment of synthesized pyridine derivatives, HPLC and LC-MS are not competing techniques but rather a synergistic pair.
-
HPLC with UV/PDA detection is the validated, robust workhorse for routine quality control, providing precise quantification and purity assessment of the main, known compound. It is the gatekeeper of batch-to-batch consistency.
-
LC-MS is the investigative powerhouse. Its unparalleled selectivity and identification capabilities make it the definitive tool for confirming molecular identity, characterizing unknown impurities, and elucidating degradation pathways in stability studies. It is the guardian of product safety and understanding.
A successful drug development program leverages both: developing a robust HPLC method for routine QC while employing LC-MS for initial characterization, troubleshooting, and the in-depth analysis required for regulatory submissions. Mastering both techniques is essential for any scientist dedicated to delivering pure, safe, and effective chemical entities.
References
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Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: HELIX Chromatography URL: [Link]
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Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: LinkedIn URL: [Link]
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Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography Source: HELIX Chromatography URL: [Link]
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Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: Defense Technical Information Center URL: [Link]
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Title: A Comprehensive Guide to Chromatography and HPLC / LC-MS Source: LinkedIn URL: [Link]
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Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
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Title: Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 Source: ResearchGate URL: [Link]
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Title: Difference between HPLC and LCMS with Schematic diagram Source: Pharmaguddu URL: [Link]
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Title: Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin Source: Preprints.org URL: [Link]
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Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: ACS Publications URL: [Link]
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Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]
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Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Veeprho URL: [Link]
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Title: GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained Source: AxisPharm URL: [Link]
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Title: LC-MS vs HPLC: Comparative Analysis of Two Powerful Analytical Techniques Source: LabsInUS URL: [Link]
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Title: Mass spectral study of pyridine derivative Source: ResearchGate URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]
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Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
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Title: Utilizing UPLC-MS for Conducting Forced Degradation Studies Source: Waters Corporation URL: [Link]
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Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Institutes of Health (NIH) URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link]
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Title: Pyridine Derivatives and Impurity Standards for Pharma R&D Source: Pharmaffiliates URL: [Link]
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Title: Method for pyridine amine derivative Source: Chromatography Forum URL: [Link]
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Title: Importance of LCMS in Forced Degradation Studies for new Chemical Entities Source: Preprints.org URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Semantic Scholar URL: [Link]
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Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Source: Scilit URL: [Link]
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Title: LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol Source: National Institutes of Health (NIH) URL: [Link]
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Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
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Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
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Title: Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Title: LC-ESI-MS/MS studies on saxagliptin and its forced degradation products Source: RSC Publishing URL: [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of Boc-Protected Aminopyridines
For researchers, scientists, and drug development professionals, the precise structural confirmation of intermediates is a cornerstone of synthetic chemistry. Aminopyridines, key scaffolds in numerous pharmaceuticals, often require protection of their nucleophilic amino group to ensure regioselectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability and facile, acid-labile removal. This guide provides an in-depth comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal confirmation of Boc protection on aminopyridines. We will use 2-amino-5-bromopyridine as a model substrate to illustrate the distinct spectral shifts and features that arise upon protection, and compare these to an alternative protecting group, the acetyl group, providing supporting experimental data for robust structural elucidation.
The Rationale for Spectroscopic Vigilance
The successful installation of a Boc group onto an aminopyridine fundamentally alters the electronic and steric environment of the molecule. This transformation is not merely a synthetic checkpoint but a critical determinant for the outcome of subsequent, often complex, synthetic steps. Failure to confirm complete protection can lead to undesired side-products, reduced yields, and complex purification challenges. Each spectroscopic technique offers a unique window into the molecular structure, and their combined application provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Mapping
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Tale of Two Singlets and Aromatic Shifts
The most telling evidence of a successful Boc protection in ¹H NMR is the appearance of a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak, typically appearing in the upfield region around 1.5 ppm, is a definitive marker for the presence of the Boc group.
Concurrently, the electronic landscape of the pyridine ring is altered. The Boc group, being electron-withdrawing through its carbonyl moiety, deshields the protons on the pyridine ring, leading to a downfield shift of their corresponding signals compared to the parent aminopyridine. The NH proton of the newly formed carbamate also appears as a singlet, typically at a chemical shift significantly different from the broad singlet of the primary amine protons in the starting material.
Comparative Analysis: 2-Amino-5-bromopyridine vs. N-Boc-2-amino-5-bromopyridine
| Proton Assignment | 2-Amino-5-bromopyridine (ppm) | N-Boc-2-amino-5-bromopyridine (ppm) | Key Observations |
| H6 | ~8.10 (d) | ~8.25 (d) | Downfield shift due to electron-withdrawing effect of Boc group. |
| H4 | ~7.49 (dd) | ~7.80 (dd) | Significant downfield shift. |
| H3 | ~6.41 (d) | ~7.95 (d) | Significant downfield shift. |
| -NH₂ | ~4.58 (s, broad) | - | Disappearance of the primary amine signal. |
| -NH-Boc | - | ~7.50 (s) | Appearance of a new carbamate proton signal. |
| -C(CH₃)₃ | - | ~1.52 (s, 9H) | Appearance of the characteristic tert-butyl singlet. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: Tracking the Carbonyl Signature
¹³C NMR spectroscopy provides complementary and equally crucial evidence for Boc protection. The introduction of the Boc group results in the appearance of three new signals: the carbamate carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.
Comparative Analysis: 2-Amino-5-bromopyridine vs. N-Boc-2-amino-5-bromopyridine
| Carbon Assignment | 2-Amino-5-bromopyridine (ppm) | N-Boc-2-amino-5-bromopyridine (ppm) | Key Observations |
| C2 | ~158.2 | ~152.0 | Shielding effect on the carbon attached to the nitrogen. |
| C6 | ~148.0 | ~148.5 | Minor shift. |
| C4 | ~139.5 | ~140.0 | Minor shift. |
| C3 | ~108.5 | ~115.0 | Downfield shift. |
| C5 | ~107.8 | ~112.0 | Downfield shift. |
| C=O (Boc) | - | ~153.0 | Appearance of the carbamate carbonyl signal.[1] |
| -C(CH₃)₃ (Boc) | - | ~80.0 | Appearance of the quaternary carbon signal.[1] |
| -C(CH₃)₃ (Boc) | - | ~28.3 | Appearance of the methyl carbon signal.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Changes
FT-IR spectroscopy is a rapid and effective method for identifying the presence and disappearance of key functional groups. The transition from a primary amine to a carbamate is accompanied by distinct changes in the IR spectrum.
In the starting aminopyridine, the N-H stretching of the primary amine typically appears as a pair of bands in the 3300-3500 cm⁻¹ region.[2] Upon Boc protection, these are replaced by a single, sharp N-H stretching band for the secondary carbamate, usually around 3400-3200 cm⁻¹. The most prominent new feature is the strong C=O stretching vibration of the carbamate group, which appears in the region of 1700-1730 cm⁻¹.
Comparative Analysis of Vibrational Frequencies
| Vibrational Mode | 2-Amino-5-bromopyridine (cm⁻¹) | N-Boc-2-amino-5-bromopyridine (cm⁻¹) | Key Observations |
| N-H Stretch (Amine) | ~3442, ~3300 | - | Disappearance of primary amine stretches.[2] |
| N-H Stretch (Carbamate) | - | ~3350 | Appearance of a single N-H stretch. |
| C=O Stretch (Carbamate) | - | ~1725 | Strong, characteristic carbonyl absorption. |
| C-N Stretch | ~1328 | ~1230 & ~1150 | Shift and appearance of new C-N stretches. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the protected product. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) should correspond to the addition of the Boc group (100.12 g/mol ) to the starting aminopyridine.
A characteristic fragmentation pattern for Boc-protected amines under Electron Ionization (EI) or Electrospray Ionization (ESI) involves the loss of isobutylene (56 g/mol ) or the entire tert-butoxy group (73 g/mol ), or the loss of CO₂ (44 g/mol ) after initial fragmentation. The observation of a prominent [M-56]⁺ peak is often a strong indicator of a Boc group.
Expected Fragmentation of N-Boc-2-amino-5-bromopyridine
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [M+H]⁺ | 273/275 | Protonated molecular ion. |
| [M-C₄H₈]⁺ | 217/219 | Loss of isobutylene. |
| [M-C₄H₉O]⁺ | 200/202 | Loss of tert-butoxy radical. |
| [M-Boc+H]⁺ | 173/175 | Loss of the entire Boc group, regenerating the protonated aminopyridine. |
Comparison with an Alternative Protecting Group: The Acetyl Group
To appreciate the unique spectral signatures of the Boc group, it is instructive to compare them with another common amine protecting group, such as the acetyl group.
Spectroscopic Comparison: Boc vs. Acetyl Protection of 2-Aminopyridine
| Spectroscopic Feature | Boc-Protected | Acetyl-Protected |
| ¹H NMR | Singlet at ~1.5 ppm (9H) | Singlet at ~2.2 ppm (3H) |
| ¹³C NMR | Carbonyl at ~153 ppm, Quaternary C at ~80 ppm, Methyls at ~28 ppm | Carbonyl at ~169 ppm, Methyl at ~24 ppm |
| FT-IR (C=O stretch) | ~1725 cm⁻¹ | ~1680 cm⁻¹ |
| MS (Mass Addition) | +100.12 amu | +42.04 amu |
This comparison highlights that while both groups provide clear spectroscopic evidence of their presence, the specific chemical shifts and masses are distinct, allowing for unambiguous differentiation.
Experimental Protocols
General Procedure for Boc Protection of 2-Amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-Boc-2-amino-5-bromopyridine.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic confirmation of Boc-protected aminopyridines.
Conclusion
The structural confirmation of Boc-protected aminopyridines is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. The appearance of the characteristic tert-butyl signal in ¹H and ¹³C NMR, coupled with the emergence of the carbamate C=O stretch in FT-IR and the correct molecular ion and fragmentation pattern in mass spectrometry, provides a robust and self-validating confirmation of a successful protection reaction. By comparing these spectral fingerprints to those of the starting material and alternative protected derivatives, researchers can proceed with confidence in their synthetic endeavors.
References
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. PubChem. [Link]
-
CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. CORE. [Link]
-
TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]
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Comparing the efficacy of different palladium catalysts for reactions with chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science, with chloropyridines representing cost-effective and readily available starting materials. However, the inherent challenges of C-Cl bond activation and potential catalyst inhibition by the pyridine nitrogen necessitate a careful selection of the palladium catalyst to achieve efficient cross-coupling reactions. This guide provides an in-depth comparison of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving chloropyridines, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Challenge of Chloropyridines in Cross-Coupling
Chloropyridines are often considered challenging substrates in palladium-catalyzed cross-coupling reactions due to two primary factors: the strength of the C-Cl bond and the coordinating ability of the pyridine nitrogen. The C-Cl bond is significantly stronger than C-Br and C-I bonds, making oxidative addition, the rate-determining step in many catalytic cycles, more difficult. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of an appropriate palladium catalyst and, crucially, the associated ligand is therefore paramount to overcoming these hurdles.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[2] For the coupling of chloropyridines with boronic acids, the evolution of palladium catalysts from traditional systems to modern, highly active pre-catalysts has been transformative.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific chloropyridine and boronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[2]
Causality Behind Experimental Choices:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant and cost-effective, these catalysts often require higher loadings and elevated temperatures for the activation of chloropyridines.[1] The moderate yields are often a result of slower catalytic turnover and potential catalyst decomposition at prolonged reaction times.
-
Buchwald-Type Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3): These air- and moisture-stable Pd(II) precatalysts, in combination with bulky, electron-rich biarylphosphine ligands, have revolutionized the coupling of challenging substrates. The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond.[3] The electron-rich nature of the ligand also enhances the rate of this key step.
-
N-Heterocyclic Carbene (NHC) Ligated Systems (e.g., PEPPSI™-IPr): NHC ligands are strong σ-donors, forming highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers a robust and user-friendly option, often providing excellent yields with a broad range of substrates.[2]
Experimental Protocol: Suzuki-Miyaura Coupling using a Buchwald G3 Precatalyst
This protocol details a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid using an XPhos Pd G3 precatalyst.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous THF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines.[4] For the amination of chloropyridines, modern catalyst systems are essential, as traditional catalysts like Pd(PPh₃)₄ are generally ineffective.[1]
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| RuPhos Pd G3 | RuPhos | NaOtBu | Toluene | 80-110 | 4-24 | 85-98 | 1-5 |
| BrettPhos Pd G3 | BrettPhos | LHMDS | 1,4-Dioxane | 80-100 | 6-24 | 80-95 | 1-5 |
| Josiphos-type | Josiphos | K₂CO₃ | Toluene | 100 | 12-24 | Good | 2-5 |
Note: Yields are representative and can vary based on the specific chloropyridine, amine, and reaction conditions. "Good" is a qualitative descriptor from the literature.[5]
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands (e.g., RuPhos, BrettPhos): Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are crucial for the successful amination of chloropyridines. These ligands facilitate the challenging oxidative addition step and promote the reductive elimination to form the C-N bond. The choice of ligand can also influence the scope of the amine coupling partner.
-
Strong, Non-Nucleophilic Bases (e.g., NaOtBu, LHMDS): Strong bases are required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. The choice of base can be critical and must be compatible with the functional groups present in the substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloropyridine using a modern Buchwald pre-catalyst.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloropyridine, NaOtBu, and RuPhos Pd G3 to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Add the anhydrous toluene followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated pyridines.[6] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | DMF | 80-100 | 70-95 | 2-5 |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | 2.5 |
| Pd/C | - | CuI | Et₃N | DMF | 100-140 | Moderate to Good | 5-10 |
| Pd-PEPPSI-IPr | IPr | CuI | K₂CO₃ | Toluene | 80-100 | Good to Excellent | 1-3 |
Note: Yields are representative and can vary based on the specific chloropyridine, alkyne, and reaction conditions. "Moderate to Good" and "Good to Excellent" are qualitative descriptors from the literature.[6][7]
Causality Behind Experimental Choices:
-
Traditional Homogeneous Catalysts (e.g., Pd(PPh₃)₂Cl₂): These are the workhorses for Sonogashira couplings and are often effective for chloropyridines, especially when used with a copper(I) co-catalyst.[8] The copper(I) is believed to facilitate the deprotonation of the terminal alkyne and the subsequent transmetalation to the palladium center.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easy separation and potential for recycling, aligning with green chemistry principles. However, it may require higher temperatures and catalyst loadings compared to homogeneous systems to achieve comparable yields with less reactive chloropyridines.
-
NHC-Ligated Catalysts (e.g., Pd-PEPPSI-IPr): As with other cross-coupling reactions, NHC-ligated palladium catalysts can offer enhanced stability and activity in Sonogashira couplings, potentially allowing for lower catalyst loadings and milder reaction conditions.[7]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a chloropyridine with a terminal alkyne.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Catalyst Selection Workflow
Choosing the optimal catalyst system is a critical step in achieving a successful cross-coupling reaction with chloropyridines. The following workflow provides a general guideline for this selection process.
Caption: A decision-making workflow for selecting a palladium catalyst for chloropyridine cross-coupling.
Conclusion
The field of palladium-catalyzed cross-coupling has provided chemists with a powerful arsenal of tools for the functionalization of chloropyridines. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have largely superseded traditional catalysts, offering superior yields, broader substrate scope, and milder reaction conditions. In Sonogashira couplings, both traditional homogeneous catalysts and newer systems demonstrate high efficacy, with the choice often depending on specific substrate requirements and desired operational simplicity. By understanding the underlying principles of catalyst activity and carefully considering the experimental parameters, researchers can confidently select the optimal palladium catalyst to drive their synthetic endeavors forward.
References
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available from: [Link]
-
Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Available from: [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1‐bromo‐4‐iodobenzene and phenylacetylene. Available from: [Link]
-
RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]
-
Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Available from: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available from: [Link]
-
NIH. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Available from: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Navigating the Structure-Activity Landscape of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate Analogs: A Comparative Guide for Kinase Inhibitor Discovery
For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides an in-depth technical comparison of analogs of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate, a compound belonging to the pyridinylcarbamate class. While specific SAR data for this exact molecule is not extensively published, by examining structurally related compounds, particularly those targeting protein kinases, we can infer critical insights into its potential biological activity and guide the design of novel therapeutics. This guide will focus on the potential of this scaffold in the context of kinase inhibition, with a particular emphasis on Lymphocyte-specific protein tyrosine kinase (Lck) as a representative and clinically relevant target.
The Pyridinylcarbamate Scaffold: A Privileged Motif in Kinase Inhibition
The 2-aminopyridine core is a well-established pharmacophore in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it a robust anchor for inhibitor binding. The carbamate moiety, in conjunction with the tert-butyl group, can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the kinase domain. The substituents on the pyridine ring, namely the chloro and methyl groups, are critical for modulating potency, selectivity, and pharmacokinetic properties.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The following table summarizes the anticipated SAR for analogs of this compound, based on established principles from related 2-aminopyridine kinase inhibitors.[1][2][3][4][5] The hypothetical IC50 values are provided to illustrate the expected trends in activity upon structural modification.
| Compound ID | R1 (Position 3) | R2 (Position 6) | Carbamate Moiety | Hypothetical Target | Hypothetical IC50 (nM) | Key Insights |
| Lead Compound | -CH3 | -Cl | Tert-butyl carbamate | Lck | 50 | The lead compound with a 3-methyl and 6-chloro substitution is predicted to have moderate to potent kinase inhibitory activity. |
| Analog 1 | -H | -Cl | Tert-butyl carbamate | Lck | 200 | Removal of the 3-methyl group may lead to a loss of potency, suggesting a beneficial steric or electronic interaction in the active site. |
| Analog 2 | -CH3 | -H | Tert-butyl carbamate | Lck | 150 | Replacement of the 6-chloro with hydrogen could decrease potency, indicating the importance of the halogen for binding affinity, possibly through halogen bonding or by influencing the electronics of the pyridine ring. |
| Analog 3 | -CH3 | -F | Tert-butyl carbamate | Lck | 75 | Substitution with a smaller, more electronegative fluorine at the 6-position may be well-tolerated or slightly improve activity. |
| Analog 4 | -CH3 | -CF3 | Tert-butyl carbamate | Lck | >1000 | A bulky electron-withdrawing group like trifluoromethyl at the 6-position is likely to be detrimental to activity due to steric hindrance. |
| Analog 5 | -CH3 | -Cl | Isopropyl carbamate | Lck | 65 | Modification of the carbamate ester can fine-tune solubility and cell permeability. A smaller isopropyl group may be tolerated. |
| Analog 6 | -CH3 | -Cl | Phenyl carbamate | Lck | 30 | Introduction of an aromatic ring in the carbamate portion could allow for additional π-π stacking interactions within the active site, potentially increasing potency. |
The Lck Kinase Signaling Pathway: A Key Target in Immunology and Oncology
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade.[6][7] Upon TCR activation, Lck phosphorylates key downstream substrates, including ZAP-70 and LAT, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[8][9] Dysregulation of Lck activity is implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[10][11][12]
Caption: Simplified Lck signaling pathway upon T-cell receptor activation.
Experimental Protocol: In Vitro Lck Kinase Inhibition Assay
To empirically determine the inhibitory activity of this compound analogs, a robust in vitro kinase assay is essential. The following protocol outlines a common method for assessing Lck inhibition.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
Recombinant Lck enzyme
-
Peptide substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Synthesis of the Lead Compound
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reaction of a substituted 2-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
General Synthetic Scheme:
For the synthesis of the lead compound, the starting material would be 2-amino-6-chloro-3-methylpyridine.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights from related 2-aminopyridine inhibitors suggest that systematic modification of the substituents on the pyridine ring and the carbamate moiety can lead to potent and selective compounds. The presented SAR hypotheses, along with the detailed experimental protocol for Lck inhibition, provide a solid framework for initiating a drug discovery program based on this scaffold. Future work should focus on synthesizing a library of analogs and screening them against a panel of kinases to establish a comprehensive SAR and selectivity profile.
References
-
Signalling pathway of Lck representing its involvement in different pathophysiological conditions. ResearchGate. Available at: [Link]
-
Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. MDPI. Available at: [Link]
-
Tyrosin-protein kinase Lck. Wikipedia. Available at: [Link]
-
Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia. Taylor & Francis Online. Available at: [Link]
-
New insights into the Lck-NF-κB signaling pathway. Frontiers in Immunology. Available at: [Link]
-
2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PMC. Available at: [Link]
-
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK. Available at: [Link]
-
Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model. PubMed. Available at: [Link]
-
Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection. Current Opinion in Investigational Drugs. Available at: [Link]
-
What are LCK inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]
-
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Taylor & Francis Online. Available at: [Link]
-
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. ACS Publications. Available at: [Link]
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Alternative reagents to "Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate" for specific synthetic targets
A Comparative Guide to Reagents for the Synthesis of 2-Amino-3-methyl-6-substituted Pyridines
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its prevalence stems from its ability to act as a versatile scaffold, presenting hydrogen bond donors and acceptors in a defined spatial arrangement conducive to target binding. The synthesis of highly functionalized 2-aminopyridines is therefore a critical task for drug development professionals. Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate (CAS 679392-20-2) has emerged as a workhorse building block for this purpose. The Boc-protected amine allows for selective functionalization at the 6-position via its chloro leaving group, followed by a straightforward deprotection to unveil the key 2-amino group.[1][2]
This guide provides an in-depth comparison of this standard reagent with viable alternatives, focusing on performance in the most strategically important transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We will dissect the causality behind experimental outcomes, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their specific synthetic targets.
Chapter 1: Profiling the Reference Reagent
This compound offers a balance of stability and reactivity. The chlorine at the C6 position, activated by the electron-withdrawing pyridine nitrogen, serves as a reliable leaving group.[3] The Boc protecting group ensures the nucleophilicity of the C2-amine is masked during synthesis, preventing self-coupling or other side reactions.[1] However, the 3-methyl group introduces steric hindrance that can influence reaction kinetics and catalyst association.[4][5]
Caption: Structure of this compound.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the premier method for constructing C-C and C-N bonds in modern synthesis. The efficiency of these transformations is highly dependent on the nature of the halide leaving group.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is indispensable for creating biaryl structures. The rate-limiting step for challenging substrates like chloropyridines is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[6] This step is significantly faster for heavier halides.
Comparative Analysis: The reactivity order for halides in oxidative addition is I > Br > OTf > Cl. Consequently, the iodo- and bromo-analogs of the title compound can often be coupled under milder conditions, with lower catalyst loadings, or with less specialized ligands compared to the chloro-derivative. While the chloro-reagent is often more cost-effective, its use necessitates more robust catalytic systems, typically employing electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, Amphos) that promote the difficult oxidative addition step.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data for Suzuki-Miyaura Coupling
| Leaving Group (X) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
| Br | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 6 | 95 |
| I | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DME/H₂O | 80 | 2 | 97 |
| Cl | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 94[10] |
| Br | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 90 | 4 | 96 |
Experimental Protocol: Suzuki-Miyaura Coupling with the Chloro-Reagent
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).[7]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for N-arylation.[11] Similar to the Suzuki coupling, the choice of halide is critical. The oxidative addition of the C-Cl bond is challenging and often requires highly active, specialized catalyst systems.[12][13] Using bromo- or iodo-analogs can significantly improve reaction efficiency, allowing for the use of simpler ligands and milder conditions.[11]
Comparative Performance Data for Buchwald-Hartwig Amination
| Leaving Group (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 91[10] |
| Br | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 8 | 96 |
| Cl | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 20 | 85 |
| Br | Aniline | Pd(OAc)₂ (1) | P(tBu)₃ (2) | NaOtBu | Dioxane | 80 | 5 | 94 |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds.[14][15] The classic protocol uses both palladium and a copper(I) co-catalyst. While highly effective for aryl iodides and bromides, aryl chlorides are notoriously difficult substrates. Copper-free variants have been developed, but these often require more specialized ligands and conditions, especially for chloro-substrates.[16][17]
Comparative Performance Data for Sonogashira Coupling
| Leaving Group (X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cl | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) / PPh₃ (10) | DIPA | Dioxane | 100 | 24 | 45 | | Br | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 60 | 4 | 92 | | I | Phenylacetylene | PdCl₂(PPh₃)₂ (1) / CuI (2) | Et₃N | DMF | 25 | 1 | 98 |
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a complementary, metal-free approach to functionalizing the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[18][19] The reactivity is governed by two main factors: the ability of the ring to stabilize the negative charge of the intermediate and the leaving group's ability to depart.
Comparative Analysis: For SNAr reactions, the typical halide reactivity order is F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack.[20][21] Therefore, the fluoro-analog, tert-butyl 6-fluoro-3-methylpyridin-2-ylcarbamate, would be a superior choice for SNAr reactions, especially with weaker nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr with an Alkoxide
-
In an oven-dried flask under an inert atmosphere, dissolve sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the desired alcohol (e.g., methanol, 1.5 equiv).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the halopyridine reagent (1.0 equiv) in anhydrous THF to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify via flash column chromatography.
Chapter 4: Alternative Precursors and Strategic Considerations
The Unprotected Amine: 2-Amino-6-chloro-3-methylpyridine
Using the unprotected aminopyridine is a more atom-economical approach. However, the free amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[22] While successful couplings have been reported, they often require careful optimization of the catalyst, ligand, and base to achieve high yields.[10][23] This approach is best suited for simpler targets where potential side reactions involving the amine (e.g., N-arylation) are not a concern.
Reversing Polarity: Pyridylboronates and Pyridylsulfinates
An alternative strategy involves reversing the roles of the coupling partners. Instead of a halopyridine, one can use a pyridylboronic acid/ester or a pyridylsulfinate and couple it with an aryl halide. This can be particularly advantageous for synthesizing 2-substituted pyridines, as the corresponding 2-pyridylboronates are often unstable. Recently, pyridine sulfinates have emerged as exceptionally stable and highly effective coupling partners, providing a robust solution for challenging pyridine couplings.[24][25][26]
Conclusion and Recommendations
The choice of reagent for accessing the 2-amino-3-methyl-6-substituted pyridine core is a strategic decision based on the desired reaction, cost, and desired efficiency.
-
For Broad Utility and Cost-Effectiveness: this compound remains a solid choice, particularly for Suzuki and Buchwald-Hartwig reactions, provided a robust catalyst system with specialized ligands (e.g., XPhos, SPhos) is employed.
-
For Maximum Reactivity in Cross-Coupling: The bromo- and iodo-analogs are superior. They allow for milder reaction conditions, lower catalyst loadings, and faster reaction times, which can be critical for sensitive substrates or in late-stage functionalization.
-
For Nucleophilic Aromatic Substitution (SNAr): The fluoro-analog is the reagent of choice due to its inherently higher reactivity in this transformation.
-
For Atom Economy: The unprotected 2-amino-6-chloro-3-methylpyridine can be effective but requires careful reaction optimization to avoid catalyst inhibition.
-
For Challenging Couplings: Consider a polarity-reversed approach using pyridylsulfinates as stable and highly reactive nucleophilic partners.
By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can design more efficient, robust, and successful synthetic routes to novel chemical entities.
References
-
ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available at: [Link]
-
Bowler, J. T., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]
-
OChem Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
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Ishiguro, S., et al. (1988). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Katritzky, A. R., et al. (n.d.). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. Available at: [Link]
-
Li, P., et al. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Available at: [Link]
-
Perjési, P., & Szarvas, Z. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Lead Sciences. (n.d.). tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. Available at: [Link]
-
Borges, F. S., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]
-
Ananikov, V. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Available at: [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
-
Robe, A., et al. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
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Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]
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ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]
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Cense, J. M., et al. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Available at: [Link]
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National Institutes of Health. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
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Autechbio. (n.d.). This compound, 98% Purity. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Available at: [Link]
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Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
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ResearchGate. (2024). (PDF) Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
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ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Hazard Identification and Risk Assessment
A thorough understanding of the substance's chemical and toxicological properties is the foundation of safe disposal. While a complete toxicological profile for this specific compound is not extensively published, data from structurally related carbamates and chlorinated pyridines necessitate a cautious approach.
Chemical Properties Summary:
| Property | Value | Source |
| Chemical Name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | [1] |
| CAS Number | 679392-20-2 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Physical Form | Solid | |
| Structural Class | Halogenated Pyridine, Carbamate | N/A |
Potential Hazards:
-
Toxicity: Carbamates as a class can exhibit varying levels of toxicity. Similar compounds are classified as harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[2]
-
Irritation: Contact with skin and eyes may cause irritation. Safety data for related compounds indicates the potential for serious eye irritation.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, this compound must be prevented from entering drains or waterways.[2]
-
Combustion Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas.
The causality for stringent disposal protocols is clear: the compound's chlorinated pyridine structure necessitates disposal methods that can safely neutralize or destroy the halogenated organic molecule without releasing harmful byproducts into the environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE is a non-negotiable aspect of handling this compound. All PPE should be donned before handling the chemical and only removed after the work area and waste are secured.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[4]
-
Body Protection: A standard laboratory coat must be worn. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit may be required.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[6][7]
Waste Segregation and Handling
Proper segregation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process.
-
Waste Classification: Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is classified as halogenated organic solid waste .
-
Container: Use only designated, properly labeled, and sealable solid waste containers. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"Halogenated Organic Solids"
-
The full chemical name: "this compound"
-
Associated Hazard Pictograms (e.g., GHS07 for irritant/harmful)
-
Accumulation Start Date
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision tree for handling and segregating waste streams.
Step-by-Step Disposal Protocols
These protocols provide direct, actionable guidance for researchers.
Protocol 1: Disposal of Unused or Waste Product
-
Preparation: In a chemical fume hood, prepare the designated halogenated solid waste container. Ensure it is properly labeled.
-
Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container using a clean spatula. Minimize dust generation.[5]
-
Seal: Securely seal the lid of the waste container.
-
Decontaminate: Wipe the exterior of the waste container and any tools used (e.g., spatula) with a solvent-moistened towel (e.g., ethanol or acetone). Dispose of the towel in the same solid waste container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's Environmental Health & Safety (EHS) department.
Protocol 2: Decontamination of Empty Containers
-
Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of an appropriate solvent (e.g., acetone, ethanol). Swirl the solvent to ensure all surfaces are contacted.
-
Collect Rinsate: Pour the solvent rinsate into a designated halogenated liquid waste container. This rinsate is now considered hazardous waste.
-
Dry: Allow the container to air dry completely in the back of the fume hood.
-
Final Disposal: Once completely dry and free of residue, deface or remove the original label and dispose of the container in the appropriate non-hazardous laboratory glass or plastic recycling bin, as per institutional policy.
Protocol 3: Small Spill Management
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into the designated halogenated solid waste container.
-
Clean: Perform a final decontamination of the spill surface using a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as halogenated solid waste.
Ultimate Disposal Method
The self-validating system for the disposal of this chemical concludes with professional destruction. All collected waste must be transferred to your institution's licensed EHS provider. The required and only acceptable method for destroying chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[8] This ensures the complete destruction of the compound and prevents the formation and release of toxic byproducts like dioxins and furans. Do not attempt to treat or neutralize this chemical waste in the laboratory.
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Navigating the Safe Handling of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, storage, and disposal of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate (CAS No: 679392-20-2).[1] By understanding the chemical nature of this compound and adhering to the protocols outlined below, you can mitigate risks and ensure a secure research environment.
Hazard Analysis: Understanding the Compound
Key Structural Features and Potential Hazards:
-
Chlorinated Pyridine Moiety: Chlorinated aromatic compounds can possess toxicological properties. Pyridine itself is known to be harmful and can pose risks such as liver damage.[5]
-
Carbamate Group: Carbamates are a class of compounds with a wide range of biological activities. While the tert-butyl protecting group may modulate its reactivity, the potential for biological activity warrants careful handling.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure to this compound. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). For splash hazards, chemical splash goggles are required. |
| Hand Protection | Chemically resistant gloves (Nitrile gloves for incidental contact; consider Butyl rubber or Viton™ for prolonged handling). Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat is mandatory. A chemically resistant apron or coveralls should be used for larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | All handling of the solid or its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] |
Expert Rationale for PPE Selection:
-
Eye Protection: The potential for eye irritation from dust particles or splashes necessitates robust eye protection. Standard safety glasses provide a baseline, but splash goggles offer a more complete seal.
-
Hand Protection: The skin is a primary route of exposure. Nitrile gloves offer good protection against incidental contact with many chemicals. For more prolonged or immersive handling, the selection of more robust materials like butyl rubber is a prudent measure based on the precautionary principle.[5] Always double-glove when handling highly potent or uncharacterized compounds.
-
Body Protection: A lab coat prevents contamination of personal clothing. For larger-scale operations, an apron or coveralls provide an additional barrier against spills and splashes.
-
Respiratory Protection: The fine, dusty nature of many solid research chemicals makes inhalation a significant risk. A properly functioning chemical fume hood is the most effective engineering control to capture and exhaust airborne contaminants. Respirators should be considered a secondary option and require proper fit-testing and training.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline a comprehensive operational plan.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





